1-Acetyl-3-methylurea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(methylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVHSOXXNQTWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060773 | |
| Record name | Acetamide, N-[(methylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-59-6 | |
| Record name | N-[(Methylamino)carbonyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-((methylamino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-3-methylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[(methylamino)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-[(methylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Acetyl-3-methylurea chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-3-methylurea
Abstract
This compound, a simple yet significant N-acylurea, serves as a fundamental model for understanding the chemical behavior of a class of compounds with broad applications in medicinal and synthetic chemistry. Its structure, featuring an acetyl group and a methyl group on a urea backbone, provides a platform for studying the reactivity, stability, and spectroscopic characteristics inherent to the N-acylurea scaffold.[1] This guide offers a comprehensive exploration of the chemical properties of this compound, detailing its synthesis, chemical reactivity with a focus on hydrolysis mechanisms, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental insights.
Molecular Structure and Physicochemical Properties
This compound, also known as N-Acetyl-N'-methylurea, possesses the chemical formula C₄H₈N₂O₂.[2][3] The molecule's core is a urea functional group, which is acylated on one nitrogen atom and alkylated on the other. This structure allows for significant hydrogen bonding capabilities, a feature crucial in drug-target interactions within more complex bioactive molecules.[1] The presence of both an amide and a urea moiety within the same molecule dictates its unique chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 623-59-6 | [2][3] |
| Molecular Weight | 116.12 g/mol | [2][4] |
| Melting Point | 180 °C | [2][4] |
| Boiling Point (ext.) | 346.4 °C at 760 mmHg | [2][4] |
| Density | 1.215 g/cm³ | [2][4] |
| pKa (Predicted) | 13.02 ± 0.46 | [2][5] |
| LogP | -0.7 to 0.24 | [2] |
| Hydrogen Bond Donors | 2 | [2][5] |
| Hydrogen Bond Acceptors | 2 | [2][5] |
| Appearance | White to off-white crystalline powder | [5] |
Synthetic Methodologies
The synthesis of this compound can be accomplished via several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The two most prominent methods are the direct acetylation of methylurea and the Hofmann rearrangement of acetamide.
Method 1: Acetylation of Methylurea
This is a direct and highly efficient approach where methylurea is acylated using an acetylating agent, most commonly acetic anhydride. The reaction leverages the nucleophilicity of the nitrogen atoms in methylurea.
Causality of Experimental Design: The terminal nitrogen in methylurea is generally more nucleophilic than the internal nitrogen, leading to the preferential formation of N-Acetyl-N'-methylurea.[1] The reaction is typically performed in a suitable solvent and may be catalyzed. The protocol's validation lies in the straightforward purification and high-yield isolation of the target compound, confirmed by spectroscopic analysis.
Caption: Synthetic pathway for this compound via acetylation.
Experimental Protocol: Acetylation of Methylurea
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylurea (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water to precipitate the product and quench excess acetic anhydride.
-
Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol or water to obtain pure this compound. Dry the crystals under vacuum.
Method 2: Hofmann Rearrangement of Acetamide
This classic one-pot synthesis transforms a simple amide into the desired urea derivative. It proceeds through a methyl isocyanate intermediate, which is trapped in situ.[1]
Causality of Experimental Design: The Hofmann rearrangement is a reliable method for converting amides to amines with one less carbon. However, by carefully controlling the reaction conditions (e.g., temperature, stoichiometry), the intermediate isocyanate can be trapped by unreacted starting material or its derivatives to form the acylurea.[1] An established procedure in Organic Syntheses demonstrates the high-yield production of acetyl methylurea via this route.[6]
Caption: Synthesis via Hofmann rearrangement and in situ trapping.
Experimental Protocol: Hofmann Rearrangement of Acetamide [6][7]
-
Setup: To a solution of acetamide (1.0 eq) in bromine (0.55 eq) in a large beaker, add a solution of sodium hydroxide (1.0 eq) in water dropwise with stirring.
-
Reaction: Heat the resulting yellow mixture on a steam bath. The reaction will begin to effervesce.
-
Heating: Continue heating for an additional 2-3 minutes after the effervescence starts.
-
Cooling & Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Filtration: Filter the crystalline product with suction and wash it with a small amount of ice-cold water.
-
Drying: Air-dry the product. The resulting this compound is often of sufficient purity for many applications. Further recrystallization can be performed if necessary.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of its acylurea linkage. It is susceptible to hydrolysis and can undergo reactions at its nucleophilic nitrogen and electrophilic carbon centers.[1]
Hydrolysis
The cleavage of the acylurea bond via hydrolysis is a key chemical characteristic. This process can occur under both acidic and basic conditions, with the alkaline-mediated pathway being particularly well-studied.[1]
Alkaline Hydrolysis Mechanism: Kinetic studies have revealed a sophisticated mechanism for the alkaline hydrolysis of this compound.[8][9] The reaction order with respect to the hydroxide ion (OH⁻) changes from second-order at low basicity to first-order at high basicity.[8][9][10]
-
Low [OH⁻] (Second-Order): The reaction proceeds via an initial nucleophilic attack of a hydroxide ion on one of the carbonyl carbons to form an unstable tetrahedral intermediate.[1] The rate-limiting step is the subsequent base-catalyzed breakdown of this intermediate, where a second hydroxide ion facilitates the cleavage of the C-N bond.[8] This explains the second-order dependence on hydroxide concentration.
-
High [OH⁻] (First-Order): At higher hydroxide concentrations, the base-catalyzed breakdown of the tetrahedral intermediate becomes rapid. The initial nucleophilic attack of OH⁻ on the carbonyl carbon becomes the slower, rate-determining step, leading to the observed first-order kinetics.[8][9]
Caption: Mechanism of alkaline hydrolysis of this compound.
Thermal Decomposition
When heated to decomposition, this compound is expected to emit toxic fumes of nitrogen oxides (NOx).[5] While specific studies on its decomposition pathway are limited, analogy with other ureas suggests that thermal stress can lead to the cleavage of the C-N bonds.[11][12] Plausible decomposition products could include methyl isocyanate and acetamide, resulting from the reversal of a potential synthesis pathway.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Feature | Expected Observation | Source |
| IR Spectroscopy | N-H Stretch | Broad band, ~3200-3600 cm⁻¹ | [3][13] |
| C=O Stretch (Amide) | Strong absorption, ~1700-1730 cm⁻¹ | [13][14] | |
| C=O Stretch (Urea) | Strong absorption, ~1660-1680 cm⁻¹ | [13][14] | |
| C-N Stretch | Absorption, ~1150-1450 cm⁻¹ | [13] | |
| ¹H NMR | CH₃ (Acetyl) | Singlet, ~2.0-2.5 ppm | [15] |
| CH₃ (N-Methyl) | Doublet (coupling to N-H), ~2.7-2.9 ppm | [15] | |
| N-H (Methyl side) | Broad quartet or multiplet, variable ppm | [15] | |
| N-H (Acetyl side) | Broad singlet, variable ppm | [15] | |
| ¹³C NMR | C=O (Amide) | ~170-175 ppm | [15] |
| C=O (Urea) | ~155-160 ppm | [15] | |
| CH₃ (Acetyl) | ~23-25 ppm | [15] | |
| CH₃ (N-Methyl) | ~26-28 ppm | [15] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 116 | [3] |
Applications and Significance
The primary significance of this compound lies in its role as a model compound. Its relatively simple structure makes it an ideal substrate for:
-
Mechanistic Studies: Investigating the kinetics and mechanisms of reactions common to N-acylureas, such as hydrolysis.[1][8]
-
Synthetic Intermediate: Acting as a building block for more complex molecules in organic synthesis.[1]
-
Pharmacophore Development: The N-acylurea motif is present in numerous compounds with pharmacological activity.[1] Understanding the fundamental properties of a simple member like this compound provides crucial insights for designing novel drug candidates.
Safety and Handling
This compound should be handled with appropriate laboratory precautions.
-
Exposure: Avoid contact with skin and eyes and do not breathe the dust.[5]
-
Personal Protective Equipment (PPE): Wear gloves, safety goggles, and a lab coat. If dust is generated, respiratory protection may be required.[16][17]
-
Decomposition Hazards: Upon heating to decomposition, it may release toxic fumes of nitrogen oxides.[5]
Conclusion
This compound is a cornerstone compound for the study of N-acylurea chemistry. Its well-defined synthesis, predictable reactivity, and clear spectroscopic signatures make it an invaluable tool for both academic research and industrial drug development. A thorough understanding of its properties, from its dual-carbonyl reactivity to its hydrolysis kinetics, provides a solid foundation for scientists working to harness the potential of the broader N-acylurea chemical space.
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An In-Depth Technical Guide to 1-Acetyl-3-methylurea (CAS 623-59-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Situating 1-Acetyl-3-methylurea in Modern Chemistry
Within the vast and functionally diverse class of N-acylureas, this compound emerges as a molecule of fundamental importance. Its relatively simple architecture—an acetyl group and a methyl group appended to a central urea scaffold—belies its utility as a key synthetic intermediate and a model compound for studying the intricate physicochemical behaviors of the N-acylurea functional group.[1] Since Friedrich Wöhler's seminal synthesis of urea in 1828, which heralded the dawn of modern organic chemistry, urea derivatives have become central to both medicinal and materials science.[2] The urea moiety's capacity to form stable, predictable hydrogen bonds is a cornerstone of rational drug design, influencing everything from target binding to pharmacokinetic properties.[1][2]
This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data to explain the causality behind its synthesis, the logic of its analytical characterization, and the principles of its safe handling. It is designed to equip researchers with the field-proven insights necessary to confidently utilize this compound in their work.
Section 1: Core Molecular Identity and Physicochemical Properties
This compound, systematically named N-(methylcarbamoyl)acetamide, is a crystalline solid at room temperature.[3] Its structure is characterized by a planar urea backbone, a result of resonance stabilization that imparts a partial double-bond character to the C-N bonds, thereby restricting free rotation.[1] This planarity, combined with the presence of both hydrogen bond donors and acceptors, dictates its solid-state packing and solution-phase behavior.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 623-59-6[4] |
| Molecular Formula | C₄H₈N₂O₂[4] |
| Molecular Weight | 116.12 g/mol [4][5] |
| IUPAC Name | N-(methylcarbamoyl)acetamide[1][6] |
| Synonyms | N-Acetyl-N'-methylurea, 1-Methyl-3-acetylurea, Acetyl methyl urea[4][5][7] |
| InChI Key | XRVHSOXXNQTWAW-UHFFFAOYSA-N[5][8] |
Physicochemical Data
The following table summarizes key quantitative data, providing a snapshot of the compound's physical behavior and characteristics relevant to experimental design.
| Property | Value | Source |
| Melting Point | 180-182 °C | [4][6] |
| Boiling Point (ext.) | 346.4 °C at 760 mmHg | [4] |
| Density (est.) | 1.215 g/cm³ | [4] |
| Water Solubility (est.) | 2.01 x 10⁴ mg/L at 25 °C | [7] |
| logP (octanol-water) | -0.7 | [7] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| pKa (Predicted) | 13.02 ± 0.46 | [4] |
Section 2: Synthesis Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will detail two primary, field-proven methods: the acetylation of a methylurea precursor and a controlled Hofmann rearrangement.
Method A: Direct Acetylation of Methylurea
This is a straightforward and logical approach, involving the introduction of an acetyl group (CH₃CO-) onto the methylurea molecule.[1] Acetic anhydride is the most common and effective acetylating agent for this transformation.[1]
Causality of Experimental Choices:
-
Reagent Choice: Acetic anhydride is a powerful and readily available acetylating agent. The reaction is driven by the formation of the stable acetate ion as a leaving group.
-
Nucleophilicity: While methylurea has two nitrogen atoms, the terminal nitrogen (bonded to the methyl group) is generally more nucleophilic and less sterically hindered, leading to the desired N-acetyl-N'-methylurea product.[1]
-
Reaction Pathway: The mechanism proceeds via a classic nucleophilic acyl substitution. The nitrogen of methylurea attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion to yield the final product.[1]
Experimental Protocol: Acetylation of Methylurea
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methylurea (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the suspension with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature, then pour it into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Workflow Diagram: Acetylation of Methylurea
Caption: Workflow for the synthesis of this compound via direct acetylation.
Method B: Controlled Hofmann Rearrangement of Acetamide
This elegant one-pot procedure transforms a simple amide into the target acetylurea derivative.[1] It is a variation of the Hofmann rearrangement, where the reaction conditions are controlled to trap an isocyanate intermediate in situ.
Causality of Experimental Choices:
-
Hofmann Rearrangement: The core of this synthesis is the reaction of an amide (acetamide) with bromine and a strong base (sodium hydroxide).[1][9] This sequence typically degrades the amide to a primary amine with one less carbon.
-
Intermediate Trapping: However, under the specific conditions detailed in Organic Syntheses, the reaction does not proceed to completion to form methylamine.[9][10] Instead, the methyl isocyanate intermediate, formed from the rearrangement of an N-bromoamide anion, is trapped by unreacted acetamide or its derivatives present in the reaction mixture. This trapping event forms the acetylurea structure.[1]
-
Self-Validating System: The success of this protocol relies on the precise stoichiometry and controlled heating. The effervescence serves as a visual cue for the progression of the reaction.[9] The crystallization of the product directly from the reaction mixture upon cooling provides a straightforward method for isolation, validating the reaction's completion.
Experimental Protocol: Synthesis from Acetamide (Adapted from Organic Syntheses) [9]
-
Initial Solution: In a large beaker (to accommodate potential effervescence), prepare a solution of acetamide (1.0 mole) in bromine (0.55 mole). Gentle heating may be required to dissolve the acetamide.[9]
-
Base Addition: While stirring by hand, slowly and dropwise, add a solution of sodium hydroxide (1.0 mole) in 160 mL of water.[9]
-
Controlled Heating: Heat the resulting yellow reaction mixture on a steam bath. Continue heating until effervescence begins, and then maintain heat for an additional 2-3 minutes.[9]
-
Crystallization: The product typically begins to crystallize immediately from the hot, colored solution. Complete the crystallization by cooling the mixture in an ice bath for at least one hour.[9]
-
Isolation: Filter the white crystalline product, air dry, and weigh. This method typically yields 84-90% of the theoretical amount.[9] The crude product may contain some sodium bromide, which does not interfere with many subsequent reactions.[9]
Logical Diagram: Controlled Hofmann Rearrangement Pathway
Caption: Key intermediates in the synthesis from acetamide via a controlled Hofmann rearrangement.
Section 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect to see strong C=O stretching vibrations for the two carbonyl groups (amide and urea) and N-H stretching and bending vibrations. The NIST WebBook provides a reference spectrum for this compound.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (116.12 g/mol ), along with a characteristic fragmentation pattern that can be used for structural confirmation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. The spectrum will show distinct signals for the acetyl methyl protons (CH₃-C=O), the N-methyl protons (CH₃-N), and the two N-H protons, with characteristic chemical shifts and coupling patterns.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be developed to assess purity with high precision, separating the target compound from starting materials and byproducts.[11]
Section 4: Applications in Research and Development
This compound serves primarily as a versatile building block in organic synthesis. Its bifunctional nature allows for a variety of subsequent chemical transformations.
-
Intermediate for Heterocyclic Synthesis: The acetylurea moiety can be a precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
-
Precursor to N-Nitroso Compounds: Historically, acetyl methylurea has been used as a stable, crystalline precursor for the synthesis of nitrosomethylurea, a potent alkylating agent used in research to induce mutations and in certain older chemotherapeutic protocols.[9][12] The protocol involves hydrolysis of the acetyl group followed by nitrosation.[9]
-
Model for Drug Design: As a simple N-acylurea, it serves as a valuable model for studying the properties and interactions of this functional group, which is found in numerous pharmacologically active molecules.[1][2] Understanding its stability, hydrolysis kinetics, and hydrogen bonding potential can inform the design of more complex drug candidates.[1]
Section 5: Safety, Handling, and Disposal
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.
-
Hazard Identification: While comprehensive toxicity data is limited, related compounds like acetylurea are known to cause skin, eye, and respiratory irritation.[13] It is prudent to handle this compound with care. When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[7]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[7][14] Avoid dust formation during transfer and weighing.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[14]
Safety Workflow Diagram
Caption: Standard safety and handling workflow for this compound.
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Urea - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Acetyl-3-methylurea
This guide provides a comprehensive technical analysis of the molecular structure and bonding of 1-acetyl-3-methylurea, a molecule of interest in organic synthesis and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fundamental chemical and physical properties of this N-acylurea derivative.
Introduction to this compound
This compound, with the chemical formula C₄H₈N₂O₂, belongs to the N-acylurea class of compounds.[1][2][3] These molecules are characterized by a central urea backbone with an acyl group attached to one of the nitrogen atoms.[1] The relatively simple structure of this compound, featuring an acetyl group and a methyl group, makes it an excellent model for studying the fundamental properties of this important chemical scaffold.[1] Understanding its molecular architecture and bonding is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as drug design and materials science.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 116.12 g/mol | [2][3] |
| CAS Number | 623-59-6 | [2][3] |
| Melting Point | ~180 °C | [4][5] |
| Hydrogen Bond Donor Count | 2 | [3][5] |
| Hydrogen Bond Acceptor Count | 2 | [3][5] |
| Topological Polar Surface Area | 58.2 Ų | [3] |
Molecular Structure and Geometry
The molecular structure of this compound is defined by the connectivity of its atoms and their arrangement in three-dimensional space. The central feature is a urea moiety with an acetyl group (CH₃CO-) attached to one nitrogen and a methyl group (-CH₃) to the other.[1]
Caption: 2D molecular structure of this compound.
A key feature of the urea backbone is its planarity.[1] This arises from the delocalization of electrons across the N-C-N system, which imparts a partial double bond character to the C-N bonds and restricts rotation.[1] While a definitive single-crystal X-ray diffraction study for this compound is not widely published, analysis of related structures, such as 3-acetyl-1-(3-methyl-phenyl)thiourea, reveals a nearly planar acetylthiourea fragment.[1] It is therefore highly probable that the urea and acetyl groups in this compound also adopt a largely planar conformation.
Chemical Bonding
The chemical bonding in this compound is a combination of localized sigma (σ) bonds and delocalized pi (π) systems, which dictate its electronic properties and reactivity.
Covalent Bonding and Hybridization
The carbon atoms in the methyl and acetyl groups are sp³ hybridized, forming tetrahedral geometries. The carbonyl carbons of both the urea and acetyl groups are sp² hybridized, leading to trigonal planar arrangements of the atoms bonded to them. The nitrogen atoms are also considered to be approximately sp² hybridized due to their involvement in resonance, which favors a planar geometry to maximize p-orbital overlap.
Resonance and Electron Delocalization
Resonance plays a critical role in the stability and electronic structure of this compound. The lone pairs of electrons on the nitrogen atoms can be delocalized into the adjacent carbonyl groups. This electron delocalization can be represented by the following resonance structures:
Caption: Experimental workflow for the synthesis and characterization of this compound.
Synthesis: Acetylation of Methylurea
[1] A common and direct method for the synthesis of this compound is the acetylation of methylurea. [1]
-
Reactants: Methylurea and an acetylating agent such as acetic anhydride.
-
Procedure:
-
Dissolve methylurea in a suitable solvent.
-
Slowly add acetic anhydride to the solution, possibly in the presence of a catalyst.
-
The reaction involves the nucleophilic attack of a nitrogen atom of methylurea on a carbonyl carbon of acetic anhydride. [1] * Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Upon completion, the product can be isolated.
-
Purification: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain the IR spectrum of the solid product using a technique such as KBr pellet or ATR.
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern using a mass spectrometer.
-
Melting Point: Measure the melting point of the purified product and compare it with the literature value.
Conclusion
The molecular structure and bonding of this compound are characterized by a planar urea backbone with significant electron delocalization across the N-C-O and N-C-N systems. This electronic structure, along with the capacity for strong intermolecular hydrogen bonding, governs its physical and chemical properties. A thorough understanding of these fundamental aspects is essential for its application in synthetic chemistry and drug development.
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An In-depth Technical Guide to the Physical Characteristics of 1-Acetyl-3-methylurea
Introduction: The Significance of Physical Characteristics in Drug Development
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physical characteristics is foundational to its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern a molecule's behavior, influencing everything from its synthesis and purification to its formulation, bioavailability, and stability.[1] 1-Acetyl-3-methylurea, a member of the N-acylurea class of compounds, serves as a valuable case study in the importance of such characterization.[2] The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form strong hydrogen bonds, which is crucial for drug-target interactions.[1] This guide provides an in-depth technical overview of the core physical characteristics of this compound, offering both established data and the experimental methodologies required to validate these properties.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values are critical for predicting the compound's behavior in various experimental and physiological environments.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈N₂O₂ | [3][4] |
| Molecular Weight | 116.12 g/mol | [3][4] |
| CAS Number | 623-59-6 | [3][4] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 180-181 °C | [4][5] |
| Boiling Point | 346.4 °C at 760 mmHg | [4][6] |
| Density | 1.215 g/cm³ | [4][6] |
| Water Solubility | 2.01 x 10⁴ mg/L at 25 °C (Estimated) | [3] |
| pKa (Predicted) | 13.02 ± 0.46 | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | -0.7 | [3] |
| Hydrogen Bond Donors | 2 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
Molecular Structure and Conformation
This compound possesses a central urea backbone with an acetyl group attached to one nitrogen and a methyl group to the other. The planarity of the urea moiety is a key structural feature, arising from resonance stabilization that imparts a partial double-bond character to the C-N bonds, thereby restricting rotation.[2] This planarity, combined with the presence of two N-H protons (hydrogen bond donors) and two carbonyl oxygens (hydrogen bond acceptors), dictates the compound's ability to form strong intermolecular hydrogen bonds.[3][4] These interactions are fundamental to its solid-state packing and influence properties such as melting point and solubility.
Experimental Determination of Physical Properties
The following sections detail the experimental methodologies for characterizing the physical properties of this compound. The causality behind the choice of each technique is explained to provide a deeper understanding of the data generated.
Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: The melting point is a critical indicator of a crystalline solid's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination as it provides a highly accurate and reproducible measurement of the temperature and enthalpy of fusion. This technique measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise identification of thermal transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to 25 °C and the final temperature to 200 °C.
-
Apply a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min.
-
-
Data Acquisition: Initiate the temperature ramp and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Density Measurement: Gas Pycnometry
Causality: Density is an intrinsic property that is useful for material identification and for understanding packing efficiency in the solid state. Gas pycnometry is a highly accurate method for determining the true density of a solid powder by measuring the volume of the solid material, excluding any pore volume.
Experimental Protocol:
-
Calibration: Calibrate the gas pycnometer with a standard of known volume.
-
Sample Preparation: Accurately weigh a sufficient amount of this compound to fill the sample chamber to the recommended level.
-
Measurement: Place the sample in the pycnometer chamber. The instrument will automatically purge the chamber with an inert gas (typically helium) and then measure the pressure change as the gas expands into a second empty chamber. This allows for the calculation of the sample's volume.
-
Calculation: The density is calculated by dividing the mass of the sample by the measured volume.
Solubility Profiling
Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Understanding solubility in various solvents is also essential for developing purification and formulation strategies. A systematic approach is used to classify the compound's solubility based on its functional groups.
Experimental Protocol:
-
Solvent Screening:
-
Add approximately 20 mg of this compound to 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide) in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.
-
Visually inspect for dissolution.
-
-
Aqueous pH-Solubility Profile:
-
Prepare a series of aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess of this compound to each buffer solution.
-
Equilibrate the samples for 24 hours with agitation.
-
Filter the saturated solutions and analyze the concentration of the dissolved compound by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecular structure, confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~9.5-10.5 ppm (singlet, 1H): This broad singlet is assigned to the NH proton of the acetyl group. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ ~6.5-7.5 ppm (quartet, 1H): This signal corresponds to the NH proton adjacent to the methyl group. It is expected to be split into a quartet by the three protons of the methyl group.
-
δ ~2.7 ppm (doublet, 3H): This doublet is assigned to the methyl protons (-NHCH ₃). The signal is split by the adjacent N-H proton.
-
δ ~2.0 ppm (singlet, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH ₃).
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
δ ~170 ppm: Carbonyl carbon of the acetyl group (C =O).
-
δ ~155 ppm: Carbonyl carbon of the urea group (C =O).
-
δ ~26 ppm: Methyl carbon of the N-methyl group (-NHC H₃).
-
δ ~23 ppm: Methyl carbon of the acetyl group (-COC H₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H Stretch | Amide/Urea |
| ~3200 | N-H Stretch | Amide/Urea |
| ~2950 | C-H Stretch | Methyl |
| ~1700 | C=O Stretch | Acetyl Carbonyl |
| ~1650 | C=O Stretch | Urea Carbonyl (Amide I) |
| ~1560 | N-H Bend | Amide II |
The presence of two distinct N-H stretching bands and two C=O stretching bands is characteristic of the N-acylurea moiety. The NIST WebBook provides a reference IR spectrum for this compound.[7]
Solid-State Characterization: Crystal Structure and Polymorphism
Experimental Approach for Polymorph Screening:
-
Crystallization Studies: Crystallize this compound from a variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation).
-
Characterization: Analyze the resulting solids using techniques such as:
-
Powder X-Ray Diffraction (PXRD): To identify different crystal packing arrangements.
-
Differential Scanning Calorimetry (DSC): To detect different melting points or phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation events.
-
FTIR and Raman Spectroscopy: To probe for differences in vibrational modes that can indicate different polymorphic forms.
-
Conclusion
The physical characteristics of this compound presented in this guide provide a comprehensive foundation for its use in research and development. The tabulated data, coupled with the detailed experimental protocols, offer a robust framework for the identity, purity, and solid-state behavior of this compound. For drug development professionals, a thorough understanding and experimental validation of these properties are non-negotiable steps in mitigating risks and ensuring the development of a safe, stable, and efficacious drug product. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.
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An In-Depth Technical Guide to the Solubility Profile of 1-Acetyl-3-methylurea
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Acetyl-3-methylurea (Ac-Me-Urea), a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles and practical methodologies required for its determination. We will delve into the physicochemical properties of Ac-Me-Urea, predict its solubility in various solvent classes based on molecular structure, and provide detailed, field-proven experimental protocols for accurate solubility assessment. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to establish a robust solubility profile for this molecule, a critical parameter in process development, formulation, and analytical characterization.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a molecule like this compound, understanding its solubility profile is paramount for a multitude of applications, including:
-
Drug Development: Solubility dictates bioavailability, informing formulation strategies for effective delivery.
-
Process Chemistry: Solvent selection for synthesis, purification, and crystallization is directly dependent on solubility.
-
Analytical Chemistry: The development of robust analytical methods, such as HPLC, requires the selection of appropriate mobile phases where the analyte is soluble.[1]
This guide will provide both the theoretical underpinnings and the practical steps to comprehensively characterize the solubility of this compound.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 623-59-6 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₄H₈N₂O₂ | [3][4][6][9] |
| Molecular Weight | 116.12 g/mol | [3][4][5][6] |
| Melting Point | ~180 °C | [2][9] |
| Hydrogen Bond Donors | 2 | [2][3][5] |
| Hydrogen Bond Acceptors | 2 | [2][3][5] |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | [3] |
| logP (Octanol/Water Partition Coefficient) | -0.7 to 0.24 | [2] |
Expert Interpretation:
The structure of this compound, featuring two amide-like functional groups, provides both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygens) sites.[2][3][5] This dual capability is a strong indicator of potential solubility in polar solvents, particularly those that can engage in hydrogen bonding. The relatively low molecular weight and significant polar surface area further support this.[3] The negative LogP value suggests a preference for hydrophilic (aqueous) environments over lipophilic (oily) ones.[2]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[10][11] This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents possess large dipole moments and are capable of forming hydrogen bonds. Water, methanol, and ethanol are prime examples. Given the hydrogen bonding capabilities and polar nature of this compound, it is predicted to have appreciable solubility in these solvents. The parent compound, methylurea, is noted to be highly soluble in water and alcohols.[12]
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone have significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. However, they can act as hydrogen bond acceptors. We can anticipate moderate to good solubility of this compound in these solvents due to dipole-dipole interactions and the acceptance of hydrogen bonds from the solute.
-
Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are unable to form strong interactions with polar molecules. Consequently, this compound is expected to exhibit poor solubility in these solvents.
The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.
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potential biological activity of 1-Acetyl-3-methylurea
An In-Depth Technical Guide to the Potential Biological Activity of 1-Acetyl-3-methylurea
Abstract
The N-acylurea scaffold is a cornerstone in medicinal chemistry, present in a multitude of compounds with significant pharmacological activities.[1] While extensive research has explored complex derivatives, the foundational members of this class remain underexplored. This technical guide focuses on this compound, a structurally simple N-acylurea, positing a compelling rationale for its investigation as a potential biologically active agent. Drawing from the established pharmacology of the broader ureide class, which includes historical anticonvulsants like phenacemide, this document outlines a comprehensive, multi-phase research program designed to systematically evaluate the anticonvulsant and neuroprotective potential of this compound.[2][3] We provide detailed, field-proven experimental protocols for in vitro and in vivo screening, mechanistic elucidation, and preliminary safety profiling. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework to unlock the therapeutic potential of this fundamental chemical entity.
Introduction: The Scientific Rationale
This compound (N-Acetyl-N'-methylurea) is a simple derivative of urea, characterized by an acetyl group on one nitrogen atom and a methyl group on the other.[4] Its chemical and physical properties are well-documented, and its synthesis is straightforward, commonly achieved via the acetylation of methylurea or a controlled Hofmann degradation of acetamide.[1][5]
The true potential of this compound lies not in its own documented history, but in the extensive pharmacological precedent set by its chemical relatives. The urea and N-acylurea functionalities are capable of forming multiple stable hydrogen bonds, a critical feature for establishing high-affinity interactions with biological targets.[6] This capability has been exploited to develop a wide array of therapeutics, including agents with anticonvulsant, sedative, antibacterial, and anticancer properties.[2][6]
Notably, the acetylurea (ureide) class includes phenacemide (phenylacetylurea), an anticonvulsant introduced in 1949 for epilepsy treatment.[3] Although later withdrawn due to toxicity, its efficacy established the acetylurea core as a viable pharmacophore for modulating neuronal excitability. This historical context provides a strong, logical foundation for hypothesizing that this compound, as a parent compound in this class, may possess intrinsic, previously uncharacterized biological activity.
This guide, therefore, presents a structured investigational roadmap to explore this potential, focusing primarily on two high-need therapeutic areas where urea derivatives have shown promise: epilepsy and neuroprotection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O₂ | [4] |
| Molecular Weight | 116.12 g/mol | [4] |
| CAS Number | 623-59-6 | [4] |
| Melting Point | 169-180°C | [5][7] |
| Appearance | White to off-white crystalline powder | [8] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| LogP | 0.24 | [7] |
Hypothesized Biological Activity
Based on the established profile of the N-acylurea class, we hypothesize two primary avenues of biological activity for this compound:
-
Anticonvulsant Activity: The structural similarity to known ureide anticonvulsants suggests a potential to modulate neuronal hyperexcitability. The mechanism could involve interaction with voltage-gated ion channels, a common target for antiepileptic drugs.[9]
-
Neuroprotective Activity: Many neurological disorders, including epilepsy, involve excitotoxicity, oxidative stress, and neuronal damage.[10] Compounds that can mitigate these processes are of high therapeutic interest. The hydrogen bonding capacity of the urea motif could enable interaction with enzymes or receptors involved in cellular stress pathways.[11][12]
Proposed Investigational Roadmap
A phased approach is essential for systematically and efficiently evaluating the biological potential of this compound. The following workflow provides a logical progression from initial screening to preliminary mechanistic studies.
Caption: Hypothetical anticonvulsant mechanism via sodium channel modulation.
Investigative Techniques:
-
Electrophysiology: Use whole-cell patch-clamp techniques on cultured neurons or brain slices to directly measure the effect of this compound on voltage-gated sodium, calcium, and potassium currents. This provides definitive evidence of ion channel modulation.
-
Radioligand Binding Assays: Evaluate the ability of the compound to displace known ligands from specific receptor or channel binding sites (e.g., displacing [³H]batrachotoxin from site 2 of the sodium channel).
-
Biochemical Assays: For neuroprotective activity, measure the compound's effect on markers of oxidative stress (e.g., reactive oxygen species levels, glutathione peroxidase activity) and apoptosis (e.g., caspase-3 activity) in neuronal cell models. [11][13]
Conclusion and Future Directions
This compound represents an untapped opportunity in small molecule drug discovery. Its simple structure and the strong pharmacological precedent of the N-acylurea class provide a compelling basis for its investigation as a novel anticonvulsant and neuroprotective agent. The systematic, multi-phase research program detailed in this guide—from targeted in vitro screening to robust in vivo efficacy and safety models—offers a clear and logical pathway to characterizing its biological activity. Successful outcomes from this proposed work would not only validate this compound as a potential therapeutic lead but could also reinvigorate interest in the foundational scaffolds of medicinal chemistry, demonstrating that significant potential may still reside in the simplest of structures. Subsequent steps would involve lead optimization through medicinal chemistry, comprehensive ADME/Tox profiling, and advanced preclinical development.
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Elucidating the Molecular Trajectory: A Technical Guide to Investigating the Mechanism of Action of 1-Acetyl-3-methylurea
Foreword: Charting the Unexplored Territory of 1-Acetyl-3-methylurea
To the researchers, scientists, and drug development professionals venturing into the nuanced world of molecular interactions, this guide serves as a comprehensive roadmap for dissecting the mechanism of action of this compound. As a relatively uncharacterized molecule, it presents a unique opportunity to apply a systematic and robust scientific methodology to unveil its biological role. This document is not a mere recitation of protocols but a strategic framework designed to build a coherent and evidence-based narrative around the compound's physiological effects. We will proceed with the rigor and intellectual curiosity that defines impactful scientific discovery, moving from broad, unbiased screening to precise, hypothesis-driven validation.
Part 1: Foundational Characterization of this compound
Before delving into complex biological assays, a thorough understanding of the physicochemical properties of this compound is paramount. This foundational data informs experimental design, from solubility for in vitro assays to potential metabolic liabilities in vivo.
Physicochemical Profile
A summary of the known properties of this compound is presented below. This data has been aggregated from various chemical suppliers and databases.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C4H8N2O2 | [1][3] |
| Molecular Weight | 116.12 g/mol | [1][3] |
| CAS Number | 623-59-6 | [1][2][3] |
| Melting Point | 180-180.5 °C | [1][3] |
| pKa | 13.02 ± 0.46 (Predicted) | [1][3] |
| LogP | -0.7 | [3] |
| Appearance | White to almost white powder/crystal | [3] |
| Hydrogen Bond Donors | 2 | [1][3] |
| Hydrogen Bond Acceptors | 2 | [1][3] |
Expert Insight: The low LogP value suggests high water solubility, which is advantageous for in vitro assay development. The presence of hydrogen bond donors and acceptors indicates the potential for interactions with biological macromolecules.[1][3]
Part 2: Unbiased Target Identification Strategies
Workflow for Unbiased Target Identification
Caption: Unbiased workflow for generating hypothesized targets for this compound.
Experimental Protocol: Affinity-Based Chemical Proteomics
This protocol outlines a generalized approach for identifying protein targets of this compound using an affinity-based method.
Objective: To isolate and identify proteins that directly bind to this compound from a complex biological lysate.
Materials:
-
This compound
-
NHS-activated sepharose beads
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to NHS-activated sepharose beads. Self-Validation: The integrity and purity of the synthesized probe should be confirmed by NMR and mass spectrometry.
-
Couple the derivatized compound to the beads according to the manufacturer's protocol. Self-Validation: Successful coupling can be indirectly assessed by measuring the concentration of the compound in the supernatant before and after the reaction.
-
-
Preparation of Lysate:
-
Harvest cells or tissue and lyse in a suitable buffer to release proteins.
-
Centrifuge the lysate to remove cellular debris. Self-Validation: Protein concentration in the lysate should be determined using a standard assay (e.g., BCA assay).
-
-
Affinity Pulldown:
-
Incubate the immobilized beads with the cell lysate to allow for binding of target proteins.
-
Include a control incubation with beads that have not been coupled to the compound. Self-Validation: This control is critical to identify non-specific binding proteins.
-
-
Washing:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE. Self-Validation: Visualization of protein bands by Coomassie or silver staining will confirm the presence of eluted proteins.
-
Excise protein bands of interest and identify them using mass spectrometry.
-
Part 3: Target Engagement and Validation
Once a list of potential targets is generated, it is imperative to validate the direct interaction between this compound and the hypothesized target protein(s) in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7][8]
Workflow for Target Engagement Validation using CETSA
Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes a target protein within intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a defined period.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes). Self-Validation: A temperature gradient is essential to generate a complete melting curve.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in the supernatant using a specific and validated method like Western blotting or ELISA. Self-Validation: A loading control should be used in Western blotting to ensure equal protein loading.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Part 4: Elucidating Downstream Functional Consequences
Confirming target engagement is a critical milestone. The subsequent phase of investigation focuses on understanding the functional consequences of this interaction. This involves assessing the impact of this compound on the target's activity and the downstream signaling pathways.
Kinetic Enzyme Assays
If the validated target is an enzyme, its kinetic parameters in the presence of this compound must be determined.
Objective: To characterize the inhibitory or activating effect of this compound on the target enzyme's activity.
Procedure:
-
Perform enzyme activity assays with a range of substrate concentrations in the presence and absence of this compound.
-
Measure the initial reaction velocities.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine key parameters such as Vmax, Km, and the inhibition constant (Ki). This will help to classify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9]
Cell-Based Functional Assays
These assays are designed to measure the physiological output of the target's activity within a cellular context. The specific assay will depend on the function of the target protein.
Examples:
-
Receptor Tyrosine Kinase: Measure downstream phosphorylation events using phosphospecific antibodies.
-
Ion Channel: Use patch-clamp electrophysiology or fluorescent ion indicators to measure ion flux.
-
Transcription Factor: Employ reporter gene assays (e.g., luciferase) to quantify changes in gene expression.
Part 5: In Vivo Validation and Preclinical Assessment
The culmination of in vitro and cellular studies is the translation of these findings to a whole-organism model. This step is crucial for understanding the compound's overall efficacy, pharmacokinetics, and potential toxicity.
Key In Vivo Studies:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate its concentration with the observed biological effect.
-
Efficacy Studies: To assess the therapeutic potential of the compound in a relevant animal model of disease.
-
Toxicology Studies: To evaluate the safety profile of the compound.
Conclusion: Synthesizing a Coherent Mechanism of Action
The systematic application of the methodologies outlined in this guide will enable the construction of a robust and well-supported mechanism of action for this compound. By progressing from unbiased discovery to hypothesis-driven validation, we can confidently delineate its molecular targets, cellular effects, and potential therapeutic applications. This disciplined approach ensures scientific integrity and provides a solid foundation for further drug development efforts.
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 1-Acetyl-3-methylurea
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Molecular Nuances of a Key Acylurea
In the landscape of medicinal chemistry and organic synthesis, the N-acylurea scaffold holds a position of significant interest. These molecules, characterized by their unique hydrogen bonding capabilities and structural versatility, are integral to the design of a wide array of therapeutic agents.[1] 1-Acetyl-3-methylurea (CAS No. 623-59-6), a seemingly simple derivative, serves as a fundamental model system for understanding the intricate interplay of electronic and steric factors that govern the behavior of this important class of compounds.[2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the multifaceted nature of this compound at the molecular level. By dissecting its conformational landscape, electronic properties, and spectroscopic signatures through the lens of modern computational chemistry, we aim to equip researchers with the foundational knowledge and practical protocols necessary to advance their own investigations into acylurea derivatives and beyond.
Part 1: Foundational Attributes of this compound
This compound, also known as N-((methylamino)carbonyl)-acetamide, is a small organic molecule with the chemical formula C₄H₈N₂O₂.[2] Its structure features a central urea backbone with an acetyl group attached to one nitrogen atom and a methyl group to the other.[2] This seemingly straightforward arrangement gives rise to a rich conformational flexibility and a distinct electronic character that are pivotal to its chemical reactivity and potential biological activity.
Structural and Physicochemical Profile
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. The molecule's structure is characterized by a planar urea moiety due to resonance, which imparts a partial double-bond character to the C-N bonds and restricts rotation around them.[2] The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) is a critical feature that dictates its intermolecular interactions.
| Property | Value | Source |
| CAS Number | 623-59-6 | [2] |
| Molecular Formula | C₄H₈N₂O₂ | [2] |
| Molecular Weight | 116.12 g/mol | [2] |
| IUPAC Name | N-(methylcarbamoyl)acetamide | [2] |
| Synonyms | This compound, N-Acetyl-N'-methylurea | [2] |
| Melting Point | 180-182 °C | |
| Boiling Point | 346.4 °C at 760 mmHg |
Table 1: Key Identifiers and Physicochemical Properties of this compound.
Part 2: The Theoretical Framework: A Quantum Mechanical Perspective
To truly comprehend the behavior of this compound, we must delve into the realm of quantum mechanics. Computational chemistry provides a powerful toolkit to solve the Schrödinger equation for molecular systems, offering profound insights into their electronic structure and energetics.
The Primacy of Density Functional Theory (DFT)
For molecules of this size and complexity, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry, striking an optimal balance between accuracy and computational cost.[3] DFT methods are instrumental in predicting a wide range of molecular properties, including:
-
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.
-
Conformational Energies: Calculating the relative energies of different rotational isomers (conformers).
-
Electronic Properties: Mapping the electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).
-
Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) and nuclear magnetic shielding tensors (NMR chemical shifts).
The choice of a specific DFT functional and basis set is a critical decision that directly impacts the accuracy of the results. For urea derivatives and similar organic molecules, hybrid functionals such as B3LYP have demonstrated a robust track record.[4] The selection of a basis set, which is a set of mathematical functions used to build the molecular orbitals, involves a trade-off between accuracy and computational expense. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p) , are commonly employed for geometry optimizations and frequency calculations.[5] For higher accuracy in single-point energy calculations, larger basis sets may be warranted.
Capturing Dynamic Behavior: The Role of Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecules are inherently dynamic entities. Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the time-evolution of a molecular system.[6] By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal:
-
Conformational Dynamics: How the molecule explores different shapes over time.
-
Solvation Effects: The explicit interaction of the molecule with solvent molecules.
-
Intermolecular Interactions: How multiple molecules of this compound might aggregate.
For MD simulations of urea derivatives, force fields such as GROMOS or AMBER are commonly used to define the potential energy of the system.[6][7]
Part 3: Practical Computational Protocols
This section provides detailed, step-by-step methodologies for performing key computational analyses on this compound. These protocols are designed to be self-validating, with each step building upon the previous one to ensure the integrity of the final results.
Workflow for Computational Analysis
A typical workflow for the theoretical and computational study of a flexible molecule like this compound is depicted in the following diagram.
Caption: A comprehensive workflow for the theoretical and computational study of this compound.
Protocol for Conformational Analysis using DFT
Objective: To identify the low-energy conformers of this compound.
Rationale: The biological activity and spectroscopic properties of a flexible molecule are often a population-weighted average of its accessible conformations. Therefore, a thorough conformational search is a prerequisite for any meaningful computational study.
Step-by-Step Protocol (using Gaussian and GaussView):
-
Build the Molecule: Construct the 3D structure of this compound in a molecular editor like GaussView. Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
Identify Rotatable Bonds: The key rotatable bonds in this compound are the C-N bonds of the urea backbone and the C-C bond of the acetyl group.
-
Perform a Relaxed Potential Energy Surface (PES) Scan:
-
In GaussView, use the "Redundant Coordinate Editor" to define the dihedral angles of the rotatable bonds.[8]
-
Set up a "Scan Coordinate" calculation. For a molecule with multiple rotatable bonds, it is advisable to scan them sequentially or in a 2D scan if computationally feasible.[8]
-
Choose a computationally inexpensive level of theory for the scan, for example, PM7 semi-empirical method or a small basis set DFT level like B3LYP/3-21G.
-
Specify the scan range (e.g., 360 degrees) and the number of steps (e.g., 36 steps for a 10-degree increment).
-
-
Identify Low-Energy Conformers:
-
Once the scan is complete, open the resulting log file in GaussView and visualize the energy profile.
-
Identify the minima on the potential energy surface. These correspond to the stable conformers.
-
Extract the coordinates of each unique low-energy conformer.
-
-
Re-optimize and Characterize Conformers:
-
For each identified conformer, perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)).
-
The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Analyze Relative Energies:
-
Calculate the relative energies (including ZPVE corrections) of all stable conformers to determine the global minimum and the energy landscape.
-
Protocol for Predicting Vibrational (IR) Spectra
Objective: To compute the theoretical IR spectrum of this compound and assign its vibrational modes.
Rationale: The calculated IR spectrum can be compared with experimental data to validate the accuracy of the computational model. It also aids in the interpretation of the experimental spectrum by providing a detailed assignment of the vibrational modes.
Step-by-Step Protocol (following geometry optimization):
-
Perform a Frequency Calculation: This is typically done concurrently with the final geometry optimization. The Freq keyword in the Gaussian input file will trigger this calculation.[5]
-
Extract Vibrational Frequencies and Intensities: The output file will contain a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.
-
Apply a Scaling Factor: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set incompleteness. It is standard practice to apply an empirical scaling factor to the calculated frequencies to improve agreement with experimental data. The appropriate scaling factor depends on the level of theory used.
-
Visualize the Spectrum: Use a program like GaussView to visualize the calculated IR spectrum. This will generate a plot of intensity versus wavenumber.
-
Assign Vibrational Modes: The output file also provides information on the atomic displacements for each vibrational mode. By visualizing these displacements, one can assign each calculated frequency to a specific type of molecular motion (e.g., C=O stretch, N-H bend, CH₃ rock).
Protocol for Predicting NMR Chemical Shifts
Objective: To calculate the ¹H and ¹³C NMR chemical shifts of this compound.
Rationale: Predicted NMR chemical shifts are a powerful tool for structure elucidation and for confirming the identity of a synthesized compound. Comparing calculated and experimental shifts can provide a high degree of confidence in the proposed structure.
Step-by-Step Protocol (using optimized geometries):
-
Perform a GIAO NMR Calculation: Use the optimized geometry of the most stable conformer (or a Boltzmann-averaged set of conformers) to perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation. The NMR keyword in the Gaussian input file is used for this purpose.[9]
-
Include a Solvation Model: NMR spectra are typically recorded in a solvent. Therefore, it is crucial to include a solvation model in the calculation, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[9]
-
Calculate Shielding Tensors: The output of the NMR calculation will be the absolute shielding tensors for each nucleus.
-
Reference the Chemical Shifts: To obtain the chemical shifts, the calculated shielding values must be referenced against a standard, typically tetramethylsilane (TMS). This is done by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the corresponding nucleus in TMS, both computed at the same level of theory.[10]
-
δ_sample = σ_TMS - σ_sample
-
-
Compare with Experimental Data: Compare the calculated chemical shifts with the experimental NMR spectrum. Good agreement provides strong support for the accuracy of the computational model and the structural assignment.
Protocol for Molecular Dynamics Simulation
Objective: To simulate the dynamic behavior of this compound in a solvent.
Rationale: MD simulations provide insights into the conformational flexibility and solvent interactions that are not captured by static DFT calculations.
Step-by-Step Protocol (using GROMACS):
-
Prepare the Topology: Generate a GROMACS topology file for this compound. This file defines the atom types, charges, bonds, angles, and dihedrals based on a chosen force field (e.g., GROMOS).
-
Create a Simulation Box: Place one or more molecules of this compound in a simulation box of appropriate dimensions.
-
Solvate the System: Fill the simulation box with a chosen solvent, such as water (e.g., using the TIP3P or SPC/E water model).[7][11]
-
Add Ions: If necessary, add ions to neutralize the system.[7]
-
Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable contacts.
-
Equilibration:
-
Perform a short simulation under the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Follow this with a longer simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.
-
-
Production Run: Run the main MD simulation for the desired length of time (typically nanoseconds to microseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to study properties such as:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.
-
Radial Distribution Functions (RDFs) to characterize solvent structure around the solute.
-
Hydrogen bond analysis.
-
Part 4: Data Interpretation and Validation
The successful application of computational methods hinges on the careful interpretation of the generated data and its validation against experimental results.
Conformational Landscape
The conformational analysis of this compound is expected to reveal several low-energy structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution:
Nᵢ / N_total = exp(-ΔGᵢ / RT) / Σ exp(-ΔGⱼ / RT)
where Nᵢ is the population of conformer i, ΔGᵢ is its Gibbs free energy relative to the global minimum, R is the gas constant, and T is the temperature.
Spectroscopic Signatures
The predicted IR and NMR spectra should be compared directly with experimental data. Key features to compare include:
-
IR Spectra: The positions, intensities, and shapes of the major absorption bands, particularly the C=O and N-H stretching and bending modes.
-
NMR Spectra: The chemical shifts of all unique ¹H and ¹³C nuclei. A mean absolute error (MAE) between the calculated and experimental shifts provides a quantitative measure of the accuracy of the prediction.
Discrepancies between the calculated and experimental spectra may indicate inaccuracies in the computational model or the presence of multiple conformers or intermolecular interactions in the experimental sample.
Part 5: Applications and Future Directions
The theoretical and computational studies of this compound provide a robust foundation for a variety of applications in drug discovery and materials science.
-
Rational Drug Design: The detailed understanding of the conformational preferences and electronic properties of the acylurea scaffold can guide the design of new inhibitors for various biological targets.
-
QSAR Studies: The calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, electrostatic potential) can be used to build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.
-
Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis and hydrolysis.
Future computational studies could explore the interactions of this compound with biological macromolecules, such as enzymes or receptors, using molecular docking and more advanced MD techniques like umbrella sampling to calculate binding free energies. Furthermore, the development of more accurate and efficient computational methods will continue to enhance our ability to predict the properties and behavior of this important class of molecules.
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Foresman, J. (2020, October 5). How to generate conformers of a flexible molecule [Video]. YouTube. [Link]
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Learning Breeze. (2023, September 15). Practical Guide to Density Functional Theory (DFT) Calculations. [Link]
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Compchems. (2022, August 3). How to run a Molecular Dynamics simulation using GROMACS. [Link]
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The Genesis of a Core Moiety: An In-Depth Technical Guide to the Discovery and Historical Synthesis of 1-Acetyl-3-methylurea
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-3-methylurea, a seemingly simple N-acylurea, represents a foundational structure in the vast landscape of organic and medicinal chemistry. Its true significance lies not in a singular, high-profile application, but in its role as a fundamental building block and a model compound for understanding the chemical behavior of the N-acylurea scaffold. This guide provides a comprehensive exploration of the discovery and historical synthesis of this compound, offering in-depth technical protocols and mechanistic insights. By tracing its synthetic evolution, we gain a deeper appreciation for the enduring principles of organic synthesis and the iterative process of chemical innovation.
Introduction: The Unassuming Importance of this compound
N-acylureas are a class of organic compounds characterized by the presence of an acyl group attached to a urea backbone.[1] This structural motif is found in a diverse array of biologically active molecules, including anticonvulsants and sedatives.[1] this compound, with its minimalist substitution, serves as an archetypal N-acylurea. Its well-defined structure provides a valuable platform for fundamental studies of the chemical and physical properties that govern this class of molecules.[1] Furthermore, it functions as a key synthetic intermediate in the creation of more complex chemical entities.[1] While direct pharmacological applications of this compound are not extensively documented, a comprehensive understanding of its synthesis and chemical behavior is indispensable for researchers engaged in the design and development of novel therapeutics and other functional organic molecules.
Historical Context: From Wöhler's Urea to the Rise of N-Acylureas
The story of this compound is intrinsically linked to the broader history of urea and its derivatives. The synthesis of urea by Friedrich Wöhler in 1828 is widely considered a watershed moment in the history of chemistry, effectively dismantling the theory of vitalism by demonstrating that an organic compound could be synthesized from inorganic starting materials.[1] This landmark achievement opened the floodgates for the exploration of urea chemistry, leading to the synthesis and investigation of a vast array of urea derivatives, including the N-acylureas.
While the precise first synthesis of this compound is not prominently documented in readily accessible historical records, its preparation is described in established chemical literature, such as the peer-reviewed series Organic Syntheses, by the mid-1930s. This indicates that the compound was known and its synthesis was of practical importance to the chemical community by that time. The development of synthetic methods for N-acylureas was driven by the need for these compounds as intermediates and as potential therapeutic agents themselves.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 623-59-6 | [2][3][4][5] |
| Molecular Formula | C4H8N2O2 | [2][3][4] |
| Molecular Weight | 116.12 g/mol | [2][3][4] |
| Melting Point | 180 °C | [2] |
| Boiling Point | 346.4 °C at 760 mmHg | [2] |
| Density | 1.215 g/cm³ | [2] |
| Appearance | White to almost white powder or crystals | [4][5] |
| Hydrogen Bond Donor Count | 2 | [2][4] |
| Hydrogen Bond Acceptor Count | 2 | [2][4] |
Historical Synthesis Methodologies
The synthesis of this compound has been approached through several key historical routes. These methods, while varying in their starting materials and reaction conditions, all converge on the formation of the characteristic N-acylurea linkage.
Method 1: Acetylation of Methylurea
A direct and intuitive approach to the synthesis of this compound is the acetylation of methylurea.[6] This method involves the introduction of an acetyl group onto one of the nitrogen atoms of the methylurea molecule.[6]
Reaction Scheme:
Caption: Mechanism of the Acetylation of Methylurea.
Method 2: Controlled Hofmann Rearrangement of Acetamide
A historically significant and efficient one-pot synthesis of this compound involves a controlled Hofmann rearrangement of acetamide. [6]This method, detailed in Organic Syntheses, transforms a simple amide into the desired urea derivative. [6] Reaction Scheme:
Caption: Synthesis of this compound via a controlled Hofmann Rearrangement.
Detailed Protocol (Adapted from Organic Syntheses):
This protocol provides a step-by-step methodology for the synthesis of acetyl methylurea (a synonym for this compound).
-
Preparation of Reagents: A solution of sodium hydroxide in water is prepared.
-
Reaction Setup: To a solution of acetamide in bromine, the sodium hydroxide solution is added dropwise with stirring.
-
Heating: The resulting reaction mixture is heated on a steam bath until effervescence begins and is continued for an additional two to three minutes.
-
Crystallization and Isolation: The product begins to crystallize from the solution. The mixture is then cooled in an ice bath to complete crystallization. The solid product is collected by filtration, washed with ice-cold water, and air-dried.
Mechanistic Insights:
The reaction proceeds through a modified Hofmann rearrangement. In the classic Hofmann rearrangement, a primary amide is converted to a primary amine with one less carbon atom via an isocyanate intermediate. In this controlled version, the reaction conditions are modulated to favor the formation of the acetylated urea derivative rather than the complete degradation to methylamine. The key isocyanate intermediate, methyl isocyanate, is trapped in situ by the unreacted acetamide or its derivatives present in the reaction mixture.
Caption: Simplified workflow of the controlled Hofmann rearrangement.
Comparison of Historical Synthesis Methods
| Method | Starting Materials | Reagents | Key Features |
| Acetylation of Methylurea | Methylurea, Acetic Anhydride | Base (optional) | Direct, two-component reaction; relies on the availability of methylurea. [6] |
| Controlled Hofmann Rearrangement | Acetamide | Bromine, Sodium Hydroxide | One-pot synthesis from a readily available starting material; requires careful control of reaction conditions. [6] |
Conclusion: An Enduring Legacy in Synthesis
The historical synthesis of this compound provides a fascinating glimpse into the evolution of organic chemistry. From the direct and logical approach of acetylating a pre-existing urea to the more intricate, yet elegant, one-pot transformation via a controlled rearrangement, these methods highlight the ingenuity of early synthetic chemists. While modern synthetic methodologies offer a plethora of options for constructing N-acylureas, these classical routes remain instructive, demonstrating fundamental principles of reactivity and reaction control that are still relevant today. For researchers and drug development professionals, a deep understanding of the historical synthesis of such core structures provides a valuable foundation for innovation and the development of novel synthetic strategies for the complex molecules of the future.
References
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Taylor & Francis Online. (2021, August 6). A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved January 11, 2026, from [Link]
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literature review on 1-Acetyl-3-methylurea research
An In-Depth Technical Guide to 1-Acetyl-3-methylurea: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urea functional group is a cornerstone of medicinal chemistry, prized for its ability to form stable, multipoint hydrogen bonds with biological targets, a feature critical for defining the activity and properties of a molecule.[1] Within this broad class, N-acylureas, characterized by an acyl group attached to one of the urea nitrogens, represent a privileged scaffold found in a diverse array of bioactive compounds, including those with anticonvulsant, sedative, and anti-cancer properties.[2][3]
This guide focuses on This compound (CAS No. 623-59-6), a foundational member of the N-acylurea family. Its relatively simple structure provides an ideal model system for studying the inherent chemical, physical, and reactive properties of the entire scaffold.[2] While direct pharmacological applications of this compound are not extensively documented, a thorough understanding of its synthesis, characterization, and chemical behavior is indispensable for researchers utilizing it as a key synthetic intermediate or as a starting point for designing more complex, biologically active molecules.[2] This document serves as a technical resource, consolidating field-proven synthetic protocols, analytical methodologies, and the broader scientific context of this important chemical entity.
Section 1: Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a white to off-white crystalline solid at room temperature.[4]
1.1: Chemical Identifiers and Properties
The key identifiers and computed physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 623-59-6 | [5][6] |
| Molecular Formula | C₄H₈N₂O₂ | [5][6] |
| Molecular Weight | 116.12 g/mol | [6] |
| IUPAC Name | N-(methylcarbamoyl)acetamide | [2] |
| Synonyms | N-Acetyl-N'-methylurea, Acetyl methyl urea | [5][7] |
| Melting Point | 180-182 °C | [6][7] |
| Boiling Point (ext.) | 346.4 °C at 760 mmHg | [6] |
| Density | 1.215 g/cm³ | [6][7] |
| pKa (Predicted) | 13.02 ± 0.46 | [6] |
| LogP (Predicted) | -0.7 to 0.24 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
1.2: Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound.
1.2.1 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides structural confirmation by identifying the chemical environment of hydrogen atoms. For this compound, three distinct signals are expected:
-
A singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O).
-
A doublet corresponding to the three protons of the N-methyl group (CH₃-NH), split by the adjacent N-H proton.
-
Two broad signals corresponding to the two N-H protons, which may exchange with each other or with trace water in the solvent.
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.[5]
-
N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the urea moiety.
-
C=O Stretching: Two distinct, strong absorption bands are expected between 1650-1750 cm⁻¹. One corresponds to the amide carbonyl (acetyl group) and the other to the urea carbonyl, confirming the N-acylurea structure.
-
C-N Stretching: Bands in the 1200-1400 cm⁻¹ region.
1.2.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.[5]
-
Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight of the compound.
-
Key Fragments: The fragmentation of N-acylureas can be complex, but key fragmentation pathways often involve cleavage alpha to the carbonyl groups.[8][9] Expected fragments for this compound would include:
-
m/z = 73: Loss of the acetyl group ([M-43]⁺).
-
m/z = 58: Cleavage to form the methyl isocyanate radical cation.
-
m/z = 43: The acetyl cation ([CH₃CO]⁺), which is often a prominent peak.
-
Section 2: Synthesis of this compound
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two field-proven protocols are detailed below.
Protocol 2.1: Synthesis via Direct Acylation of Methylurea
This is the most direct and conceptually simple approach, involving the introduction of an acetyl group onto the methylurea backbone using an acetylating agent.[2]
-
Causality & Experimental Choice: Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, can be easily removed. The reaction proceeds via a nucleophilic attack from one of the urea nitrogens onto a carbonyl carbon of the acetic anhydride.[2] The terminal nitrogen (attached to the methyl group) is generally more nucleophilic, leading to the desired product.[2]
Caption: Workflow for Synthesis via Direct Acylation.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylurea (1.0 eq).
-
Reagent Addition: Add a suitable solvent, such as glacial acetic acid, to dissolve the methylurea. Add acetic anhydride (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water to remove residual acetic acid. Recrystallize the solid from a suitable solvent (e.g., ethanol or water) to yield pure this compound.
-
Validation: Dry the purified product under vacuum and confirm its identity and purity using melting point analysis, NMR, and IR spectroscopy as described in Section 1.
Protocol 2.2: Synthesis via Hofmann-type Rearrangement
This method, adapted from a procedure in Organic Syntheses, utilizes a controlled Hofmann rearrangement where acetamide is the starting material.[10][11] This is a robust one-pot procedure.
-
Causality & Experimental Choice: The Hofmann rearrangement typically converts a primary amide to a primary amine with one less carbon. However, by carefully controlling the reaction conditions and stoichiometry, the reaction can be stopped at an intermediate stage to yield the N-acylurea derivative. This method is advantageous as it starts from the simple and inexpensive precursor, acetamide.
Caption: Workflow for Synthesis via Hofmann-type Rearrangement.
Step-by-Step Methodology:
-
Setup: In a large beaker or flask suitable for vigorous reaction, dissolve acetamide (1.0 eq) in bromine (0.55 eq). Caution: This step should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic.
-
Reagent Addition: With stirring, slowly add a solution of sodium hydroxide (1.0 eq) in water dropwise. The mixture will become yellow.
-
Reaction: Gently heat the reaction mixture on a steam bath. The reaction is exothermic and will begin to effervesce. Maintain heating for an additional 2-3 minutes after effervescence begins.[10]
-
Workup: Immediately cool the reaction vessel in an ice bath. The product will crystallize from the solution.
-
Purification: Collect the white solid by vacuum filtration and wash thoroughly with several portions of ice-cold water.[11] The product is often of sufficient purity for many applications, but can be further recrystallized if necessary.
-
Validation: Dry the product and validate its identity and purity as outlined in Protocol 2.1.
Section 3: Chemical Reactivity and Stability
The reactivity of this compound is dominated by the N-acylurea functionality, which is susceptible to hydrolysis.
3.1: Alkaline Hydrolysis
The hydrolysis of this compound in alkaline solutions has been a subject of detailed kinetic studies.[2] This reaction is of significant interest as it can predict the compound's stability in biological systems and inform its handling and storage.
-
Mechanism: The mechanism involves a nucleophilic attack by a hydroxide ion on one of the carbonyl carbons (typically the more electrophilic acetyl carbon). This forms an unstable tetrahedral intermediate, which then collapses, leading to the cleavage of the C-N bond and formation of methylurea and acetate.[2]
Caption: Mechanism of Alkaline Hydrolysis.
-
Kinetics: The rate of this hydrolysis is significantly dependent on the concentration of hydroxide ions.[2] This susceptibility to cleavage under basic conditions is a key characteristic of the N-acylurea scaffold.
3.2: Stability Considerations
While specific data for this compound is limited, studies on the structurally related anti-cancer agent caracemide show significant degradation in human plasma at 37 °C.[12] This suggests that this compound may also be susceptible to enzymatic (e.g., by esterases or amidases) or chemical hydrolysis under physiological conditions (pH 7.4). Researchers should consider this potential instability when designing biological assays or formulation strategies.
Section 4: Analytical Methodologies
Rigorous analytical control is necessary to ensure the quality of this compound used in any research application.
Protocol 4.1: Standard Quality Control Workflow
This protocol outlines a self-validating system for confirming the identity and purity of a synthesized batch of this compound.
Caption: Quality Control Workflow for this compound.
Step-by-Step Methodology:
-
Melting Point: Determine the melting point of the dry, crystalline product. Compare the value to the literature range (180-182 °C). A sharp melting point close to this range indicates high purity.
-
Thin Layer Chromatography (TLC): Dissolve a small sample in a suitable solvent (e.g., methanol) and spot on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 10% methanol in dichloromethane). A single spot under UV visualization confirms the absence of major impurities.
-
Spectroscopic Confirmation:
-
Acquire the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm the presence of the expected signals and their integration values.
-
Acquire the IR spectrum (e.g., using a KBr pellet). Verify the presence of the key N-H and C=O stretching frequencies.
-
Acquire the mass spectrum . Confirm the molecular ion peak at m/z = 116 and compare the fragmentation pattern to expected values.
-
-
Data Consolidation: The product is considered validated if all analytical data points (melting point, TLC, NMR, IR, MS) are consistent with the structure of this compound and indicate a high degree of purity.
Section 5: Biological Context and Future Research Directions
5.1: The Acylurea Moiety in Drug Discovery
While specific biological data for this compound is scarce, the broader N-acylurea scaffold is of high importance in drug development. Its defining feature is the ability of the two N-H donors and the two carbonyl oxygen acceptors to engage in multiple hydrogen bonds with enzyme active sites or receptors.[1] This has led to the development of numerous urea-containing drugs, including kinase inhibitors like Sorafenib and Lenvatinib, where the urea moiety is critical for binding to the kinase hinge region.[3]
5.2: Case Study of a Related Compound: Caracemide
Research into caracemide (N-acetyl-N-(methylcarbamoyloxy)-N'-methylurea), a more complex analogue, provides valuable insights. Caracemide was investigated as an antineoplastic agent and found to inhibit acetylcholinesterase and ribonucleotide reductase.[12] However, the study also highlighted its significant chemical instability in plasma.[12] This underscores a critical challenge for acylurea-based drug design: balancing the desired target interactions with sufficient metabolic and chemical stability to be effective in vivo.
5.3: Current Gaps and Future Research
A comprehensive review of the current literature reveals a significant lack of published data on the specific biological profile of this compound.
-
Biological Activity: No targeted screening studies for its pharmacological or pesticidal activities are publicly available.
-
Metabolism & Toxicology: There is a void of information regarding its metabolic fate (ADME) and its toxicological profile. Mutation data has been reported, but a full safety assessment is unavailable.[4]
These gaps represent clear opportunities for future research:
-
Pharmacological Screening: Given the known activities of other N-acylureas, this compound could be screened in assays for anticonvulsant, anti-inflammatory, or kinase inhibitory activity.
-
Metabolic Stability Assays: In vitro studies using liver microsomes or plasma could rapidly determine its metabolic stability, providing crucial data for any potential drug development efforts.
-
Toxicology Assessment: A basic cytotoxicity assessment in relevant cell lines would be a valuable first step in understanding its safety profile.
Section 6: Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound.
-
Hazards: It is reported that when heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4] Direct contact should be avoided.[4]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Conclusion
This compound is more than just a simple chemical. It is a foundational tool for chemical synthesis and a model compound for the scientifically significant N-acylurea class. This guide has provided a comprehensive overview of its properties, detailed robust protocols for its synthesis and analysis, and placed it within the broader context of medicinal chemistry. While the direct biological applications of this specific molecule remain to be explored, its value as a building block and a subject for fundamental research is clear. The identified knowledge gaps in its biological and toxicological profiles offer fertile ground for future investigations that could further unlock the potential of the N-acylurea scaffold.
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Newman, R. A., et al. (1987). Biochemical pharmacology of N-acetyl-N-(methylcarbamoyloxy)-N'-methylurea (caracemide; NSC-253272). Biochemical Pharmacology, 36(4), 491-497. [Link]
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Topic: 1-Acetyl-3-methylurea: A Comprehensive Analysis of Chemical Stability and Degradation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Focused Investigation
Within the vast landscape of N-acylureas, 1-Acetyl-3-methylurea (C₄H₈N₂O₂) presents a deceptively simple structure. It is precisely this simplicity that makes it an invaluable model compound for understanding the inherent chemical behaviors of the entire N-acylurea class—a motif found in numerous bioactive compounds.[1] A thorough grasp of its stability profile is not merely an academic exercise; it is fundamental for anyone utilizing this scaffold in organic synthesis or for professionals in drug development who may encounter such structures as impurities arising from synthetic pathways or degradation of a parent drug molecule. This guide moves beyond a simple recitation of facts to explain the causality behind its reactivity, providing field-proven methodologies to probe its stability and predict its fate under various stress conditions.
Core Stability Profile of this compound
The stability of this compound is not an intrinsic constant but a dynamic property dictated by its chemical environment. The molecule's reactivity is centered around its two carbonyl groups and the N-H bonds, making it susceptible to several modes of degradation. The primary factors governing its stability are pH, temperature, and enzymatic activity.
Influence of pH: The Dominance of Hydrolysis
The cleavage of the acylurea linkage via hydrolysis is the most significant degradation pathway for this compound.[1] This process can be initiated under both acidic and alkaline conditions, with distinct mechanistic kinetics.
-
Alkaline Hydrolysis: This is a well-studied pathway for acylureas. The reaction proceeds via a nucleophilic attack of a hydroxide ion (OH⁻) on one of the carbonyl carbons, forming an unstable tetrahedral intermediate.[1][2] The breakdown of this intermediate is the critical step. Kinetic studies have revealed a fascinating shift in the reaction order:
-
At low basicity , the breakdown of the tetrahedral intermediate is the rate-limiting step and is catalyzed by a second hydroxide ion, resulting in a reaction that is second order in OH⁻.[2][3]
-
At higher basicity , the base-catalyzed breakdown becomes rapid, and the initial nucleophilic attack becomes the rate-determining step, leading to first-order kinetics with respect to OH⁻.[2][3]
-
-
Acidic Hydrolysis: Under acidic conditions, hydrolysis also occurs, breaking the amide and urea linkages.[1] The mechanism typically involves protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. This pathway is generally slower than alkaline hydrolysis for many urea derivatives. For comparison, related urea compounds show increased hydrolytic instability at a pH below 3.[1]
Influence of Temperature: Thermal Degradation
As with most chemical reactions, the rate of this compound degradation increases with temperature.[4][5][6] At elevated temperatures, beyond simple acceleration of hydrolysis, thermal decomposition can occur. While specific pathways for this molecule are not extensively detailed, studies on similar urea compounds show that thermal cracking can lead to the formation of isocyanates and amines.[7] For this compound, this could theoretically produce methyl isocyanate and acetamide. It is critical to note that upon heating to decomposition, the compound is reported to emit toxic fumes of nitrogen oxides (NOx).[8]
Other Degradation Triggers
-
Oxidative Degradation: The presence of N-H bonds and a methyl group suggests potential sites for oxidation.[1] While this pathway is chemically plausible, particularly in the presence of strong oxidizing agents or radical initiators, it is not as commonly reported as hydrolysis.[1][9]
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce degradation in many organic molecules. Studies on other urea-based compounds, such as phenylurea and benzoylurea pesticides, show that photolysis can lead to the cleavage of the urea bridge, hydroxylation, and other transformations.[10][11] Therefore, photostability should be considered a critical parameter in the overall stability assessment.
-
Enzymatic Degradation: Urease enzymes are known to catalyze the hydrolysis of urea into ammonia and carbon dioxide.[12][13] While specific enzymatic pathways for this compound are not detailed, it is plausible that ureases or other amidohydrolases could recognize the urea motif and catalyze its hydrolysis, representing a potential biological degradation pathway.
Elucidating the Degradation Pathways
Understanding the reaction pathways is crucial for identifying potential degradants and impurities. The primary pathway is hydrolysis, which can occur at two main sites.
Primary Degradation Pathway: Hydrolysis
Hydrolysis involves the addition of water across the C-N bonds of the acylurea structure.[14] The two carbonyl carbons are the primary electrophilic sites for nucleophilic attack.
-
Cleavage of the Acyl-Urea (Amide) Bond: This is often the more labile bond. Attack at the acetyl carbonyl carbon leads to the formation of Methylurea and Acetic Acid .
-
Cleavage of the Urea Bond: Attack at the urea carbonyl carbon can lead to the formation of N-acetylamine (Acetamide) and Methylamine , following decarboxylation of the intermediate methylcarbamic acid.
The following diagram illustrates the primary hydrolytic degradation pathways.
Caption: Primary hydrolytic degradation pathways of this compound.
A Validated Protocol for Stability Assessment: Forced Degradation Studies
To practically assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation (stress testing) study is indispensable.[9][15][16] This involves subjecting the compound to exaggerated storage conditions to accelerate degradation and identify potential products.
The causality behind this protocol is to create a comprehensive degradation profile. By stressing the molecule under various conditions (hydrolytic, oxidative, thermal, photolytic), we ensure that our analytical method can detect any reasonably expected degradant, thereby validating its specificity.[15][17]
Experimental Workflow
The following diagram outlines the logical flow of a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Detailed Step-by-Step Methodology
Objective: To identify degradation products of this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks, pipettes, vials
-
HPLC system with UV/PDA detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of methanol and water to obtain a stock solution of 1 mg/mL.
-
Stress Sample Preparation: For each condition, transfer a specified volume of the stock solution into a separate flask.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep a flask of the stock solution (or a solution in water) in an oven at 80°C.
-
Photolytic Degradation: Expose a flask of the stock solution to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept alongside.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.
-
Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of NaOH before dilution.
-
For base-stressed samples, neutralize with an equivalent amount of HCl before dilution.
-
This step is crucial to stop the degradation reaction before analysis, ensuring the chromatogram accurately reflects the sample at that specific time point.
-
-
Analysis by HPLC:
-
Dilute all stressed samples (and an unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Inject into the HPLC system. A suitable starting method could be:
-
Column: C18
-
Mobile Phase: A gradient of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm.
-
-
The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and from any peaks originating from the stress agents.
-
Data Presentation and Interpretation
Summarize the results in a table to allow for easy comparison of the molecule's susceptibility to different stress factors.
| Stress Condition | Duration (h) | % Assay of this compound | % Degradation | Number of Degradants Detected | Observations |
| Control (Unstressed) | 24 | 99.8% | 0.2% | 0 | No significant degradation. |
| 0.1 M HCl @ 60°C | 24 | 85.2% | 14.8% | 2 | Significant degradation observed. |
| 0.1 M NaOH @ RT | 8 | 79.5% | 20.5% | 3 | Rapid degradation; most labile condition. |
| 3% H₂O₂ @ RT | 24 | 94.1% | 5.9% | 1 | Moderate degradation. |
| Thermal (80°C) | 24 | 91.7% | 8.3% | 2 | Thermally induced degradation evident. |
| Photolytic (UV) | 24 | 96.5% | 3.5% | 1 | Minor degradation, indicating some photosensitivity. |
Conclusion for the Professional
This compound, while structurally simple, exhibits a complex and predictable stability profile dominated by its susceptibility to hydrolysis, particularly under alkaline conditions. Its degradation proceeds via cleavage of the acyl-urea or urea bonds, leading to smaller, more polar molecules such as methylurea, acetic acid, and acetamide. A systematic approach using forced degradation studies is the most robust method for characterizing its stability. The protocols and insights provided in this guide serve as a self-validating framework for researchers to anticipate degradation pathways, identify potential impurities, and develop the necessary analytical tools to ensure the quality and integrity of materials and formulations involving N-acylurea structures.
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Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. Retrieved from [Link]
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Glover, M. J., & Capon, B. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and this compound. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 953-956. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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Journal of Pharmaceutical Science and Bioscientific Research. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Retrieved from [Link]
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Das, S., et al. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Molecules, 26(21), 6698. Retrieved from [Link]
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Yue, H., et al. (2021). Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus. Science of The Total Environment, 799, 149470. Retrieved from [Link]
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Shankar, M. V., et al. (2008). Natural sunlight NO(3)(-)/NO(2)(-)-induced photo-degradation of phenylurea herbicides in water. Chemosphere, 71(8), 1461-8. Retrieved from [Link]
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A Technical Guide to the Thermochemical Landscape of 1-Acetyl-3-methylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermochemical Data in Drug Development
In the intricate process of drug discovery and development, a thorough understanding of the physicochemical properties of a drug candidate is paramount. Among these, thermochemical data, which quantify the energy changes associated with phase transitions and chemical reactions, offer profound insights into a molecule's stability, solubility, and bioavailability. For a compound like 1-Acetyl-3-methylurea, a derivative of urea with potential applications in medicinal chemistry, a detailed thermochemical profile is not merely academic; it is a critical component of risk assessment and formulation design.[1][[“]][[“]][4][5] This guide provides an in-depth analysis of the available thermochemical data for this compound, the experimental methodologies for their determination, and the computational approaches for their prediction.
Core Thermochemical Parameters of this compound
A compilation of the known experimental and predicted thermochemical data for this compound (CAS: 623-59-6, Molecular Formula: C₄H₈N₂O₂) is presented below.[6][7] These values serve as the foundation for understanding the energetic landscape of this molecule.
| Thermochemical Property | Value | Unit | Source & Method |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2154.30 ± 2.30 | kJ/mol | Cheméo (Experimental) |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -563.10 ± 2.30 | kJ/mol | Cheméo (Derived from Combustion) |
| Enthalpy of Fusion (ΔfusH) | 19.51 | kJ/mol | Cheméo (Joback Method - Predicted) |
| Enthalpy of Vaporization (ΔvapH) | 50.86 | kJ/mol | Cheméo (Joback Method - Predicted) |
| Ideal Gas Heat Capacity (Cp,gas) | 192.93 (at 499.00 K) | J/mol·K | Cheméo (Joback Method - Predicted) |
Experimental Determination of Thermochemical Properties: A Methodological Deep Dive
The experimental values presented above are the gold standard in thermochemistry, obtained through precise and well-established techniques. Understanding the principles behind these methods is crucial for appreciating the quality and limitations of the data.
Enthalpy of Combustion: Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone of thermochemical studies, providing the data necessary to calculate the enthalpy of formation. The primary technique for its determination in solid organic compounds is oxygen bomb calorimetry.[8][9][10][11][12][13][14][15]
Causality Behind Experimental Choices: The choice of bomb calorimetry is dictated by the need for a complete and rapid combustion reaction under controlled conditions. The constant volume of the "bomb" ensures that the heat measured corresponds to the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH).
Self-Validating System: The protocol's trustworthiness is ensured through calibration with a standard substance of known heat of combustion, typically benzoic acid.[8] This calibration accounts for the heat capacity of the calorimeter itself, ensuring the accuracy of the measurements for the target compound.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of this compound (typically less than 1 gram) is placed in a crucible within the bomb. A known length of ignition wire is attached to the terminals, making contact with the sample.[12]
-
Bomb Assembly and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and flushed with oxygen before being pressurized to approximately 25 atm.[12]
-
Calorimeter Setup: The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored until a steady state is reached.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).[8]
-
Data Analysis: The heat released by the combustion of the sample is calculated using the temperature change and the heat capacity of the calorimeter (determined through calibration). Corrections are made for the heat of combustion of the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.[16] The enthalpy of combustion (ΔH) is then calculated from the change in internal energy (ΔU) using the ideal gas law.[8][11]
Diagram: Workflow for Determining Enthalpy of Formation from Combustion Data
Caption: Workflow for calculating the enthalpy of formation from experimental combustion data.
Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)
The enthalpy of fusion is the energy required to transition a substance from a solid to a liquid at its melting point. Differential Scanning Calorimetry (DSC) is the most common technique for its measurement.[17][18][19][20]
Causality Behind Experimental Choices: DSC is highly sensitive to the heat flow into and out of a sample as a function of temperature. This allows for the precise measurement of the energy absorbed during the endothermic melting process.
Self-Validating System: The accuracy of DSC measurements is ensured by calibrating the instrument with high-purity standards with well-characterized melting points and enthalpies of fusion, such as indium.[21]
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed sample (a few milligrams) of this compound is hermetically sealed in a crucible. An empty, sealed crucible is used as a reference.[17]
-
Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The instrument is programmed to heat the sample at a controlled rate (e.g., 10 K/min) over a temperature range that encompasses the melting point.[17]
-
Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.[17][18]
-
Data Analysis: The area under the melting peak is integrated to determine the enthalpy of fusion, typically expressed in J/g and then converted to kJ/mol.[17]
Diagram: Differential Scanning Calorimetry Workflow
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An In-depth Technical Guide to the Potential Industrial Applications of 1-Acetyl-3-methylurea
Foreword: Unveiling the Potential of a Versatile Chemical Intermediate
To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive exploration into the multifaceted potential of 1-Acetyl-3-methylurea. While seemingly a simple molecule, its strategic placement of functional groups—an acetyl moiety and a methyl-substituted urea—renders it a valuable building block in a variety of synthetic pathways. This document moves beyond a cursory overview, delving into the mechanistic underpinnings of its reactivity and exploring its tangible and prospective industrial applications. Our focus is to provide not just a recitation of facts, but a causal understanding of why this compound is, and can be, a significant player in the synthesis of high-value chemicals. Every protocol and theoretical application presented herein is grounded in established chemical principles, offering a self-validating framework for your research and development endeavors.
Core Molecular Profile of this compound
This compound, also known as N-Acetyl-N'-methylurea, is a derivative of urea featuring an acetyl group on one nitrogen and a methyl group on the other. This substitution pattern breaks the symmetry of the parent urea molecule, introducing distinct reactivity at each nitrogen atom and influencing its overall chemical behavior.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is paramount for its effective application in industrial synthesis. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 623-59-6 | [1] |
| Molecular Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 179-181 °C | [1] |
| Solubility | Soluble in hot water, sparingly soluble in cold water and ethanol. | |
| pKa | Approximately 13.02 (predicted) |
Structural and Reactivity Analysis
The unique arrangement of functional groups in this compound dictates its reactivity. The urea backbone is planar due to resonance, which imparts a partial double-bond character to the C-N bonds.[1] The nitrogen atom of the methylamino group is generally more nucleophilic than the acetylated nitrogen, a key factor in many of its reactions. The acetyl group, being electron-withdrawing, reduces the nucleophilicity of the adjacent nitrogen. This electronic differentiation is crucial for regioselective synthesis.
Established and Potential Industrial Applications
While not a high-volume industrial chemical itself, this compound serves as a valuable intermediate in the synthesis of more complex and specialized molecules. Its potential applications span from the creation of laboratory reagents to forming the backbone of bioactive compounds.
Key Intermediate in the Synthesis of N-Nitrosomethylurea (NMU)
One of the most well-documented industrial applications of this compound is its use as a stable precursor for the synthesis of N-Nitrosomethylurea (NMU). NMU is a potent mutagen and carcinogen used extensively in experimental cancer research to induce tumors in animal models.[3] It is also a historical reagent for the generation of diazomethane, a versatile methylating agent in organic synthesis.[3] The synthesis from this compound is advantageous as it proceeds in high yield and provides a reliable route to this important research chemical.
Experimental Protocol: Synthesis of N-Nitrosomethylurea from this compound
This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]
Materials:
-
This compound (49 g, 0.42 mole)
-
Concentrated Hydrochloric Acid (50 mL)
-
Sodium Nitrite (38 g, 0.55 mole)
-
Water
-
Ice
Procedure:
-
Hydrolysis of the Acetyl Group: In a suitable reaction vessel, a mixture of 49 g of this compound and 50 mL of concentrated hydrochloric acid is heated on a steam bath with manual stirring. Heating is continued for approximately 8-12 minutes, or until no more solid appears to dissolve.[4] This step selectively hydrolyzes the acetyl group to yield methylurea hydrochloride.
-
Cooling and Dilution: The resulting solution is diluted with an equal volume of water and then cooled to below 10°C in an ice bath.[4]
-
Nitrosation: A cold, saturated solution of 38 g of sodium nitrite in 55 mL of water is slowly added to the cooled methylurea hydrochloride solution. The temperature should be maintained below 10°C during the addition.
-
Isolation of NMU: The N-Nitrosomethylurea precipitates as a crystalline solid. The product is collected by filtration, washed with cold water, and dried under vacuum.
Causality of Experimental Choices:
-
The use of concentrated hydrochloric acid and heat is crucial for the efficient hydrolysis of the relatively stable amide bond of the acetyl group.
-
The reaction is cooled before the addition of sodium nitrite because the nitrosation reaction is exothermic and N-nitrosoureas can be unstable at elevated temperatures.
-
A slight excess of sodium nitrite is used to ensure complete conversion of the methylurea to its nitroso derivative.
Diagram: Synthesis of N-Nitrosomethylurea
Caption: Synthetic pathway from this compound to N-Nitrosomethylurea.
A Scaffold for Bioactive Molecules: Pharmaceuticals and Agrochemicals
The N-acylurea moiety is a recognized pharmacophore and is present in numerous bioactive compounds.[1] While this compound itself is not known to possess significant biological activity, its structure provides a versatile scaffold for the synthesis of derivatives with potential therapeutic or agricultural applications.
2.2.1. Potential in Anticonvulsant Drug Discovery
The acylurea structure is a key feature in several anticonvulsant drugs.[1] For instance, N-phenyl-N'-pyridinylureas have been investigated for their anticonvulsant properties.[5] The presence of the urea backbone allows for hydrogen bonding interactions with biological targets, a common feature in many central nervous system active drugs. This compound can serve as a starting point for the synthesis of a library of more complex acylureas for screening as potential anticonvulsant agents. The acetyl and methyl groups can be chemically modified to explore structure-activity relationships.
Diagram: this compound as a Scaffold
Caption: Modification of this compound to generate bioactive derivatives.
2.2.2. Application in the Synthesis of Benzoylurea Insecticides
Benzoylureas are a class of insecticides that act as insect growth regulators by inhibiting chitin synthesis.[6] The core structure of these compounds is an N-benzoyl-N'-phenylurea. While this compound is not a direct precursor to the most common benzoylureas, its chemistry is highly relevant. The synthesis of benzoylureas often involves the reaction of a substituted aniline with a benzoyl isocyanate. Understanding the reactivity of acylureas like this compound can inform the development of novel insecticides with similar modes of action. Furthermore, this compound could potentially be used to synthesize novel classes of insect growth regulators by replacing the benzoyl or phenyl moieties with other functional groups.
Role in Heterocyclic Synthesis
The reactive sites on this compound make it a potential building block for the synthesis of various heterocyclic compounds. The two distinct nitrogen atoms and the carbonyl groups can participate in cyclization reactions to form five- or six-membered rings, which are common motifs in pharmaceuticals and other functional materials. For example, urea and its derivatives are known to react with dicarbonyl compounds to form heterocyclic systems like imidazolinones.[7]
Application in Material Science
In a broader context, urea derivatives are used as precursors for resins and as additives in polymers.[1] The two N-H bonds in this compound can potentially participate in polymerization reactions, for example, with diisocyanates to form polyureas or with formaldehyde to form urea-formaldehyde-type resins. While specific research detailing the application of this compound in material science is limited, its bifunctional nature suggests it could act as a monomer or a cross-linking agent to modify the properties of polymeric materials.
Synthesis of this compound: A Comparative Overview
Several synthetic routes to this compound have been established, each with its own advantages and considerations for industrial-scale production.
Acetylation of Methylurea
A straightforward and logical approach is the direct acetylation of methylurea.[1] This method involves treating methylurea with an acetylating agent, most commonly acetic anhydride.
Experimental Protocol: Acetylation of Methylurea
Materials:
-
Methylurea
-
Acetic Anhydride
-
Pyridine (as solvent and catalyst)
Procedure:
-
Dissolution: Dissolve methylurea in pyridine in a reaction vessel equipped with a stirrer and a cooling bath.
-
Acetylation: Slowly add acetic anhydride to the solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Isolation: The reaction mixture is typically poured into water to precipitate the product. The crude this compound is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices:
-
Acetic anhydride is a cost-effective and highly reactive acetylating agent.
-
Pyridine serves as a nucleophilic catalyst, activating the acetic anhydride, and also acts as a base to neutralize the acetic acid byproduct.
-
The reaction is initially cooled to manage the exothermicity of the acylation reaction.
Hofmann Rearrangement of Acetamide
A more classical, yet effective, one-pot synthesis involves a controlled Hofmann rearrangement of acetamide.[1][2] In this reaction, acetamide is treated with bromine and sodium hydroxide. Instead of fully degrading to methylamine, the reaction is controlled to yield this compound.
Experimental Protocol: Hofmann Rearrangement of Acetamide
This protocol is based on a procedure from Organic Syntheses.[4]
Materials:
-
Acetamide (59 g, 1 mole)
-
Bromine (88 g, 0.55 mole)
-
Sodium Hydroxide (40 g, 1 mole)
-
Water
Procedure:
-
Initial Mixture: To a solution of acetamide in bromine, a solution of sodium hydroxide in water is added dropwise with stirring.
-
Heating: The resulting yellow reaction mixture is heated on a steam bath until effervescence begins. Heating is continued for an additional two to three minutes.[4]
-
Isolation: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with cold water to remove inorganic byproducts.
Causality of Experimental Choices:
-
The stoichiometry of the reactants is carefully controlled to favor the formation of the acetylurea derivative over the complete degradation to methylamine. The conditions are less harsh than a typical Hofmann degradation.
-
The initial reaction forms an N-bromoacetamide intermediate, which then rearranges.
-
Heating initiates the rearrangement and subsequent reactions that lead to the final product.
Diagram: Synthesis Routes to this compound
Caption: Two primary synthetic routes to this compound.
Conclusion and Future Outlook
This compound stands as a molecule of significant, albeit understated, industrial potential. Its primary established role as a precursor to the research chemical N-nitrosomethylurea underscores its utility in specialized chemical synthesis. However, the true promise of this compound may lie in its application as a versatile scaffold. The growing importance of urea-containing motifs in drug discovery, particularly in the development of anticonvulsants, and in the design of modern agrochemicals like benzoylurea insecticides, positions this compound as a valuable starting material for the creation of novel, high-value molecules.
Future research should focus on exploring the derivatization of this compound to generate libraries of compounds for high-throughput screening in pharmaceutical and agrochemical discovery programs. Furthermore, a more systematic investigation into its potential as a monomer or cross-linking agent in polymer chemistry could unveil new applications in material science. As the demand for innovative and effective chemical entities continues to grow, the strategic use of well-defined building blocks like this compound will be paramount.
References
- Sun, R., Liu, C., Hao, Z., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847–6865.
- Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen, T., Nauen, R., & Vontas, J. (2016). Resistance to benzoylurea insecticides in a field-collected population of the olive fruit fly, Bactrocera oleae. Pest Management Science, 72(10), 1885-1893.
-
Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
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Benzoylurea insecticide. In Wikipedia. ([Link])
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Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects. ResearchGate. ([Link])
-
N-phenyl-N'-pyridinylureas as anticonvulsant agents. PubMed. ([Link])
-
Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. PubMed. ([Link])
-
NITROSOMETHYLUREA. Organic Syntheses. ([Link])
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Synthesis and anticonvulsant activity of new N-(alkyl/sub-stituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas. PubMed. ([Link])
-
Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkat USA. ([Link])
-
Process for the manufacture of formates. PubChem. ([Link])
-
N-Methyl-N-nitrosourea. PubChem. ([Link])
-
Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. PubMed. ([Link])
-
(PDF) Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. ResearchGate. ([Link])
-
N-Nitroso-N-methylurea. In Wikipedia. ([Link])
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Methodological & Application
synthesis of 1-Acetyl-3-methylurea from acetamide and bromine
An Application Note for the Synthesis of 1-Acetyl-3-methylurea via a Tandem Hofmann Rearrangement-Nucleophilic Addition Pathway
Abstract
This application note provides a comprehensive guide for the synthesis of this compound from readily available starting materials, acetamide and bromine. The protocol leverages a one-pot tandem reaction sequence initiated by the Hofmann rearrangement of acetamide to generate a methyl isocyanate intermediate in situ. This highly reactive intermediate is subsequently trapped by a second equivalent of acetamide acting as a nucleophile to yield the target product. This methodology obviates the need to handle methyl isocyanate directly, a chemical known for its extreme toxicity and volatility[1]. The described protocol is adapted from a robust and validated procedure published in Organic Syntheses, ensuring high reliability for researchers in synthetic chemistry and drug development[2].
Introduction and Scientific Context
This compound is a valuable chemical intermediate, notably used as a precursor in the synthesis of N-methyl-N-nitrosourea (MNU), a potent methylating agent employed in biological and oncological research[2][3]. The synthesis strategy detailed herein is an elegant example of a tandem reaction, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates.
The core of this transformation is the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4][5] The reaction proceeds through the formation of an N-bromoamide, which, upon deprotonation, rearranges to form an isocyanate intermediate.[6][7] While the isocyanate is typically hydrolyzed to yield an amine, it can also be intercepted by other nucleophiles present in the reaction medium.[5] This protocol exploits this reactivity by using unreacted acetamide as the nucleophile to trap the in situ-generated methyl isocyanate, forming the stable N-acylurea product.
Reaction Mechanism and Rationale
The overall synthesis can be dissected into two primary stages occurring in tandem: the formation of the methyl isocyanate intermediate via Hofmann rearrangement and the subsequent nucleophilic addition of acetamide.
Stage 1: Hofmann Rearrangement of Acetamide
A portion of the starting acetamide is converted to methyl isocyanate through the following steps:
-
Deprotonation: Sodium hydroxide, a strong base, abstracts an acidic proton from the nitrogen of acetamide to form an amide anion.[6]
-
N-Bromination: The resulting anion acts as a nucleophile, attacking molecular bromine to form an N-bromoacetamide intermediate.[7]
-
Second Deprotonation: The remaining proton on the nitrogen of N-bromoacetamide is also acidic and is removed by the base, yielding a bromoamide anion.[5]
-
Rearrangement: In the key step, the bromoamide anion undergoes a rearrangement. The methyl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion is simultaneously ejected. This concerted process results in the formation of methyl isocyanate.[5][8]
Stage 2: Nucleophilic Addition to Methyl Isocyanate
The highly electrophilic carbon atom of the methyl isocyanate intermediate is rapidly attacked by a suitable nucleophile. In this procedure, a molecule of unreacted acetamide serves this role. The nucleophilic nitrogen atom of acetamide attacks the isocyanate, leading to the formation of this compound. This step effectively "traps" the hazardous intermediate, driving the reaction towards the desired product.
The following diagram illustrates the complete mechanistic pathway.
Caption: Mechanistic pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the validated procedure found in Organic Syntheses, Collective Volume 2, page 461 (1943)[2].
Materials and Reagents
| Reagent | CAS RN | Molar Mass ( g/mol ) | Quantity (1 mole scale) | Moles | Notes |
| Acetamide | 60-35-5 | 59.07 | 59.0 g | 1.0 | |
| Bromine | 7726-95-6 | 159.81 | 88.0 g (28.2 mL) | 0.55 | Highly corrosive and toxic. Handle in a fume hood. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 40.0 g | 1.0 | Corrosive. |
| Water (Deionized) | 7732-18-5 | 18.02 | 160 mL | - | For NaOH solution. |
| Ice | - | - | As needed | - | For cooling and washing. |
Equipment
-
4 L Beaker
-
Glass stirring rod
-
Steam bath
-
Dropping funnel or large syringe
-
Büchner funnel and filtration flask
-
Ice bath
Safety Precautions
-
General: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, must be worn at all times.
-
Bromine: Bromine is a highly toxic, corrosive, and volatile liquid that can cause severe burns upon contact and is fatal if inhaled.[9][10] Handle with extreme care. Ensure a neutralizing agent, such as a sodium thiosulfate solution, is readily available for spills.[11]
-
Sodium Hydroxide: NaOH is a corrosive solid. The dissolution in water is highly exothermic and should be done carefully.
-
Methyl Isocyanate: Although generated in situ, methyl isocyanate is an extremely toxic and volatile intermediate.[1] The reaction should be designed to consume it immediately. The heating step should be well-controlled to prevent a runaway reaction.
Step-by-Step Synthesis Procedure
-
Preparation of Reactants:
-
In a 4 L beaker, prepare a solution of acetamide (59 g, 1.0 mol) in bromine (88 g, 0.55 mol). Caution: This should be done in a fume hood.
-
Separately, prepare a solution of sodium hydroxide (40 g, 1.0 mol) in 160 mL of water. The dissolution is exothermic; allow the solution to cool slightly before use.
-
-
Reaction Execution:
-
To the acetamide-bromine mixture, add the sodium hydroxide solution dropwise using a dropping funnel. Stir the mixture by hand with a glass rod during the addition.
-
The addition will generate heat and the mixture will turn a yellow color.
-
-
Heating and Reaction Completion:
-
Once the addition is complete, place the beaker on a steam bath and heat the yellow reaction mixture.
-
Heat until effervescence (bubbling) begins. This indicates the decomposition of the intermediate and formation of the product.
-
Continue heating for an additional 2-3 minutes after effervescence starts to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Immediately cool the reaction mixture in an ice bath. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold water to remove inorganic salts and any remaining impurities.
-
Allow the product to air-dry on the filter or in a desiccator. The resulting white powder is typically of sufficient purity for use in subsequent reactions without further purification[12].
-
Product Characterization
| Property | Expected Value |
| Chemical Name | This compound |
| CAS RN | 623-59-6 |
| Molecular Formula | C₄H₈N₂O₂ |
| Molar Mass | 116.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 176-181 °C |
Discussion and Field-Proven Insights
-
Stoichiometry Rationale: The use of approximately half an equivalent of bromine relative to acetamide is a critical aspect of this synthesis. This stoichiometry is deliberately chosen to ensure that only about half of the initial acetamide undergoes the Hofmann rearrangement to form methyl isocyanate. The remaining acetamide is then available to act as the nucleophile to trap the isocyanate, maximizing the yield of the desired product.
-
Controlling Side Reactions: The primary competing reaction is the hydrolysis of the methyl isocyanate intermediate by water, which would produce methylamine. Methylamine could then react with another molecule of methyl isocyanate to form the undesired byproduct 1,3-dimethylurea. Performing the reaction under concentrated conditions and carefully controlling the heating helps to favor the desired reaction between methyl isocyanate and acetamide over the competing hydrolysis pathway.
-
Trustworthiness of the Protocol: The foundation of this protocol is a procedure published in Organic Syntheses, a publication series renowned for its independently checked and validated synthetic methods. This provides a high degree of confidence in its reproducibility and reliability for researchers.
Conclusion
The is a practical and efficient one-pot procedure that relies on a tandem Hofmann rearrangement and nucleophilic addition sequence. This method is notable for its operational simplicity and the use of inexpensive starting materials. By generating the hazardous methyl isocyanate intermediate in situ and immediately consuming it, the protocol offers a safer alternative to methods requiring the direct handling of this substance. This application note provides researchers with the detailed, validated protocol and the underlying chemical principles necessary to successfully perform this synthesis.
References
-
Vedantu. (n.d.). Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
BYJU'S. (n.d.). Hoffmann Bromamide Reaction Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Acetamide is heated with bromine and sodium hydroxide solution. Retrieved from [Link]
-
Filo. (2025). When acetamide is heated with an aqueous solution of sodium hydroxide and.... Retrieved from [Link]_
-
Allen. (n.d.). When acetamide is treated with Br_2 and an alkali, a primary amine containing one carbon atom less than the starting amide is formed. Name the reaction and write the balanced equation. Retrieved from [Link]
-
Testbook. (n.d.). Hoffmann Bromamide reaction - Learn meaning, reaction mechanism. Retrieved from [Link]
-
askIITians. (2025). Acetamide changes into methylamine by A. Hofmann bromamide reaction B. Retrieved from [Link]
-
Brainly. (n.d.). Question 9, Chemistry, ISC 10 Years Solved Papers - Science Stream - Class 12. Retrieved from [Link]
-
YouTube. (2023, March 13). Hoffmann Degradation Reaction | Preparation of Methyl amine from Acetamide | Organic Chemistry 12. Retrieved from [Link]
-
YouTube. (2023, April 17). Hoffmann's degradation reaction | Methyl amine from Acetamide | Br2 & KOH. Retrieved from [Link]
-
Vedantu. (n.d.). When acetamide is treated with NaOBr the product formed class 12 chemistry CBSE. Retrieved from [Link]
-
Khan Academy. (n.d.). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrosomethylurea. Coll. Vol. 2, p.461 (1943); Vol. 15, p.48 (1935). Retrieved from [Link]
-
GACL. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-nitrosourea. Retrieved from [Link]
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detailed experimental protocol for 1-Acetyl-3-methylurea synthesis
An In-Depth Guide to the Synthesis of 1-Acetyl-3-methylurea for Chemical Research
Introduction: The Significance of N-Acylureas
N-acylureas are a class of organic compounds featuring a central urea backbone with an acyl group attached to one of the nitrogen atoms.[1] This structural motif is present in a diverse range of biologically active molecules, including compounds with anticonvulsant and insecticidal properties.[1] The urea functional group's ability to form stable hydrogen bonds is crucial for drug-target interactions.[1] this compound (also known as N-Acetyl-N'-methylurea) is a specific derivative within this class, serving as a valuable building block in organic synthesis for creating more complex molecules like drugs, dyes, and polymers.[2] Its synthesis is a foundational procedure in medicinal and synthetic chemistry, making a robust and reproducible protocol essential for researchers in the field.
Comparative Analysis of Synthetic Strategies
Several synthetic routes have been established for the preparation of this compound, each with distinct advantages and considerations.
-
Acetylation of Methylurea : This is a direct and logical approach where methylurea is treated with an acetylating agent, most commonly acetic anhydride. The reaction involves a nucleophilic attack from a nitrogen atom of methylurea on a carbonyl carbon of the acetic anhydride, forming the desired N-acetyl-N'-methylurea.[1]
-
Condensation of Methyl Isocyanate with Acetic Acid : Isocyanates are highly reactive and readily undergo addition reactions with compounds containing active hydrogen atoms, such as carboxylic acids. The reaction between methyl isocyanate and acetic acid proceeds through an unstable mixed carbamic-carboxylic anhydride intermediate, which then decomposes to form this compound.[1] This method offers synthetic flexibility but requires careful handling of the highly toxic methyl isocyanate.[3]
-
Modified Hofmann Degradation of Acetamide : A particularly effective one-pot procedure involves the treatment of acetamide with bromine and sodium hydroxide.[1] Instead of proceeding to the typical Hofmann degradation product (methylamine), the reaction conditions are controlled to yield acetyl methylurea in high yields.[1][4] This method, detailed in Organic Syntheses, is advantageous for its efficiency and use of readily available starting materials.[5]
This guide will provide a detailed protocol for the Modified Hofmann Degradation of Acetamide , chosen for its well-documented procedure, high yield, and accessibility of reagents.
Core Experimental Protocol: Synthesis via Modified Hofmann Degradation
This protocol is adapted from established procedures for its reliability and efficiency.[4][5]
Principle and Mechanism
The synthesis of this compound from acetamide, bromine, and sodium hydroxide is a controlled variation of the Hofmann rearrangement. The reaction is believed to proceed through the following key steps:
-
N-Bromination : The amide nitrogen is first brominated by bromine in the presence of a base (NaOH).
-
Rearrangement : The N-bromoacetamide anion undergoes rearrangement to form an intermediate methyl isocyanate.
-
In-situ Trapping : Under the reaction conditions, the highly reactive methyl isocyanate is not isolated but is immediately trapped by the acetate ion or water, followed by reaction with another molecule of the starting material or its derivatives to ultimately form this compound. The precise control of temperature and stoichiometry prevents the complete degradation to methylamine.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mol) |
| Acetamide | C₂H₅NO | 60-35-5 | 59.07 | 15.0 g | 0.254 |
| Bromine | Br₂ | 7726-95-6 | 159.81 | 22.0 g (approx. 7.1 mL) | 0.138 |
| Sodium Hydroxide | NaOH | 1310-73-2 | 40.00 | 10.0 g | 0.250 |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | 25 mL + wash | - |
| Ice | H₂O | - | - | As needed | - |
Equipment:
-
500 mL Beaker or Round-bottom flask
-
Magnetic stirrer and stir bar (or manual stirring rod)
-
Heating mantle or steam bath
-
Dropping funnel or syringe
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Standard laboratory glassware (graduated cylinders, beakers)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (Nitrile or Neoprene).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reagent Preparation : In a 500 mL beaker, combine 15 g (0.254 mol) of acetamide with 22 g (0.138 mol) of bromine. Caution: This step should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic. Stir the mixture gently.[4]
-
Reaction Initiation : Begin to warm the acetamide/bromine mixture slowly on a steam bath or with a heating mantle set to a low temperature.[4]
-
Addition of Base : While warming and stirring, add a solution of 10 g (0.250 mol) of sodium hydroxide in 25 mL of water dropwise using a syringe or dropping funnel.[4] The addition should be controlled to manage the exothermic reaction.
-
Heating : After the addition is complete, continue to heat the yellow-to-red colored mixture. The reaction will begin to effervesce (bubble up).[4][5]
-
Reaction Completion : Once effervescence starts, continue heating for an additional 2-3 minutes.[4][5] Crystallization of the product may begin immediately.[5]
-
Isolation : Remove the beaker from the heat and cool it thoroughly in an ice bath for at least 30-60 minutes to ensure complete precipitation of the product.[4][5]
-
Filtration and Washing : Collect the white, solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with three 10 mL portions of ice-cold water to remove any unreacted starting materials and salts.[4]
-
Drying : Press the solid as dry as possible on the filter. The product can then be air-dried or dried in a vacuum desiccator to a constant weight. The reported yield is approximately 12 g (around 82% based on NaOH as the limiting reagent).[4] The product is often pure enough for subsequent use without further purification.[4]
Purification and Characterization
Purification
If further purification is desired, this compound can be recrystallized. While specific solvents are not detailed in the primary protocols, a polar solvent like water or an ethanol/water mixture would be a logical starting point for recrystallization experiments, given the compound's structure.
Characterization
-
Appearance : White to almost-white crystalline powder.[4]
-
Melting Point : The reported melting point is approximately 180°C.[6] A sharp melting point close to this value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a definitive method for structural confirmation. The spectrum should show distinct signals corresponding to the acetyl methyl group (CH₃CO-), the N-methyl group (-NHCH₃), and the two N-H protons.[7][8][9]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic peaks for N-H stretching, C=O stretching (from both the acetyl and urea moieties), and C-N stretching.[10]
Safety Precautions and Hazard Management
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
General Precautions : The entire procedure must be conducted in a well-ventilated chemical fume hood. Full personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. An emergency eyewash station and safety shower must be readily accessible.
-
Reagent-Specific Hazards :
-
Bromine (Br₂) : Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is extremely dangerous if inhaled. Handle only in a fume hood with appropriate gloves (e.g., butyl rubber).
-
Sodium Hydroxide (NaOH) : Corrosive and can cause severe skin and eye burns. The dissolution in water is highly exothermic.
-
Acetamide : Harmful if swallowed and is a suspected carcinogen.
-
-
Procedural Hazards : The reaction is exothermic, particularly during the addition of NaOH. Controlled, slow addition is critical to prevent the reaction from becoming too vigorous.
A Note on Isocyanate Safety
While this protocol is designed to avoid the isolation of methyl isocyanate, it is crucial for any researcher working with urea synthesis to be aware of the extreme hazards associated with isocyanates. Methyl isocyanate (MIC) is extremely toxic, volatile, and flammable.[3][11][12]
-
Toxicity : MIC is lethal upon inhalation, ingestion, or skin contact in very small quantities.[3][13] It is a potent lachrymator and causes severe damage to the respiratory system.[3][13]
-
Handling : Any work with isolated isocyanates requires specialized ventilation (e.g., supplied-air respirators), stringent containment measures, and access to emergency response protocols.[12][13][14]
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ChemBK. (2024). Acetyl methyl urea. Retrieved from [Link]
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Application Note: High-Purity 1-Acetyl-3-methylurea via Optimized Recrystallization
Introduction: The Critical Role of Purity
1-Acetyl-3-methylurea is a key building block in synthetic organic chemistry and a potential scaffold in drug development programs. The presence of impurities, such as unreacted starting materials or side-products from its synthesis, can significantly impact reaction yields, kinetic profiles, and the pharmacological activity of downstream compounds. Therefore, obtaining a highly purified form of this reagent is paramount.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2][3] The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1][4][5] By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving impurities behind in the filtrate, or "mother liquor."[1][3][6] This application note provides a comprehensive, step-by-step protocol for the purification of this compound, grounded in the fundamental principles of crystallization science.
Foundational Principles: The Science of Recrystallization
Successful recrystallization is a blend of science and art, relying on the careful selection of a solvent and precise control over the cooling process.[4]
2.1 The Ideal Solvent Profile The choice of solvent is the most critical factor in a successful recrystallization.[7] An ideal solvent should exhibit the following characteristics:
-
Differential Solubility: The compound of interest (this compound) should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1][8][9]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8][9]
-
Chemical Inertness: The solvent must not react with this compound.[5][8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[8][9]
2.2 Nucleation and Crystal Growth As the saturated hot solution cools, it becomes supersaturated. This state is thermodynamically unstable, and the solute molecules begin to assemble into an ordered crystal lattice. Slow, undisturbed cooling is crucial as it allows for the selective incorporation of the correct molecules into the growing crystal, excluding impurities.[4][6] Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[4][6]
Physicochemical Data & Solvent Selection
A thorough understanding of the target compound's properties is essential for protocol development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 623-59-6 | [10][11][12][13][14][15][16] |
| Molecular Formula | C₄H₈N₂O₂ | [11][13][14] |
| Molecular Weight | 116.12 g/mol | [13][14][17] |
| Appearance | White to almost white powder/crystal | [12][13] |
| Melting Point (Pure) | 180 °C | [10][11][12] |
| Water Solubility | 2.01E+04 mg/L at 25 °C | [13] |
Solvent Rationale: Based on the polar nature of the urea and acetyl functional groups, polar solvents are logical candidates. Water is a good starting point due to its high polarity and the known water solubility of the compound. Ethanol/water mixtures are also excellent candidates, as they allow for fine-tuning of the solvent polarity to achieve the ideal solubility profile.[7][9] For this protocol, we will focus on using water as the primary recrystallization solvent due to its safety, low cost, and effectiveness for polar compounds like ureas.
Experimental Protocol: Purification of this compound
This protocol is designed to be a self-validating system, incorporating a final purity assessment via melting point determination.
4.1 Materials and Equipment
-
Crude this compound
-
Deionized Water (Solvent)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hotplate with magnetic stirring capabilities
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and side-arm flask
-
Vacuum source (e.g., water aspirator) with heavy-walled tubing[18][19][20]
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Melting point apparatus
4.2 Workflow Diagram
Caption: Workflow for this compound Recrystallization.
4.3 Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of deionized water and heat the mixture to boiling on a hotplate with gentle stirring. Continue adding hot water dropwise until the solid just completely dissolves.[1] Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing crystal yield.[3][21]
-
Hot Filtration (If Necessary): If any solid impurities remain in the boiling solution, they must be removed. This is achieved via hot gravity filtration.[18][22][23] Preheat a stemless funnel and a second Erlenmeyer flask by placing them on the hotplate.[23][24] Place a piece of fluted filter paper in the stemless funnel.[22][24] Carefully and quickly pour the hot solution through the filter paper to remove the insoluble impurities.[23][25] Causality Note: This step must be performed quickly with preheated glassware to prevent the desired compound from crystallizing prematurely in the funnel.[23][24][26]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[4][6] Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-20 minutes to maximize the yield.[1][4]
-
Isolation: Set up a vacuum filtration apparatus using a Büchner funnel and a side-arm flask.[18][20][27] Place a piece of filter paper in the funnel, wet it with a small amount of ice-cold deionized water, and turn on the vacuum to seal the paper.[18][19][20] Swirl the crystallized mixture to create a slurry and pour it into the Büchner funnel.[22]
-
Washing: Once the solvent has been pulled through, wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities from the mother liquor.[18][22] Causality Note: The wash solvent must be cold to avoid redissolving the purified product.[21]
-
Drying: Allow the vacuum to pull air through the crystals for several minutes to help dry them.[19] Carefully remove the filter paper and crystals from the funnel, transfer them to a pre-weighed watch glass, and allow them to air dry completely. For faster results, a drying oven set to a low temperature (e.g., 50-60 °C) can be used.
-
Purity Verification: Determine the melting point of the dried, recrystallized product. Pure this compound has a sharp melting point of approximately 180 °C.[10][11][12] A broad melting range or a melting point significantly below this value indicates the presence of impurities.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following guide provides solutions to common problems encountered during recrystallization.
Caption: Decision tree for troubleshooting recrystallization.
-
No Crystals Form: This is often due to using too much solvent or the formation of a supersaturated solution.[28][29]
-
Solution 1: Gently boil off some of the solvent to increase the concentration and allow the solution to cool again.[28][29][30]
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[21][26] The small glass particles scraped off can serve as nucleation sites.
-
Solution 3: If available, add a tiny "seed crystal" of pure this compound to the cooled solution to initiate crystal growth.[21][26]
-
-
Oiling Out: The compound separates as a liquid instead of a solid.[26] This occurs when the boiling point of the solvent is higher than the melting point of the solute, causing the solute to "melt" in the solution before crystallizing.[28]
-
Low Yield: A poor recovery of crystals can result from several factors.
-
Solution 1: Too much solvent was used, meaning a significant amount of the product remains dissolved in the mother liquor.[21][30] The mother liquor can be concentrated by boiling off some solvent to recover a "second crop" of crystals, although these may be less pure.[3]
-
Solution 2: Premature crystallization occurred during a hot filtration step, resulting in loss of product on the filter paper. Ensure glassware is adequately pre-heated to prevent this.[28]
-
Conclusion
Recrystallization is a powerful technique for achieving high purity of this compound. By carefully selecting a solvent based on physicochemical principles and controlling the rate of cooling, researchers can effectively remove impurities, ensuring the quality and reliability of this important chemical intermediate. The protocol's validity is confirmed by a final melting point analysis, which should align closely with the literature value for the pure compound.
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This compound|623-59-6. (n.d.). LookChem. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Filtration. (2007, October 16). University of Colorado Boulder. Retrieved from [Link]
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Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
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Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Crystallization Technique: Organic Chemistry Lab Guide. (2015, May 20). Studylib. Retrieved from [Link]...
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Vacuum Filtration | Organic Chemistry I Lab. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]
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Filtration – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). University of Texas at El Paso. Retrieved from [Link]
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Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]
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Hot Filtration Process - Chemical Education Xchange. (n.d.). Chemical Education Xchange. Retrieved from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Hot gravity filtration | Resource. (n.d.). RSC Education - The Royal Society of Chemistry. Retrieved from [Link]
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3.3: Choice of Solvent - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
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Problems in recrystallization - Biocyclopedia. (n.d.). Biocyclopedia. Retrieved from [Link]
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D Setup of vacuum filtration - Chemistry LibreTexts. (2023, June 16). Chemistry LibreTexts. Retrieved from [Link]
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Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
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Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]
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3: Crystallization - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A | Glasp. (2016, January 31). Glasp. Retrieved from [Link]
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Filtration methods. (n.d.). University of Calgary. Retrieved from [Link]
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Technique Series: Recrystallization (urea as an example) - YouTube. (2016, February 1). YouTube. Retrieved from [Link]
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Recrystallization Purification Method for Urea. (2020). China/Asia On Demand (CAOD). Retrieved from [Link]
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This compound - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Application Note: Structural Elucidation of 1-Acetyl-3-methylurea using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-Acetyl-3-methylurea. Intended for researchers in synthetic chemistry, pharmacology, and drug development, this document outlines a detailed experimental protocol and delves into the theoretical principles governing the spectral features of the target molecule. We will dissect the chemical shifts, integration, and signal multiplicities to assign each proton environment, underscoring the power of ¹H NMR spectroscopy as a primary tool for structural verification of small organic molecules. The causality behind spectral phenomena, such as the restricted rotation around amide bonds and the influence of adjacent electron-withdrawing groups, is explained to provide a deeper understanding beyond simple peak assignment.
Introduction: The Importance of Structural Verification
This compound (CAS No. 623-59-6) is a small organic molecule featuring both urea and amide functionalities.[1][2] Its structure presents several distinct proton environments, making it an excellent candidate for analysis by ¹H NMR spectroscopy. Accurate structural elucidation is a cornerstone of chemical research and development, ensuring compound identity and purity, which is critical for subsequent biological assays or material science applications. ¹H NMR spectroscopy offers an unparalleled, non-destructive method to probe the electronic environment of every proton in a molecule, providing a detailed structural fingerprint.[3] This guide serves as a practical and theoretical resource for interpreting this fingerprint for this compound.
Molecular Structure and Proton Environments
The chemical structure of this compound (C₄H₈N₂O₂) contains four unique sets of protons. Understanding these distinct environments is the first step in predicting and interpreting the resulting NMR spectrum.[4]
The four proton environments are:
-
Hₐ: The three protons of the acetyl methyl group (CH₃-C=O).
-
Hₑ: The three protons of the N-methyl group (CH₃-N).
-
Hₑ: The proton on the nitrogen adjacent to the methyl group (N-H).
-
Hₑ: The proton on the nitrogen adjacent to the acetyl group (N-H).
Due to the partial double-bond character of the C-N bonds within the urea and amide framework, rotation around these bonds is restricted.[5][6] This rigidity, combined with the electronic effects of the two carbonyl groups, results in a well-resolved spectrum where each proton environment is clearly distinguishable.
Caption: Molecular structure of this compound with distinct proton environments labeled.
Experimental Protocol: Sample Preparation and Data Acquisition
The quality of an NMR spectrum is directly dependent on meticulous sample preparation. This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural analysis.
3.1. Rationale for Solvent Selection Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its advantages are twofold:
-
Solubility: this compound has moderate polarity and hydrogen bonding capabilities, ensuring good solubility in DMSO.
-
Proton Exchange: Amide and urea N-H protons are labile and can exchange with deuterium from solvents like D₂O or CD₃OD, leading to signal broadening or disappearance. DMSO-d₆ is a non-protic solvent that slows this exchange process, allowing for the clear observation of N-H proton signals and their coupling patterns.[7]
3.2. Step-by-Step Protocol
-
Sample Weighing: Accurately weigh 10-15 mg of this compound and transfer it to a clean, dry vial.[8]
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.[9] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the spectrometer coil for proper shimming.[10]
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogenous solution is essential for high-resolution spectra.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution into a high-quality 5 mm NMR tube.[11] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[11]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆. The lock signal stabilizes the magnetic field.[9]
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process is critical for achieving sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a 90° pulse, and a relaxation delay of 1-2 seconds).
-
Spectral Interpretation: Assigning the Signals
The ¹H NMR spectrum of this compound is predicted to show four distinct signals. The analysis below is based on established principles of chemical shift theory, spin-spin coupling, and integration.[3][4]
Signal 1: Acetyl Methyl Protons (Hₐ)
-
Chemical Shift (δ): Expected around 2.1 ppm . Protons on a methyl group attached to a carbonyl (an acetyl group) are deshielded compared to alkane protons. The electronegative carbonyl group withdraws electron density, reducing the local magnetic shielding. This chemical shift range is characteristic for such protons.[12][13]
-
Integration: This signal will integrate to 3H , corresponding to the three equivalent protons of the methyl group.
-
Multiplicity: A singlet (s) . There are no protons on the adjacent nitrogen or carbonyl carbon, so according to the n+1 rule (n=0), no splitting occurs.[14]
Signal 2: N-Methyl Protons (Hₑ)
-
Chemical Shift (δ): Expected around 2.6 ppm . These protons are attached to a carbon bonded to a nitrogen atom, which is moderately electronegative. They are expected to be slightly further downfield than the acetyl protons.
-
Integration: This signal will integrate to 3H , representing the three equivalent protons of the N-methyl group.
-
Multiplicity: A doublet (d) . These protons are coupled to the single proton on the adjacent nitrogen (Hₑ). According to the n+1 rule (n=1), the signal is split into two lines. The typical ³J(H-N-C-H) coupling constant is around 5 Hz.
Signal 3: N-H Proton (Hₑ)
-
Chemical Shift (δ): Expected in the range of 6.0 - 7.0 ppm . This N-H proton is part of a urea linkage and is coupled to the adjacent N-methyl group. Its chemical shift is concentration-dependent due to hydrogen bonding.[15]
-
Integration: This signal will integrate to 1H .
-
Multiplicity: A quartet (q) or a broad quartet . It is coupled to the three protons of the adjacent methyl group (Hₑ). The n+1 rule (n=3) predicts a four-line pattern. However, N-H signals can often be broad due to intermediate rates of chemical exchange or quadrupolar broadening from the ¹⁴N nucleus, which can sometimes obscure the fine structure.[3][6]
Signal 4: N-H Proton (Hₑ)
-
Chemical Shift (δ): Expected to be the most downfield signal, around 9.5 - 10.5 ppm . This proton is part of an amide linkage and is adjacent to two electron-withdrawing carbonyl groups. This strong deshielding effect shifts the resonance significantly downfield. Amide N-H protons in DMSO are known to appear in this region.[16]
-
Integration: This signal will integrate to 1H .
-
Multiplicity: A singlet (s) or broad singlet . There are no protons on the adjacent nitrogen or carbon atoms to couple with. It is often observed as a broad signal due to the reasons mentioned for Hc.[6]
Summary of Predicted ¹H NMR Data
The predicted spectral data for this compound in DMSO-d₆ is summarized in the table below for quick reference.
| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| Hₐ | Acetyl CH₃ | ~ 2.1 | 3H | Singlet (s) |
| Hₑ | N-Methyl CH₃ | ~ 2.6 | 3H | Doublet (d) |
| Hₑ | N-H (methyl side) | 6.0 - 7.0 | 1H | Quartet (q) |
| Hₑ | N-H (acetyl side) | 9.5 - 10.5 | 1H | Singlet (s) |
Conclusion
The ¹H NMR spectrum provides an unambiguous confirmation of the structure of this compound. By analyzing the four key pieces of information—the number of signals, their chemical shifts, their integrations, and their splitting patterns—a complete structural assignment can be confidently made. The distinct chemical shifts of the acetyl and N-methyl groups, along with the characteristic downfield signals of the two different N-H protons, create a unique spectral fingerprint. This application note demonstrates a systematic approach to both the practical acquisition and the detailed interpretation of ¹H NMR data, serving as a valuable protocol for researchers engaged in the synthesis and characterization of small organic molecules.
References
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A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]
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This compound Spectrum. SpectraBase. [Link]
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Sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]
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NMR Sample Preparation. Western University. [Link]
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Concentration-dependent 1H NMR shift of two urea protons. ResearchGate. [Link]
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NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]
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1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]
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NMR Chemical Shifts. University of Colorado Boulder. [Link]
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Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. ResearchGate. [Link]
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A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]
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¹H-NMR shift for protons on the methyl groups attached the amino group. ResearchGate. [Link]
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This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
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¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]
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¹H NMR Chemical Shift. Oregon State University. [Link]
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Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. PubMed. [Link]
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¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]
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Proton NMR Table. Michigan State University Chemistry. [Link]
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¹H and ¹³C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Chemistry. [Link]
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Application Note: Mass Spectrometry Fragmentation Analysis of 1-Acetyl-3-methylurea
Abstract
This application note provides a detailed guide to the fragmentation analysis of 1-Acetyl-3-methylurea using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule of interest in pharmaceutical and metabolic studies, understanding its structural characteristics through mass spectrometry is crucial. This document outlines the theoretical fragmentation pathways, provides a comprehensive experimental protocol for analysis, and presents the expected mass spectral data. The methodologies described herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound and structurally related compounds.
Introduction
This compound (C4H8N2O2), with a molecular weight of 116.12 g/mol , is a small organic molecule featuring both an acetyl and a methylurea functional group.[1][2][3][4] Its structure presents interesting fragmentation behavior under mass spectrometric analysis, which can be leveraged for its unambiguous identification in complex matrices. Electrospray ionization (ESI) is an ideal soft ionization technique for such molecules, as it typically produces a prominent pseudomolecular ion (e.g., [M+H]+), minimizing in-source fragmentation and preserving the molecular weight information.[5][6] Subsequent fragmentation of this precursor ion using collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides characteristic product ions that serve as a structural fingerprint of the molecule.[7][8] This application note will delve into the predicted fragmentation patterns of this compound and provide a detailed protocol for its analysis.
Theoretical Fragmentation Pathways
The fragmentation of this compound in positive ion mode ESI-MS/MS is expected to proceed through several key pathways following protonation. The most likely sites for protonation are the carbonyl oxygens and the nitrogen atoms due to the presence of lone pair electrons. The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.
Two primary fragmentation routes are anticipated upon CID of the protonated molecule ([M+H]⁺ at m/z 117.06):
-
Pathway A: Cleavage of the N-acyl bond. This is a common fragmentation pathway for N-acyl compounds.[9] Protonation on the acetyl carbonyl oxygen can induce the cleavage of the adjacent C-N bond, leading to the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43.02 and a neutral methylurea molecule.
-
Pathway B: Cleavage of the urea backbone. Protonation can also facilitate cleavage within the urea moiety. A likely scenario is the cleavage of the bond between the carbonyl carbon and the methylated nitrogen, resulting in the formation of a protonated acetamide ion at m/z 59.04 and a neutral methyl isocyanate molecule. Another possibility is the loss of methyl isocyanate (CH₃NCO) as a neutral molecule, leading to the formation of a protonated acetamide fragment.
A visual representation of these predicted pathways is provided in the workflow diagram below.
Caption: Predicted fragmentation of this compound.
Experimental Protocol
This section provides a step-by-step methodology for the fragmentation analysis of this compound.
Materials and Reagents
-
This compound standard (≥98% purity)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 1 µg/mL in a mobile phase simulant (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
While direct infusion can be used, coupling with liquid chromatography is recommended for analysis in complex mixtures.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A generic gradient can be optimized as needed (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an ESI source.[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
MS Scan Range: m/z 50-200
-
MS/MS Analysis:
-
Precursor Ion: m/z 117.06
-
Collision Gas: Argon
-
Collision Energy: Optimize in the range of 10-30 eV to obtain a rich fragmentation spectrum.
-
The following diagram illustrates the general experimental workflow.
Caption: General workflow for LC-MS/MS analysis.
Expected Results and Data Presentation
The full scan mass spectrum (MS1) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 117.06. The tandem mass spectrum (MS2) of this precursor ion should display fragment ions consistent with the predicted pathways.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Formula | Proposed Structure | Fragmentation Pathway |
| 117.06 | 43.02 | [C₂H₃O]⁺ | Acetyl cation | Pathway A |
| 117.06 | 60.04 | [C₂H₆NO]⁺ | Protonated Acetamide | Pathway B |
The relative intensities of these fragment ions will depend on the collision energy applied. Higher collision energies may favor the formation of the smaller, more stable acetyl cation.
Conclusion
The fragmentation analysis of this compound by ESI-MS/MS provides a reliable method for its structural confirmation. The characteristic product ions at m/z 43.02 and 60.04 serve as a distinctive signature for this compound. The protocol detailed in this application note offers a starting point for researchers and can be adapted for various analytical challenges, including metabolite identification and impurity profiling in drug development.
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LookChem. This compound | 623-59-6. [Link]
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Cheméo. Chemical Properties of this compound (CAS 623-59-6). [Link]
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Stoll, D. R., & Klee, M. S. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of separation science, 40(1), 169-183. [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. Y., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
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Wikipedia. Electrospray ionization. [Link]
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West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]
-
SIELC Technologies. Urea, 1-cyanoacetyl-3-methyl-. [Link]
-
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
-
Danell, A. S., & Hercules, D. M. (2003). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 14(4), 369-377. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Wikipedia. Collision-induced dissociation. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. [Link]
-
SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]
-
National High Magnetic Field Laboratory. Collision-Induced Dissociation. [Link]
-
Springer. The collision-induced dissociation mechanism of sodiated Hex–HexNAc disaccharides. [Link]
-
PubMed. Collision-induced dissociation for mass spectrometric analysis of biopolymers: high-resolution Fourier transform ion cyclotron resonance MS4. [Link]
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The Versatile Intermediate: A Guide to the Synthesis and Application of 1-Acetyl-3-methylurea
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile chemical intermediates is paramount. Among these, N-acylureas stand out for their utility in constructing complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents. This guide provides an in-depth exploration of 1-Acetyl-3-methylurea, a seemingly simple yet powerful building block, offering detailed protocols for its synthesis and expert insights into its application as a key intermediate. For researchers, medicinal chemists, and professionals in drug development, understanding the nuances of this reagent can unlock efficient pathways to novel bioactive compounds.
Unveiling this compound: A Profile
This compound, also known as N-acetyl-N'-methylurea, is a derivative of urea featuring an acetyl group on one nitrogen and a methyl group on the other. This structural arrangement imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations. Its ability to act as a synthon for larger, more complex molecules, particularly in the formation of pyrimidine and uracil rings, underpins its significance in medicinal chemistry.[1]
| Property | Value | Reference |
| CAS Number | 623-59-6 | [2] |
| Molecular Formula | C₄H₈N₂O₂ | [2] |
| Molecular Weight | 116.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 176-181 °C | |
| Purity | >98.0% (typical) |
Strategic Synthesis of this compound
The preparation of this compound can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Here, we detail two of the most effective and commonly employed protocols.
Direct Acetylation of Methylurea
This is a straightforward and high-yielding method that involves the direct acylation of methylurea using acetic anhydride. The terminal nitrogen of methylurea, being more nucleophilic, selectively attacks the carbonyl carbon of the acetic anhydride.
Protocol: Synthesis of this compound via Acetylation
Materials:
-
Methylurea
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Acetonitrile (solvent)
-
Hydrochloric acid (for workup)
-
Ice-water bath
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylurea (1.0 eq) in acetonitrile.
-
If using a catalyst, add pyridine (catalytic amount to 2.0 eq) to the solution and cool the mixture in a water bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, warm the reaction mixture to 55-60 °C and stir for 1-2 hours to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water and hydrochloric acid to neutralize any excess pyridine and unreacted starting materials.
-
The product, this compound, will precipitate as a white solid.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing with cold water.
-
Dry the product in a vacuum oven to obtain pure this compound.
Causality of Experimental Choices:
-
The use of acetic anhydride provides a reactive and readily available acetylating agent.
-
Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, driving the reaction to completion.
-
The acidic workup ensures the removal of basic impurities and facilitates the precipitation of the neutral product.
One-Pot Synthesis from Acetamide (Hofmann Rearrangement-based)
A more classical yet highly effective one-pot procedure involves a modified Hofmann rearrangement of acetamide. In this reaction, acetamide is treated with bromine and sodium hydroxide. Under controlled conditions, the reaction is intercepted to yield this compound instead of proceeding to the typical methylamine product.[1] This method is particularly advantageous as it utilizes simple and inexpensive starting materials.
Protocol: Synthesis of this compound from Acetamide
Materials:
-
Acetamide
-
Bromine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Beaker (4 L)
-
Steam bath
-
Stirring rod
-
Büchner funnel and filter paper
Procedure:
-
In a 4-liter beaker, prepare a solution of acetamide (59 g, 1 mole) in bromine (88 g, 0.55 mole). Gentle heating on a steam bath may be required to dissolve the acetamide.
-
Prepare a solution of sodium hydroxide (40 g, 1 mole) in 160 cc of water.
-
With manual stirring, add the sodium hydroxide solution dropwise to the acetamide-bromine mixture. The resulting mixture will be yellow.
-
Heat the reaction mixture on a steam bath until effervescence begins. Continue heating for an additional 2-3 minutes.
-
Crystallization of the product should commence immediately. Cool the mixture in an ice bath for one hour to complete crystallization.
-
Filter the white crystalline product using a Büchner funnel and allow it to air dry.
-
The expected yield of this compound is 49-52 g (84-90% of the theoretical amount).
Causality of Experimental Choices:
-
The Hofmann rearrangement is a classic method for converting amides to amines with one less carbon. By controlling the reaction conditions, the intermediate isocyanate can be trapped to form the desired urea derivative.
-
The use of a large beaker is a safety precaution to contain any vigorous effervescence.
-
The dropwise addition of NaOH controls the reaction rate and temperature.
Application as a Chemical Intermediate in Heterocyclic Synthesis
The primary utility of this compound in drug discovery and development lies in its role as a precursor for heterocyclic compounds, particularly pyrimidines and uracils. These six-membered rings are fundamental components of numerous biologically active molecules, including antiviral and anticancer agents.
Synthesis of Pyrimidine and Uracil Derivatives
This compound can undergo cyclocondensation reactions with β-dicarbonyl compounds, such as β-ketoesters, to form substituted pyrimidine rings. This reaction is a cornerstone of pyrimidine synthesis and allows for the introduction of various substituents on the heterocyclic core, enabling the fine-tuning of pharmacological properties.
General Reaction Scheme:
Caption: General workflow for pyrimidine synthesis from this compound.
Mechanism of Cyclocondensation:
The reaction typically proceeds via an initial nucleophilic attack of one of the urea nitrogens on a carbonyl group of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. The acetyl and methyl groups on the urea influence the regioselectivity of the initial attack and the final substitution pattern of the pyrimidine product.
Caption: Key steps in the cyclocondensation mechanism.
Role in the Synthesis of Bioactive Molecules
While direct synthetic routes from this compound to specific commercial drugs are not always explicitly published in readily available literature, its structural motif is integral to many bioactive compounds. The N-acylurea functionality is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents.[3][4][5][6] For instance, many kinase inhibitors feature a substituted urea moiety that forms crucial hydrogen bonds with the kinase hinge region.[3][4] The synthesis of such compounds often involves the reaction of an amine with an isocyanate, a reaction closely related to the chemistry of this compound.
Furthermore, pyrimidine derivatives synthesized from urea-based precursors are prevalent in antiviral medications.[7][8][9][10][11] The ability to efficiently construct the pyrimidine core using intermediates like this compound is a valuable strategy in the development of new antiviral drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the construction of heterocyclic systems of medicinal importance. Its straightforward synthesis and well-defined reactivity make it an attractive building block for researchers and drug development professionals. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, as detailed in this guide, will empower chemists to leverage this powerful tool in the quest for novel and effective therapeutic agents.
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The Strategic Application of 1-Acetyl-3-methylurea in the Synthesis of Novel Bioactive Scaffolds
Introduction: Unveiling the Potential of a Versatile Urea Derivative
In the landscape of modern drug discovery and medicinal chemistry, the urea functional group stands as a cornerstone pharmacophore, integral to a multitude of clinically approved therapeutics.[1] Its remarkable capacity to form stable hydrogen bonds with biological targets underpins its central role in designing molecules with specific pharmacological actions.[1] Within the broader class of urea derivatives, N-acylureas have garnered significant attention for their presence in a wide array of bioactive compounds, including those with anticonvulsant and sedative properties.[2]
1-Acetyl-3-methylurea, a simple yet chemically significant N-acylurea, serves as a valuable and versatile building block for the synthesis of more complex molecular entities. Its structure, featuring both an acetyl and a methyl group on the urea core, provides a unique platform for exploring the synthesis of novel heterocyclic compounds and other derivatives with potential therapeutic applications. The N-methylation can influence stereochemistry and modulate biological activity, while the acetyl group can act as a reactive handle or a directing group in various chemical transformations.[1]
This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the utility of this compound as a precursor in the development of new compounds. We will delve into both the synthesis of this key starting material and its subsequent application in constructing pharmacologically relevant scaffolds, with a particular focus on the renowned Biginelli reaction for the synthesis of dihydropyrimidinones.
Part 1: Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. One of the most direct and efficient methods to prepare this compound is through the Hofmann rearrangement of acetamide. This one-pot procedure transforms a readily available amide into the desired urea derivative in high yield.
Protocol 1: Synthesis of this compound via Hofmann Rearrangement
This protocol is adapted from a well-established procedure for the synthesis of acetyl methylurea.
Causality of Experimental Choices:
-
Bromine and Sodium Hydroxide: These reagents are characteristic of the Hofmann rearrangement, where the amide is converted to an intermediate isocyanate, which is then trapped.
-
Controlled Temperature: The initial dropwise addition of NaOH solution is performed with stirring, and the subsequent heating is carefully controlled to initiate and sustain the reaction without runaway effervescence. This ensures the controlled formation of the intermediate and minimizes side reactions.
-
Ice Bath Cooling and Washing: Rapid cooling of the reaction mixture after the brief heating period helps to precipitate the product and quench the reaction. Washing with ice water effectively removes inorganic salts and other water-soluble impurities.
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve acetamide (15 g, 0.25 mol) in bromine (22 g).
-
With continuous stirring, slowly add a solution of sodium hydroxide (10 g, 0.25 mol) in water (25 ml) dropwise via a syringe.
-
Gently heat the mixture until bubbling commences.
-
Continue heating for an additional 3 minutes.
-
Immediately cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the white precipitate by filtration.
-
Wash the collected solid with three portions of ice-cold water (10 ml each).
-
The resulting white powder is this compound (yield: ~12 g), which can be used in subsequent steps without further purification.
Data Presentation: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 176.0 to 181.0 °C |
| CAS Number | 623-59-6 |
Part 2: Application in Heterocyclic Synthesis: The Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that provides a straightforward and atom-economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[4]
While the classical Biginelli reaction utilizes urea, substituted ureas such as this compound can be employed to generate N1-substituted DHPMs. The use of this compound is expected to yield 1-methyl-3,4-dihydropyrimidin-2(1H)-ones, with the acetyl group likely being cleaved under the acidic reaction conditions.
Logical Workflow for Biginelli Reaction
Caption: Workflow for the Biginelli reaction.
Protocol 2: General Procedure for the Synthesis of Dihydropyrimidinones using a Urea Derivative
This protocol outlines a general and robust procedure for the Biginelli reaction, which can be adapted for use with this compound.
Causality of Experimental Choices:
-
Catalyst: An acid catalyst (e.g., HCl, or a Lewis acid like NiCl₂) is crucial for the condensation steps, particularly the formation of the iminium intermediate from the aldehyde and urea.[5][6]
-
Solvent: Ethanol is a common solvent for the Biginelli reaction as it effectively dissolves the reactants and facilitates the reaction upon heating.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.
-
Work-up: Pouring the reaction mixture into ice water causes the less soluble organic product to precipitate, allowing for easy separation from the water-soluble catalyst and byproducts. Recrystallization from a suitable solvent like ethanol is a standard method for purifying the final product.
Step-by-Step Methodology:
-
To a round-bottom flask, add the aromatic aldehyde (10 mmol), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 10 mmol)[7], and this compound (15-20 mmol).
-
Add a suitable solvent, such as ethanol (5 mL).
-
Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like NiCl₂·5H₂O, 1.4 mmol).[6]
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates and catalyst used.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the purified dihydropyrimidinone.
Expected Outcome and Mechanistic Insight:
The reaction is expected to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and this compound. This is followed by the nucleophilic addition of the enol of the 1,3-dicarbonyl compound and subsequent cyclization and dehydration to afford the dihydropyrimidinone ring. The acetyl group on the urea is likely to be hydrolyzed under the acidic conditions, leading to the formation of a 1-methyl-substituted dihydropyrimidinone.
Caption: Simplified Biginelli reaction mechanism.
Part 3: Prospective Applications and Future Directions
While the Biginelli reaction represents a primary and well-documented application for urea derivatives in heterocyclic synthesis, the reactivity of this compound is not limited to this transformation. Its bifunctional nature, possessing two distinct nitrogen atoms with different nucleophilicities, opens avenues for its use in the synthesis of other important heterocyclic systems.
-
Synthesis of Triazines: Urea and its derivatives are known precursors for the synthesis of 1,3,5-triazines, another class of heterocycles with a broad spectrum of biological activities. The reaction of this compound with nitriles or other suitable three-carbon synthons could potentially lead to asymmetrically substituted triazine derivatives. Further research is warranted to explore specific protocols and reaction conditions for these transformations.
-
Development of Kinase Inhibitors: The urea moiety is a key structural feature in many approved kinase inhibitors.[8] The ability to functionalize both nitrogen atoms of the urea core, as in this compound, allows for the introduction of diverse substituents to probe the binding pockets of various kinases. This makes it an attractive starting point for the design and synthesis of novel kinase inhibitor libraries.
-
Multicomponent Reactions: Beyond the Biginelli reaction, the field of multicomponent reactions (MCRs) offers a powerful platform for the rapid generation of molecular complexity.[9] Investigating the participation of this compound in other known or novel MCRs could lead to the discovery of new scaffolds with interesting biological properties.
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in the development of new compounds for drug discovery. Its application in the synthesis of dihydropyrimidinones via the Biginelli reaction provides a clear and effective strategy for generating libraries of compounds based on a privileged scaffold. While specific, detailed protocols for many of its potential applications are still emerging, the fundamental reactivity of the N-acylurea functional group suggests a bright future for this compound as a key intermediate in the synthesis of novel bioactive molecules. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore and unlock the full synthetic potential of this valuable compound.
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Application Notes and Protocols for the Safe Handling and Storage of 1-Acetyl-3-methylurea
Introduction
1-Acetyl-3-methylurea is a chemical compound with applications in various research and development sectors. As with any laboratory chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. These application notes provide a comprehensive guide to the safe handling, storage, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This data is essential for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | N-Acetyl-N'-methylurea, 1-Methyl-3-acetylurea | [1] |
| CAS Number | 623-59-6 | [1][2][3] |
| Molecular Formula | C₄H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 116.12 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | 180 °C | [1] |
| Boiling Point | 346.4 °C at 760 mmHg | [1] |
| Density | 1.215 g/cm³ | [1] |
| Flash Point | 163.3 °C | [1] |
| Solubility | Soluble in water. | [4] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles.[5]
-
Hand Protection: Nitrile gloves are recommended. It is important to inspect gloves for any signs of degradation or punctures before use and to wash hands thoroughly after removal.[6][7]
-
Body Protection: A standard laboratory coat must be worn and kept fastened to protect against accidental spills.[6]
-
Respiratory Protection: When handling larger quantities or when there is a potential for aerosolization, a NIOSH-approved respirator may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program.[5]
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures with a higher risk of dust generation, a chemical fume hood is recommended.[5]
-
Designated Work Area: Establish a designated area for handling this compound to minimize the risk of cross-contamination. This area should be clearly marked.[8]
Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is critical for minimizing exposure risk and maintaining the chemical's stability.
General Handling Protocol
This protocol outlines the standard procedure for handling this compound powder in a laboratory setting.
-
Preparation: Before handling, ensure that the designated work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.[8]
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in section 2.1.
-
Weighing the Compound:
-
Whenever possible, use an enclosed balance to minimize the dispersion of fine powders.[9]
-
If an enclosed balance is not available, tare a sealed container on the balance. Transfer the container to a fume hood, add the desired amount of this compound, and securely close the container before returning it to the balance for final weighing.[10]
-
Use a spatula to transfer the powder, minimizing any actions that could create dust.[9]
-
-
Dissolving the Compound:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the dissolution process requires heating or sonication, perform these steps within a fume hood to control any potential vapors or aerosols.[10]
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use. Wet cleaning methods are preferred over dry sweeping to avoid generating dust.[9]
-
Dispose of all contaminated materials, including disposable bench paper and gloves, in a designated hazardous waste container.[11]
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[12]
-
Storage Procedures
Proper storage is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[5]
-
Location: Store in a cool, dry, and dark place, away from direct sunlight and heat sources.[5]
-
Incompatibilities: Store this compound away from strong oxidizing agents.[5]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
Spill Response Protocol
The following diagram and protocol outline the steps for managing a minor spill of this compound. For major spills, evacuate the area and contact emergency services.[13]
Caption: Workflow for managing a minor chemical spill.
Spill Cleanup Steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[14]
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and follow institutional emergency procedures.[13]
-
Secure the Area: Restrict access to the spill area.[15]
-
Consult the SDS: If available, refer to the Safety Data Sheet for specific cleanup instructions.[15]
-
Assemble Cleanup Materials: Gather a spill kit containing appropriate absorbent materials, a dustpan, and a designated hazardous waste container.[13]
-
Personal Protective Equipment: Wear the appropriate PPE as detailed in section 2.1.[14]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[14]
-
Disposal: Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste according to institutional and local regulations.[11]
-
Reporting: Report the incident to the laboratory supervisor and complete any necessary documentation.[13]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[17]
Conclusion
The safe handling and storage of this compound are achievable through a combination of informed risk assessment, the consistent use of appropriate personal protective equipment and engineering controls, and adherence to established protocols. This guide provides a framework for laboratory personnel to work safely with this compound. It is imperative that all users familiarize themselves with these procedures and consult their institution's safety office for any additional requirements.
References
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Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]
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Environment, Health & Safety - University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
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Environmental Health & Safety - University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Emergency Management - Florida State University. (n.d.). Chemical Spills. Retrieved from [Link]
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Campus Safety - University of Arkansas. (n.d.). Chemical Spill Response Guide. Retrieved from [Link]
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Duke University & Duke Health. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational and Environmental Safety. Retrieved from [Link]
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Purdue University - Environmental Health and Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
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Utah State University - Environmental Health and Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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University of Wisconsin-Madison - Office of Chemical Safety. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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Application Notes and Protocols for the Safe Handling of 1-Acetyl-3-methylurea (CAS: 623-59-6)
Introduction
1-Acetyl-3-methylurea is a chemical compound utilized in various research and development applications, particularly within synthetic chemistry and drug discovery pipelines. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of personnel and the integrity of experimental work. This document provides a detailed guide, derived from available safety data, for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a proactive safety culture.
Section 1: Chemical and Physical Profile
A foundational aspect of safe laboratory practice is understanding the physical and chemical characteristics of the substances being handled. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities. This compound is a white to off-white crystalline solid.[1] Its key physical and chemical data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 623-59-6 | [1][2][3] |
| Molecular Formula | C₄H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 116.12 g/mol | [1][3][4] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 180 - 180.5 °C | [1][2][4] |
| Boiling Point | 346.4 °C at 760 mmHg | [2][4] |
| Flash Point | 163.3 °C | [2][4] |
| Density | 1.215 g/cm³ | [2][4] |
| Water Solubility | 2.01 x 10⁴ mg/L at 25 °C (Estimated) | [1] |
| LogP (Octanol-Water Partition Coefficient) | -0.7 | [1] |
Section 2: Hazard Identification and Risk Assessment
Comprehensive hazard data for this compound is not extensively published. However, available information and the chemical's structure necessitate a cautious approach. The primary documented hazards include potential for mutagenic effects and the emission of toxic fumes upon thermal decomposition.[1]
-
Health Hazards : Safety statements from supplier data recommend avoiding inhalation of dust and contact with skin and eyes.[1] While a definitive GHS classification is not consistently available, "mutation data" has been reported, which warrants stringent handling to minimize exposure.[1]
-
Reactivity Hazards : The compound is generally stable under normal conditions.[5] However, when heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1] This is a critical consideration during fire scenarios or when performing reactions at elevated temperatures.
-
Fire Hazards : With a high flash point of 163.3°C, this compound is classified as combustible but not flammable.[2][4][6] A significant risk for finely powdered materials is the potential for dust explosion when mixed with air.[7]
Given the limited toxicological data, it is prudent to treat this compound as potentially hazardous. The core principle of risk assessment is to assume a higher level of risk in the absence of complete data, thereby ensuring the most robust safety measures are implemented.
Section 3: Protocols for Safe Handling and Storage
Effective risk mitigation relies on a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized handling protocols.
Required Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific laboratory task. The following diagram outlines the decision-making process for handling this compound.
Caption: PPE selection decision workflow.
Engineering Controls
The primary engineering control is to minimize the generation and inhalation of airborne particulates.
-
Ventilation : Always handle this compound in a well-ventilated area. For tasks that may generate dust, such as weighing or transfers, a certified chemical fume hood is required.[8] The causality is to capture fine particulates at the source before they can enter the operator's breathing zone.
Step-by-Step Handling Protocol (Solid Compound)
-
Preparation : Before handling, ensure the work area (fume hood or benchtop) is clean and uncluttered. Verify that an operational safety shower and eyewash station are within a 10-second travel time.[8]
-
Don PPE : Put on all required PPE as determined by the workflow in Section 3.1. This includes, at a minimum, safety goggles, nitrile gloves, and a lab coat.
-
Weighing : If possible, weigh the material directly into the reaction vessel within the fume hood to minimize transfer steps. Use a spatula to carefully transfer the solid, avoiding actions that could create airborne dust.
-
Transfer : If transferring the powder, use a powder funnel and gently tap the container to encourage flow rather than pouring from a height.
-
Post-Handling : After use, securely close the container. Wipe down the spatula and any contaminated surfaces with a damp cloth or towel, and dispose of it as chemical waste.
-
Doff PPE : Remove gloves and wash hands thoroughly with soap and water.
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from strong oxidizing agents, as these are potential incompatibilities.[5]
-
The recommended storage temperature is room temperature, ideally below 15°C in a dark place.
Section 4: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response Protocol
In the event of a spill, a calm and systematic response is crucial.
Caption: Step-by-step spill response workflow.
Exposure and First Aid Measures
Immediate and appropriate first aid can significantly reduce potential harm from chemical exposure.[9]
Table 2: First Aid Protocols for this compound Exposure
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the individual to fresh air. If symptoms like coughing or difficulty breathing occur, seek medical attention. | [5][7] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. | [5][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][9] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and have the person drink two glasses of water. If the person feels unwell, consult a doctor. | [5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5]
-
Specific Hazards : The primary hazard during a fire is the thermal decomposition of the compound, which can release irritating and toxic nitrogen oxides (NOx).[1][6]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[6]
Section 5: Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Generation : Collect all waste material, including spilled solids and contaminated cleaning supplies, in a clearly labeled, sealed container.
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[5]
Conclusion
While this compound does not have the extensive hazard profile of more acutely toxic chemicals, the presence of reported mutation data and the risk of toxic fume generation upon decomposition demand rigorous adherence to safety protocols. By understanding the chemical's properties, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality behind these guidelines is a commitment to minimizing all potential routes of exposure, thereby protecting the health and safety of the scientific community.
References
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This compound|623-59-6 . LookChem. [Link]
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This compound . NIST WebBook. National Institute of Standards and Technology. [Link]
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quantitative analysis of 1-Acetyl-3-methylurea in a mixture
Application Note & Protocol
Quantitative Analysis of 1-Acetyl-3-methylurea in a Mixture by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Abstract
This application note presents a robust, validated method for the quantitative determination of this compound in a mixture. The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate, precise, and reliable assay. The described method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, and precision.[1][2][3]
Introduction and Principle
This compound (CAS 623-59-6) is a urea derivative with potential applications in chemical synthesis and pharmaceutical development.[4][5][6] Accurate quantification of this analyte within complex mixtures, such as reaction intermediates or final formulations, is critical for process optimization, quality control, and stability testing.
The chosen analytical approach is RP-HPLC, a cornerstone technique in pharmaceutical analysis. This method separates compounds based on their polarity. A non-polar stationary phase (a C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound (XLogP3: -0.7), will partition between the mobile and stationary phases.[7] Its retention time will be influenced by its affinity for the C18 column relative to the mobile phase, allowing for its separation from other components in the mixture. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing the response to that of a certified reference standard.
Analyte Properties
A foundational understanding of the analyte's physicochemical properties is essential for rational method development.
-
Chemical Structure:
-
Solubility: As a urea derivative, it is expected to be soluble in polar solvents like water, methanol, and acetonitrile.[10][11] This solubility profile is ideal for RP-HPLC analysis.
-
UV Absorbance: The carbonyl and amide chromophores within the molecule allow for UV detection. Based on the structure, a detection wavelength in the low UV range (200-220 nm) is appropriate to achieve high sensitivity. For this method, 210 nm is selected.
Instrumentation, Reagents, and Materials
3.1 Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3.2 Reagents and Chemicals
-
This compound Reference Standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Type I ultrapure).
-
Phosphoric Acid (ACS grade).
3.3 Materials
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Autosampler vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Phenomenex, Waters).
Experimental Workflow & Protocols
Overall Analytical Workflow
The entire process, from sample preparation to data analysis, follows a systematic and validated sequence to ensure data integrity.
Caption: High-level workflow for the quantitative analysis of this compound.
Protocol 1: Mobile Phase and Solution Preparation
-
Mobile Phase Preparation (Acetonitrile:Water, 20:80 v/v):
-
Measure 800 mL of HPLC-grade water into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.
-
Measure 200 mL of HPLC-grade acetonitrile and add it to the water.
-
Mix thoroughly and sonicate for 15 minutes to degas.
-
Rationale: This mobile phase composition provides a suitable polarity for retaining and eluting the moderately polar this compound on a C18 column, offering a balance between analysis time and resolution from potential impurities.
-
-
Diluent Preparation (Methanol:Water, 50:50 v/v):
-
Combine 500 mL of methanol and 500 mL of water in a 1 L solvent bottle. Mix well. This will be used for preparing standards and samples.
-
Rationale: This diluent ensures good solubility of the analyte and is chromatographically compatible with the mobile phase, preventing peak distortion.
-
-
Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix thoroughly.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) from a separate stock solution weighing.
-
-
Sample Preparation:
-
Accurately weigh a portion of the mixture anticipated to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 3.2 and 3.3 for dissolution and dilution.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
Rationale: Filtration is a critical step to remove particulate matter that could damage the HPLC column and interfere with the analysis.
-
Protocol 2: HPLC Method and System Suitability
Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
System Suitability Testing (SST) Before commencing any sample analysis, the performance of the chromatographic system must be verified.[12][13][14] This is a non-negotiable step for ensuring the validity of the results.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Perform five replicate injections of a mid-concentration standard (e.g., 50 µg/mL).
-
Calculate the parameters below. The system is deemed ready for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector.[12] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Method Validation Summary
This analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][15] The following parameters were assessed to prove the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Specificity | No interference observed from blank or placebo at the retention time of the analyte. |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | |
| - Repeatability (n=6) | < 1.0% |
| - Intermediate Precision | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Robustness | No significant impact from minor changes in flow rate, column temperature, and mobile phase composition. |
Data Analysis and Calculation
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the this compound standards versus their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the sample solutions using the equation of the line from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Final Calculation: Calculate the percentage of this compound in the original solid mixture using the following formula:
% w/w = (C * V * DF) / (W * 10)
Where:
-
C = Concentration of the analyte in the sample solution (µg/mL)
-
V = Initial dilution volume (mL)
-
DF = Subsequent dilution factors, if any
-
W = Weight of the sample taken (mg)
-
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The validation results confirm that the method is accurate, precise, and specific, making it highly suitable for routine use in quality control and research environments. The comprehensive, step-by-step protocols ensure straightforward implementation and reproducible results.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AssayPrism. System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. acs.org. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. pharmaguideline.com. [Link]
-
LookChem. This compound|623-59-6. lookchem.com. [Link]
-
Cheméo. Chemical Properties of this compound (CAS 623-59-6). chemeo.com. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. fda.gov. [Link]
-
NIST. This compound. National Institute of Standards and Technology. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. starodub.com. [Link]
-
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
ResearchGate. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [Link]
-
Solubility of Things. N-Methylurea. solubilityofthings.com. [Link]
-
Wikipedia. Urea. en.wikipedia.org. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 623-59-6 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
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- 8. This compound (CAS 623-59-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Urea - Wikipedia [en.wikipedia.org]
- 12. assayprism.com [assayprism.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. starodub.nl [starodub.nl]
Application Notes and Protocols for the Derivatization of 1-Acetyl-3-methylurea
Abstract
This comprehensive guide provides detailed protocols for the chemical derivatization of 1-Acetyl-3-methylurea (AMU). The derivatization strategies outlined herein are tailored for two primary applications: enhancing the analyte's properties for robust analytical detection by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), and for the synthetic modification of AMU to generate novel compounds with potential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and methods for the characterization of the resulting derivatives.
Introduction: The Rationale for Derivatizing this compound
This compound, a member of the N-acylurea class of compounds, possesses a chemical scaffold of significant interest in medicinal and synthetic chemistry.[1] The urea functional group is a key structural motif in a variety of bioactive molecules due to its ability to form stable hydrogen bonds, a critical feature in drug-target interactions.[1] Derivatization of this compound is a crucial step in both its analytical determination and its utilization as a building block for more complex molecules.
Analytically, the polarity and limited volatility of this compound can present challenges for certain analytical techniques like GC-MS. Chemical derivatization addresses this by converting the polar N-H groups into less polar, more volatile moieties, thereby improving chromatographic separation and detection sensitivity.
Synthetically, the two distinct nitrogen atoms in the this compound backbone offer opportunities for regioselective functionalization. This allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and develop new chemical entities with desired therapeutic properties.
This application note will detail validated protocols for silylation and acylation of this compound for analytical purposes, as well as a general protocol for N-alkylation for synthetic applications.
Derivatization for Enhanced Analytical Detection
For analytical applications, particularly GC-MS, derivatization is often essential to improve the volatility and thermal stability of polar analytes like this compound. The primary targets for derivatization are the active hydrogen atoms on the nitrogen atoms of the urea moiety.
Silylation for GC-MS Analysis
Silylation is a widely employed derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[2] This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC-MS analysis.
-
Reagent Selection: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts effectively with the N-H groups of the urea. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity, especially for less reactive sites.[3]
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which can hydrolyze the reagent and reduce the derivatization yield. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Temperature and Time: Heating the reaction mixture accelerates the derivatization process, ensuring complete conversion. An incubation time of 60 minutes at 60°C is typically sufficient for complete silylation of urea-like compounds.[2]
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine (to aid in dissolving the sample and to act as an acid scavenger) and 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 60°C for 60 minutes.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of the di-silylated derivative is expected to show a molecular ion peak corresponding to the addition of two TMS groups (each with a mass of 72 Da). Characteristic fragment ions resulting from the loss of methyl groups (M-15) and other silyl-containing fragments will also be observed.
-
Gas Chromatography (GC): The derivatized product will exhibit a significantly shorter retention time and improved peak shape compared to the underivatized compound on a non-polar or semi-polar GC column.
Acylation for GC-MS and HPLC Analysis
Acylation involves the introduction of an acyl group, which can also serve to increase volatility and improve chromatographic properties. Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), are particularly useful as they can enhance detectability by electron capture detection (ECD) in GC and provide good chromatographic behavior.
-
Reagent Selection: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily reacts with the N-H groups of this compound. The resulting trifluoroacetyl derivatives are volatile and thermally stable.
-
Solvent: A non-polar aprotic solvent like dichloromethane (DCM) or acetonitrile is suitable for this reaction.
-
Base Catalyst: A non-nucleophilic base such as pyridine or triethylamine (TEA) is often added to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
-
Sample Preparation: Dissolve 1-5 mg of this compound in 500 µL of anhydrous dichloromethane (DCM) in a dry reaction vial.
-
Reagent Addition: Add 50 µL of pyridine followed by 100 µL of trifluoroacetic anhydride (TFAA) to the solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes with occasional vortexing.
-
Work-up: Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis or a mobile phase compatible solvent for HPLC analysis.
-
Mass Spectrometry (MS): The mass spectrum of the di-trifluoroacetylated derivative will show a molecular ion corresponding to the addition of two trifluoroacetyl groups (each with a mass of 96 Da). Characteristic fragmentation patterns will include losses of CF3 and other acyl-related fragments.
-
Chromatography (GC/HPLC): The acylated derivative will be more volatile and less polar, leading to improved peak shape and retention characteristics in both GC and reversed-phase HPLC.
| Parameter | Silylation (BSTFA) | Acylation (TFAA) |
| Reagent | BSTFA + 1% TMCS | Trifluoroacetic Anhydride |
| Solvent | Pyridine (anhydrous) | Dichloromethane (anhydrous) |
| Catalyst | TMCS (in reagent) | Pyridine |
| Temperature | 60°C | Room Temperature |
| Time | 60 minutes | 30 minutes |
| Primary Application | GC-MS | GC-MS, HPLC |
Derivatization for Synthetic Applications: N-Alkylation
The derivatization of this compound can also be a key step in the synthesis of new molecules. N-alkylation introduces an alkyl group onto one of the nitrogen atoms, which can significantly alter the biological and physicochemical properties of the parent compound. The terminal nitrogen (N3) attached to the methyl group is generally more nucleophilic and thus more susceptible to alkylation.
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is required to deprotonate the urea nitrogen, forming a more nucleophilic anion.
-
Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this type of reaction as it can dissolve the reactants and does not interfere with the nucleophilic substitution.
-
Alkylating Agent: A reactive alkyl halide (e.g., iodide or bromide) is a suitable electrophile for the N-alkylation reaction.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the added alkyl group and the disappearance of the N-H proton signal will be observed.
-
¹³C NMR: New signals corresponding to the carbons of the alkyl group will be present in the spectrum.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound plus the mass of the added alkyl group minus the mass of a hydrogen atom.
Visualization of Workflows
Caption: Workflow for analytical and synthetic derivatization of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling chemicals.
-
Fume Hood: All derivatization reactions should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Silylating agents and acylating agents are moisture-sensitive and corrosive. Handle them with care and under an inert atmosphere where possible.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme caution.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- BenchChem. (2025).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- BenchChem. (n.d.). This compound | 623-59-6.
-
NIST. (n.d.). This compound. NIST WebBook. [Link]
-
ResearchGate. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. [Link]
- Google Patents. (n.d.).
-
MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
ACS Publications. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]
Sources
experimental design for testing 1-Acetyl-3-methylurea bioactivity
Application Note & Protocols
Topic: Experimental Design for High-Throughput Screening and Mechanistic Evaluation of 1-Acetyl-3-methylurea Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive experimental framework for the initial bioactivity screening and subsequent mechanistic evaluation of this compound. As a member of the N-acylurea class, this compound belongs to a scaffold known to exhibit a wide range of pharmacological activities.[1] This guide presents a tiered, hypothesis-driven approach, beginning with broad-spectrum cytotoxicity screening and branching into targeted investigations of potential anti-cancer and anti-inflammatory properties. We provide detailed, validated protocols for key in vitro assays, including cell viability, apoptosis induction, cytokine release, and NF-κB pathway modulation. Furthermore, we outline the logical progression to in vivo models for efficacy testing. The methodologies described herein are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Introduction: Rationale for Bioactivity Investigation
This compound is a small organic molecule featuring an N-acylurea functional group. This structural motif is a cornerstone in medicinal chemistry, present in numerous compounds with established biological activities.[1] The urea group's ability to form stable hydrogen bonds is pivotal for drug-target interactions, making its derivatives promising candidates for therapeutic development.[1]
Given the precedent set by the broader N-acylurea class, a systematic investigation into the bioactivity of this compound is warranted. This guide proposes a pragmatic, multi-phase screening cascade designed to efficiently identify and characterize any cytotoxic, anti-proliferative, or immunomodulatory effects.
Our screening philosophy is based on a logical progression:
-
Establish a Therapeutic Window: Determine the compound's intrinsic cytotoxicity across various cell types to identify non-toxic concentrations for subsequent functional assays.
-
Hypothesis-Driven Screening: Investigate two high-impact therapeutic areas where urea derivatives have shown promise: oncology and inflammation.
-
Mechanistic Elucidation: For any observed bioactivity, perform secondary assays to probe the underlying mechanism of action (MoA), such as apoptosis induction or inhibition of key inflammatory signaling pathways.
-
Progression to In Vivo Models: Outline the transition from validated in vitro results to preclinical animal models to assess efficacy.
Phase I: Foundational Cytotoxicity and Viability Screening
Before assessing specific bioactivities, it is critical to determine the concentration range at which this compound affects basic cellular health. This step is crucial to distinguish targeted pharmacological effects from non-specific toxicity. Cell viability assays, which measure metabolic activity or membrane integrity, are cost-effective and reliable methods for this initial screen.[2][3][4]
Recommended Assay: MTT or MTS Tetrazolium Reduction Assay
Tetrazolium assays are a gold standard for assessing cell viability.[5] In viable, metabolically active cells, mitochondrial dehydrogenases convert a tetrazolium salt (e.g., MTT, MTS) into a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[5]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of human cell lines.
Materials:
-
Human cell lines (e.g., HEK293 for normal cytotoxicity, MCF-7 for breast cancer, HCT116 for colon cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well clear flat-bottom plates.
-
Plate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration is 200 µM, diluted down to ~1.5 µM. Include a vehicle control (DMSO) and a "cells only" control.
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the normalized values against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Phase II-A: Investigation of Anti-Cancer Bioactivity
If Phase I testing reveals selective cytotoxicity towards cancer cell lines, a focused investigation into the compound's anti-cancer potential is the logical next step.
Experimental Workflow for Anti-Cancer Evaluation
The following diagram illustrates a typical workflow for assessing a compound's potential as an anti-cancer agent, progressing from initial screening to preclinical models.
Caption: Workflow for Anti-Cancer Drug Discovery.
Mechanistic Insight: Apoptosis Assay
A key mechanism by which anti-cancer drugs eliminate tumor cells is by inducing programmed cell death (apoptosis). A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.
Protocol 2: Caspase-Glo® 3/7 Assay
Objective: To determine if this compound induces apoptosis in cancer cells by measuring caspase-3/7 activity.[2]
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Caspase-Glo® 3/7 Assay System (Promega).
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours in a white-walled 96-well plate. Include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in luminescence indicates caspase-3/7 activation and apoptosis.
Progression to In Vivo Models
Confirmed in vitro efficacy and a plausible mechanism of action provide a strong rationale for progressing to in vivo studies. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are indispensable tools for evaluating anti-cancer drug efficacy preclinically.[6][7]
-
Cell Line-Derived Xenograft (CDX) Models: Use established cancer cell lines and are valuable for initial efficacy assessments due to their reproducibility.[8][9]
-
Patient-Derived Xenograft (PDX) Models: Created by implanting fresh tumor tissue from patients, these models better recapitulate the heterogeneity and clinical features of human cancer.[8]
Phase II-B: Investigation of Anti-Inflammatory Bioactivity
The N-acylurea scaffold is also present in molecules with immunomodulatory properties. A parallel investigation into the anti-inflammatory potential of this compound is therefore highly justified.
The NF-κB Signaling Pathway: A Key Target
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate from the cytoplasm to the nucleus, where it drives the expression of inflammatory genes, including those for cytokines like TNF-α and IL-6.[10][11]
Caption: Simplified NF-κB Inflammatory Pathway.
Measuring Inflammatory Response: Cytokine Release Assay
A primary method to assess anti-inflammatory activity is to measure the reduction of pro-inflammatory cytokine secretion from immune cells (e.g., macrophages) stimulated with LPS. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying individual cytokines.[12][13]
Protocol 3: TNF-α Release ELISA
Objective: To quantify the inhibitory effect of this compound on TNF-α secretion from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Complete culture medium.
-
LPS (from E. coli).
-
This compound.
-
Dexamethasone or other known anti-inflammatory agent (positive control).
-
Human or Mouse TNF-α ELISA Kit.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate briefly (300 x g for 5 min) and carefully collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves binding the cytokine to an antibody-coated plate, followed by detection with a secondary enzyme-linked antibody and a colorimetric substrate.
-
Measurement: Read the absorbance on a plate reader at the specified wavelength.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage inhibition of TNF-α release relative to the LPS-only control.
Mechanistic Insight: NF-κB Nuclear Translocation Assay
If the compound inhibits cytokine release, the next step is to determine if it acts on the NF-κB pathway. This can be directly visualized by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.[14][15]
Protocol 4: High-Content Imaging of NF-κB Translocation
Objective: To visualize and quantify the inhibition of LPS-induced NF-κB p65 nuclear translocation by this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
96-well black, clear-bottom imaging plates.
-
LPS, this compound.
-
Fixative (4% Paraformaldehyde).
-
Permeabilization Buffer (0.1% Triton X-100 in PBS).
-
Blocking Buffer (5% BSA in PBS).
-
Primary Antibody: Anti-NF-κB p65 (rabbit polyclonal).
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.
-
Nuclear Stain: DAPI or Hoechst 33342.
-
High-Content Imaging System.
Procedure:
-
Seeding and Treatment: Seed cells on an imaging plate. Pre-treat with the compound for 1 hour, then stimulate with LPS (100 ng/mL) for 30-60 minutes.
-
Fix and Permeabilize: Fix the cells with 4% PFA for 15 minutes, then permeabilize with Triton X-100 for 10 minutes.
-
Block and Stain: Block non-specific binding with 5% BSA for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Secondary Staining: Wash and incubate with the fluorescent secondary antibody and a nuclear counterstain for 1-2 hours at room temperature, protected from light.
-
Imaging: Acquire images using a high-content imaging system, capturing both the nuclear (DAPI/Hoechst) and p65 (Alexa Fluor 488) channels.
-
Image Analysis: Use automated image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain. Measure the fluorescence intensity of p65 in both compartments. Calculate a nuclear-to-cytoplasmic intensity ratio. A potent inhibitor will prevent the increase in this ratio seen with LPS stimulation.
Data Summary and Interpretation
Quantitative data from these screening assays should be compiled for clear interpretation and decision-making.
Table 1: Hypothetical Bioactivity Profile of this compound
| Assay Type | Cell Line | Parameter Measured | Result (IC50 / EC50) | Interpretation |
| Cytotoxicity | HEK293 (Normal) | Cell Viability | > 100 µM | Low toxicity to normal cells. |
| Anti-Cancer | MCF-7 (Breast) | Cell Viability | 15.2 µM | Moderate cytotoxic activity. |
| HCT116 (Colon) | Cell Viability | 21.5 µM | Moderate cytotoxic activity. | |
| MCF-7 | Caspase-3/7 Activity | 18.1 µM | Activity correlates with apoptosis induction. | |
| Anti-Inflammatory | RAW 264.7 | TNF-α Release | 5.8 µM | Potent inhibition of inflammatory cytokine. |
| RAW 264.7 | NF-κB Translocation | 7.2 µM | Activity is likely mediated via NF-κB pathway. |
Conclusion
This application note outlines a systematic, robust, and scientifically-grounded strategy for evaluating the bioactivity of this compound. By employing a phased approach that moves from broad screening to specific mechanistic assays, researchers can efficiently determine the therapeutic potential of this compound. The provided protocols serve as a validated starting point for laboratory investigation, ensuring that subsequent research is built upon a foundation of high-quality, reproducible data.
References
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Vertex AI Search.
- Cancer cell assays in vitro. (n.d.). Pharmatest Services.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- Xenograft Mouse Models. (n.d.). Ichor Life Sciences.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Source.
- This compound | 623-59-6. (n.d.). Benchchem.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). NIH.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). World Journal of Pharmaceutical Research.
- Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research. (n.d.). Creative Proteomics.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI.
- Cancer Cell-Based Assays. (n.d.). Charles River Laboratories.
- Measurement of NF-κB activation in TLR-activated macrophages. (n.d.). PubMed Central.
- Cell Viability Assays. (n.d.). Creative Bioarray.
- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI.
- Cell viability assays. (n.d.). Abcam.
- NF-kappa B : Methods and Protocols. (n.d.). New York University Abu Dhabi - NYU Libraries.
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- 5. Cell viability assays | Abcam [abcam.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. startresearch.com [startresearch.com]
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- 14. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Acetyl-3-methylurea
Welcome to the technical support center for the synthesis of 1-Acetyl-3-methylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Troubleshooting Guide: Enhancing Your Yield of this compound
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent purity. Here’s a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not be going to completion.
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Causality: The acetylation of methylurea with acetic anhydride is a nucleophilic acyl substitution.[1] The reaction rate is dependent on temperature and reaction time. Insufficient heating or a shortened reaction time will result in unreacted starting materials.
-
Solution: Ensure the reaction is heated appropriately. For instance, in the synthesis from acetamide, bromine, and sodium hydroxide, heating on a steam bath until effervescence begins, followed by an additional few minutes of heating, is crucial.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before workup.
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-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can significantly impact the yield.
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Causality: An excess of one reactant can sometimes drive the reaction to completion, but a significant imbalance can lead to side reactions or purification difficulties.
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Solution: Carefully control the molar ratios of your starting materials. For the synthesis involving the reaction of an isonitrile and an acid chloride with a substituted urea, using 2.5-3.0 equivalents of the urea has been shown to maximize yields.[3]
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-
Moisture in Reagents or Glassware: The presence of water can lead to unwanted side reactions.
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Causality: Acetic anhydride, a common acetylating agent, readily hydrolyzes in the presence of water to form acetic acid, which is unreactive for acetylation. Similarly, isocyanates, another potential precursor, react with water to form unstable carbamic acids that decompose.[4]
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Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried, for instance, by flame-drying under a nitrogen atmosphere.[3] Using freshly opened or properly stored anhydrous reagents is also critical. A patent for a similar synthesis of 1,3-dimethyl cyanoacetylurea emphasizes the importance of removing water by vacuum rectification and azeotropic distillation with acetic acid containing anhydride.[5]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
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Causality: N-acylureas can sometimes be undesired byproducts in other reactions, such as peptide synthesis using carbodiimide coupling agents.[1] In the context of this compound synthesis, side reactions can include the formation of di-acetylated products or other urea derivatives.
-
Solution: Optimize reaction conditions to favor the desired product. This includes careful control of temperature and the order of reagent addition. For example, adding the sodium hydroxide solution dropwise while stirring in the synthesis from acetamide helps to control the reaction exotherm and minimize side reactions.[2]
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are several established methods for the synthesis of this compound:
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Acetylation of Methylurea: This is a direct approach where methylurea is acetylated using an acetylating agent like acetic anhydride.[1] The reaction involves the nucleophilic attack of a nitrogen atom of methylurea on the carbonyl carbon of acetic anhydride.[1]
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From Acetamide: A one-pot procedure starting from acetamide, bromine, and sodium hydroxide can produce acetyl methylurea in high yields.[1][2] This method is advantageous as it utilizes readily available starting materials.
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Condensation Reactions: Another route involves the reaction of methyl isocyanate with acetic acid.[1] Isocyanates are highly reactive and readily react with compounds containing active hydrogen atoms.[1]
Q2: What are the key physical properties of this compound that are important for its purification and characterization?
A2: Key physical properties include:
-
Melting Point: Approximately 180°C.
-
Appearance: It is typically a white to almost white powder or crystal.[6]
-
Solubility: The purification often involves recrystallization, suggesting differential solubility in various solvents. While specific solubility data is not extensively provided, its purification from the reaction mixture by cooling and filtration implies it is a solid at room temperature with moderate solubility in the reaction solvent at higher temperatures.[2]
Q3: How can I purify the crude this compound?
A3: Purification is typically achieved through recrystallization. The crude product obtained from the reaction mixture can be cooled in an ice bath to induce crystallization.[2] The resulting solid is then collected by filtration and can be washed with a cold solvent to remove soluble impurities.[3] For instance, washing with cold tetrahydrofuran (THF) can remove excess urea and other colored impurities.[3] If significant impurities are present, column chromatography on silica gel can be employed.[3]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handling Reagents: Bromine is corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Isocyanates are pungent and some are toxic, so they should also be handled in a fume hood.[3]
-
Reaction Exotherms: Some steps, like the addition of sodium hydroxide, can be exothermic. Slow, dropwise addition and external cooling may be necessary to control the reaction temperature.[2]
-
Product Stability: While this compound itself is relatively stable, some related compounds like nitrosomethylurea can decompose suddenly at elevated temperatures, releasing irritating fumes.[2] It's good practice to be aware of the stability of all potential products and intermediates.
Optimized Experimental Protocol: Synthesis from Acetamide
This protocol is based on a well-established procedure and is optimized for high yield and purity.[2]
Materials and Equipment:
-
Acetamide
-
Bromine
-
Sodium hydroxide
-
4-L beaker
-
Steam bath
-
Ice bath
-
Buchner funnel and filter flask
-
Mechanical stirrer (optional, but recommended)[3]
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 4-L beaker, dissolve 59 g (1 mole) of acetamide in 88 g (0.55 mole) of bromine. Gentle heating on a steam bath can aid in dissolving the acetamide, but care should be taken to minimize the loss of bromine.[2]
-
Addition of Sodium Hydroxide: Prepare a solution of 40 g (1 mole) of sodium hydroxide in 160 cc of water. Add this solution dropwise to the acetamide-bromine mixture with constant stirring.
-
Heating and Reaction: The resulting yellow reaction mixture is then heated on a steam bath. Continue heating until effervescence begins, and then heat for an additional two to three minutes.[2]
-
Crystallization: Crystallization of the product from the yellow to red colored solution usually starts immediately.[2] To ensure complete crystallization, cool the reaction mixture in an ice bath for one hour.
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Isolation and Drying: Collect the white crystalline this compound by filtration using a Buchner funnel. Air-dry the product. The expected yield is between 49-52 g.[2]
| Parameter | Value | Reference |
| Starting Material | Acetamide | [2] |
| Reagents | Bromine, Sodium Hydroxide | [2] |
| Expected Yield | 49-52 g | [2] |
| Purity | Typically high, may contain some sodium bromide | [2] |
| Reaction Time | ~1.5 - 2 hours | [2] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). This compound|623-59-6. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]
- Google Patents. (n.d.). CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea.
-
arkat usa. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the mechanism for the synthesis of acetyl methyl urea?. Retrieved from [Link]
- Google Patents. (n.d.). US2553022A - Preparation of cyanoacetyl ureas.
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]
-
The National Academies Press. (2012). MIC and Pesticide Production at the Institute Plant: Alternatives Assessment. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Google Patents. (n.d.). US4391758A - Process for methyl isocyanate production.
-
NIH. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Retrieved from [Link]
- Google Patents. (n.d.). US4255350A - Process for preparing methyl isocyanate.
-
ResearchGate. (n.d.). Synthetic route to new 1-acetyl-3-arylthiourea (3f1–3f13 and 3f14 and 3f15). Retrieved from [Link]
-
Frontiers. (2022). Enhanced 3-Hydroxypropionic Acid Production From Acetate via the Malonyl-CoA Pathway in Corynebacterium glutamicum. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
- 5. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 6. This compound | 623-59-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
troubleshooting low purity in 1-Acetyl-3-methylurea synthesis
Welcome to the technical support center for the synthesis of 1-Acetyl-3-methylurea. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Low Purity in this compound Synthesis
Low purity is a frequent challenge in the synthesis of this compound. The following guide provides a systematic approach to identifying and resolving the root causes of contamination in your product.
Initial Assessment: Identifying the Purity Issue
The first step in troubleshooting is to accurately assess the purity of your synthesized this compound. This is typically achieved through a combination of analytical techniques.
Q1: My final product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a classic indicator of impurities. Pure this compound has a sharp melting point of approximately 180°C.[1] A significant deviation from this value suggests the presence of unreacted starting materials, byproducts, or residual solvent.
Q2: The NMR spectrum of my product shows unexpected peaks. How can I identify the impurities?
Proton and Carbon NMR are powerful tools for identifying impurities. By comparing your product's spectrum to a reference spectrum of pure this compound, you can identify extraneous peaks that correspond to contaminants. Common impurities and their expected NMR signals are summarized in the table below.
Q3: My IR spectrum shows additional or shifted peaks. What functional groups might these impurities contain?
Infrared (IR) spectroscopy can provide valuable information about the functional groups present in your sample. Deviations from the reference IR spectrum of this compound can indicate the presence of specific types of impurities. For example, a broad peak in the 3200-3500 cm⁻¹ region could suggest the presence of water or an alcohol.
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and resolve purity issues in your this compound synthesis.
Caption: Troubleshooting workflow for low purity in this compound synthesis.
Common Impurities and Their Identification
The following table summarizes common impurities encountered in the synthesis of this compound, their likely causes, and recommended analytical methods for their detection.
| Impurity | Likely Cause | Analytical Method for Identification |
| Methylurea | Incomplete acetylation of the starting material. | NMR: Presence of signals corresponding to methylurea. TLC: Spot with a different Rf value than the product. |
| Acetic Anhydride/Acetic Acid | Excess reagent used in the acetylation of methylurea; incomplete removal during work-up. | NMR: Characteristic singlet for the methyl protons of acetic anhydride or acetic acid. IR: Broad O-H stretch for acetic acid. |
| 1,3-Diacetylurea | Over-acetylation of methylurea or urea impurity. | NMR: Additional acetyl proton signals. Mass Spec: Peak corresponding to the molecular weight of diacetylurea. |
| 1,3-Dimethylurea | Formed from the reaction of methyl isocyanate with water, which can be present as a contaminant in starting materials or solvents.[2][3] | NMR: Distinct signals for the two methyl groups. Mass Spec: Peak at the molecular weight of 1,3-dimethylurea. |
| N,N'-dimethyl-N''-acetylguanidine | A potential side product from the reaction of methyl isocyanate with acetamide. | NMR & Mass Spec: Requires careful analysis to distinguish from the desired product. |
| Water | Incomplete drying of starting materials, solvents, or the final product. | IR: Broad O-H stretch around 3200-3500 cm⁻¹. Karl Fischer Titration: Quantitative measurement of water content. |
Frequently Asked Questions (FAQs)
Q4: I am following a literature procedure for the acetylation of methylurea with acetic anhydride, but my yield is consistently low. What could be the issue?
Low yield in this reaction can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions and decomposition.[4]
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Sub-optimal Stoichiometry: Ensure the molar ratio of acetic anhydride to methylurea is appropriate. A slight excess of acetic anhydride is often used to drive the reaction to completion.[5]
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Loss During Work-up and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps. Ensure efficient transfer of materials and optimize your recrystallization solvent system to maximize recovery.
Q5: My synthesis involves the reaction of methyl isocyanate. What are the major safety precautions I should take?
Methyl isocyanate (MIC) is an extremely toxic and volatile compound and must be handled with extreme caution in a well-ventilated fume hood.[2][6][7] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: Work exclusively in a certified chemical fume hood.
-
Quenching: Have a quenching solution (e.g., a dilute solution of a primary or secondary amine) readily available to neutralize any spills or residual MIC.
-
Reaction with Water: MIC reacts exothermically with water, which can lead to a dangerous increase in pressure.[2][3] Ensure all glassware and reagents are scrupulously dry.
Q6: I observe the formation of a significant amount of a white, insoluble byproduct in my reaction mixture. What could it be?
If you are using methyl isocyanate as a reactant, a common white, insoluble byproduct is 1,3-dimethylurea, formed from the reaction of MIC with any trace amounts of water.[2][3] Another possibility, especially with prolonged heating, is the formation of the trimer of methyl isocyanate.[2] To minimize the formation of these byproducts, it is crucial to use anhydrous solvents and reagents.
Q7: What is the best solvent for recrystallizing this compound?
The choice of recrystallization solvent depends on the impurities present. A good starting point is to test the solubility of your crude product in various solvents at both room temperature and elevated temperatures. Common solvents for the recrystallization of ureas and related compounds include ethanol, isopropanol, and water, or mixtures thereof. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.
Q8: Can this compound hydrolyze back to methylurea and acetic acid?
Yes, the acylurea linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions.[5] During the work-up, it is important to avoid prolonged exposure to strong acids or bases to prevent degradation of the product.
Experimental Protocols
Standard Synthesis of this compound via Acetylation of Methylurea
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylurea (1.0 eq).
-
Add a suitable solvent, such as glacial acetic acid.
-
Stir the mixture to obtain a suspension or solution.
-
Reaction: Slowly add acetic anhydride (1.1 - 1.5 eq) to the reaction mixture. The addition is often exothermic, so it may be necessary to cool the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to a temperature between 60-80°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acetic acid.
-
Dry the crude product in a vacuum oven.
-
Recrystallization: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Analysis: Characterize the purified product by measuring its melting point and acquiring NMR and IR spectra to confirm its identity and purity.
General Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
References
-
Aidic. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Retrieved from [Link]
-
Wikipedia. (2024). Methyl isocyanate. Retrieved from [Link]
-
LookChem. (n.d.). This compound|623-59-6. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2010). The Reaction of Amides with Isocyanates. II. N-Substituted Amides. Retrieved from [Link]
-
Tetrahedron. (n.d.). This compound | 623-59-6. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]
- Google Patents. (n.d.). CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea.
-
ResearchGate. (2015). What is the mechanism for the synthesis of acetyl methyl urea?. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). US5260483A - Preparation of n-aryl amides from isocyanates.
-
Wikipedia. (2024). Urea. Retrieved from [Link]
- Google Patents. (n.d.). US2553022A - Preparation of cyanoacetyl ureas.
-
PubChem. (n.d.). Methyl Isocyanate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl isocyanide. Retrieved from [Link]
- Google Patents. (n.d.). US4255350A - Process for preparing methyl isocyanate.
-
PubChem. (n.d.). Methylurea. Retrieved from [Link]
Sources
- 1. This compound|623-59-6|lookchem [lookchem.com]
- 2. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. aidic.it [aidic.it]
- 5. benchchem.com [benchchem.com]
- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 7. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]
identifying and removing impurities from 1-Acetyl-3-methylurea
Welcome to the technical support guide for 1-Acetyl-3-methylurea. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important chemical building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Part 1: Impurity Identification & Characterization
Question 1: My crude product's melting point is broad and significantly lower than the reported 180°C. What are the most probable impurities from a standard acetylation of methylurea?
A low or broad melting point is a classic indicator of impurities. In the synthesis of this compound, typically via the acetylation of methylurea with acetic anhydride, several side products and unreacted materials can contaminate your final product.[1][2] Understanding their origin is the first step to removal.
Common Impurities in this compound Synthesis:
| Impurity Class | Specific Compound(s) | Origin & Rationale |
| Unreacted Starting Materials | Methylurea | Incomplete reaction due to insufficient acetylating agent, low temperature, or short reaction time. Its high polarity can make it tricky to separate. |
| Acetic Anhydride | Use of excess reagent. It is often hydrolyzed to acetic acid during workup. | |
| Reaction Byproducts | Acetic Acid | Hydrolysis of the acetic anhydride acetylating agent, especially if the reaction is not performed under anhydrous conditions.[2] |
| N,N'-Diacetyl-N-methylurea | Over-acetylation of the product, where the second nitrogen of the urea is also acylated. This is more likely when a large excess of a highly reactive acetylating agent is used.[2] | |
| O-Acylisourea Intermediate | A reactive intermediate formed by acylation on the urea oxygen. While it can rearrange to the desired N-acylurea, it can also lead to other byproducts.[2][3] | |
| Degradation Products | Methylurea & Acetic Acid | The product itself can undergo hydrolysis, cleaving the acyl-urea bond, particularly in the presence of strong acid or base during workup or purification.[1] |
| Catalyst Residues | Pyridine, Triethylamine, DMAP | If a basic catalyst is used to enhance the nucleophilicity of methylurea, it may remain in the crude product.[2] |
Question 2: How can I use routine analytical techniques to confirm the presence of these specific impurities?
A multi-technique approach is most effective for unambiguous identification.
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Thin-Layer Chromatography (TLC): This is your first and fastest check. This compound is a polar molecule. A good starting mobile phase is a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a less polar one (e.g., dichloromethane or hexanes).
-
What to Look For:
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Methylurea (Starting Material): Will likely have a very low Rf value (remain near the baseline) due to its high polarity.
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Product: Will have a higher Rf than methylurea.
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Di-acetylated Product: Will likely have a higher Rf than your desired product due to the second acetyl group reducing its polarity and hydrogen-bonding capability.
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Acetic Acid: May streak or be difficult to visualize without specific stains.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
This compound (Desired Product): Expect signals for the acetyl methyl group (singlet, ~2.1 ppm), the N-methyl group (doublet, ~2.8 ppm, coupled to N-H), and two distinct N-H protons (broad signals).
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Methylurea (Impurity): Will show a different N-methyl signal and lack the acetyl methyl singlet.
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Acetic Acid (Impurity): A characteristic singlet around 2.1 ppm (can overlap with the product's acetyl group) and a very broad singlet for the carboxylic acid proton (>10 ppm).
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Catalysts (e.g., Pyridine): Will show characteristic aromatic signals (7-9 ppm).
-
-
Infrared (IR) Spectroscopy:
-
This compound: Look for two distinct carbonyl (C=O) stretches, typically around 1680-1720 cm⁻¹, and N-H stretching bands around 3200-3400 cm⁻¹.[4]
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Acetic Acid: A very broad O-H stretch from ~2500-3300 cm⁻¹ will be a clear indicator of this impurity.
-
Part 2: Purification and Troubleshooting
Question 3: My crude product is a solid. What is the most effective method for a first-pass purification?
For solid compounds, recrystallization is the most powerful, economical, and scalable purification technique.[5] The principle relies on the differential solubility of your product and impurities in a chosen solvent at different temperatures.[6][7]
The Ideal Recrystallization Solvent:
-
Does not dissolve the product at room temperature.
-
Dissolves the product completely at or near its boiling point.
-
Dissolves the impurities at all temperatures (so they stay in the mother liquor) OR does not dissolve them at all (so they can be removed by hot filtration).
-
Is chemically inert to the product.
-
Is sufficiently volatile to be easily removed from the purified crystals.
Recommended Solvents for this compound:
| Solvent | Rationale & Comments |
| Ethanol/Water | A two-solvent system. The product is likely soluble in hot ethanol and insoluble in cold water. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-clarify with a drop of hot ethanol and cool slowly. |
| Isopropanol | A good single-solvent option to try. Its polarity is well-suited for the moderate polarity of the product. |
| Acetone | May be too strong a solvent at room temperature, but could be effective if the product shows low solubility at 0°C or below. |
A detailed protocol for single-solvent recrystallization is provided below.
Question 4: I tried recrystallization, but the purity didn't improve significantly. What are my options now?
If recrystallization fails, it's typically because the impurities have very similar solubility properties to your product. In this case, you must turn to techniques that separate based on different chemical principles.
-
Aqueous Workup (Liquid-Liquid Extraction): This is highly effective if you have acidic or basic impurities. Before attempting recrystallization, dissolve your crude product in a suitable organic solvent (like ethyl acetate) and perform sequential washes.
-
To Remove Acetic Acid: Wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate will deprotonate the acetic acid, forming sodium acetate, which is highly soluble in the aqueous layer and will be removed.
-
To Remove Basic Catalysts (e.g., Pyridine): Wash with a dilute acid like 1M hydrochloric acid (HCl). The acid will protonate the basic catalyst, forming a salt that will dissolve in the aqueous layer.
-
Final Wash: Always finish with a brine (saturated NaCl) wash to remove the bulk of the water from the organic layer before drying.
-
-
Column Chromatography: This is the most powerful but also the most resource-intensive method. It separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel is the standard choice for a molecule of this polarity.
-
Mobile Phase (Eluent): You will need a solvent system that moves your product off the baseline but separates it from impurities. Use TLC to develop your solvent system first. A good starting point would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) or ethyl acetate in hexanes (e.g., 50% to 100% EtOAc in Hex).
-
Visual Workflow Guides
The following diagrams illustrate the decision-making process for purification and the general workflow for identifying an unknown impurity.
Caption: Decision tree for selecting the appropriate purification strategy.
Caption: General workflow for impurity characterization.
Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the steps for purifying a solid compound using a single solvent.[6][8]
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Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests (see table above).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate with stirring.
-
Saturated Solution Preparation: Add more hot solvent dropwise from a separate, pre-heated beaker until all of the solid just dissolves. It is critical to add only the minimum amount of hot solvent required to achieve a clear, saturated solution.[7]
-
Hot Filtration (If Necessary): If insoluble impurities are present (e.g., dust, salt), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a vacuum oven.
Protocol 2: Aqueous Workup for Removal of Acidic/Basic Impurities
This protocol describes a standard liquid-liquid extraction procedure to remove acidic or basic contaminants.[2]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash (for acidic impurities): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release pressure from CO₂ evolution. Shake for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer.
-
Acidic Wash (for basic impurities): Add an equal volume of 1M HCl solution to the funnel. Shake and vent as before. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This wash helps to remove the bulk of the dissolved water from the organic layer. Drain the aqueous layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl. The organic solution is dry when the drying agent no longer clumps together.
-
Solvent Removal: Filter or decant the dried organic solution away from the drying agent and concentrate it under reduced pressure using a rotary evaporator to yield the purified product.
References
-
SIELC Technologies. (2018, May 17). Urea, 1-cyanoacetyl-3-methyl-. Retrieved from [Link]
-
LookChem. (n.d.). This compound|623-59-6. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Mogilaiah, K., et al. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Indian Academy of Sciences. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Google Patents. (n.d.). CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea.
-
Adam, Z. R., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
-
Mendoza, L. (n.d.). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 1-Acetyl-3-methylurea Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction temperature for the synthesis of 1-Acetyl-3-methylurea. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic process. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and frequently employed method is the N-acetylation of methylurea with acetic anhydride.[1] This reaction involves the nucleophilic attack of the terminal nitrogen atom of methylurea on one of the carbonyl carbons of acetic anhydride, leading to the formation of this compound and acetic acid as a byproduct.[1]
Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?
A2: Reaction temperature is a crucial parameter because it directly influences the reaction rate, product yield, and purity. As with most chemical reactions, higher temperatures generally increase the reaction rate. However, for the synthesis of urea derivatives, elevated temperatures can also promote undesirable side reactions, such as the formation of biuret and other condensation products.[2] Therefore, finding the optimal temperature is a trade-off between achieving a reasonable reaction time and minimizing the formation of impurities.
Q3: What are the potential side reactions that can occur at elevated temperatures?
A3: At higher temperatures, several side reactions can compete with the desired N-acetylation. These include:
-
Diacetylation: The remaining N-H proton on the acetylated urea can undergo a second acetylation, although this is generally less favorable.
-
Urea Decomposition: Urea and its derivatives can be thermally unstable. At elevated temperatures, they can decompose to form isocyanates and amines, which can then lead to a variety of byproducts.
-
Biuret Formation: Urea can react with another molecule of urea to form biuret, and similar self-condensation reactions can occur with methylurea, especially at higher temperatures.[3]
-
Formation of Cyanuric Acid: At very high temperatures, urea and its derivatives can trimerize to form cyanuric acid and its derivatives.[3]
Q4: What is a generally recommended starting temperature range for this reaction?
A4: Based on general protocols for N-acetylation and the thermal stability of similar urea derivatives, a starting temperature range of 50-80°C is recommended for initial optimization studies. Some acylation reactions are even performed at room temperature after an initial cooled addition of the acylating agent.[4][5] It is crucial to monitor the reaction progress and purity at your chosen starting temperature and adjust accordingly. A patent for a similar condensation reaction to form a cyanoacetylurea derivative mentions a reaction temperature of 95-98°C, suggesting that for some urea derivatives, higher temperatures can be tolerated. However, this should be approached with caution for this compound without specific data.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the consumption of the starting material (methylurea) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can be used to monitor the disappearance of reactants and the appearance of the product and any byproducts over time.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the reaction mixture, particularly for identifying volatile byproducts.[6][7]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related solutions.
| Problem | Potential Cause | Troubleshooting Action |
| Low to No Product Formation | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC at each step. |
| Insufficient reaction time: The reaction may be slow at the chosen temperature and has not had enough time to proceed to completion. | Extend the reaction time and continue to monitor the consumption of starting materials. | |
| Low Product Yield with Significant Starting Material Remaining | Sub-optimal temperature: The reaction rate is slow, leading to incomplete conversion within a practical timeframe. | Increase the reaction temperature cautiously, while simultaneously monitoring for the appearance of impurities. |
| Low Product Yield with Multiple Unidentified Byproducts | Reaction temperature is too high: Elevated temperatures are promoting side reactions and decomposition of the product or starting materials.[2] | Decrease the reaction temperature. Consider running the reaction at a lower temperature for a longer period. |
| Localized overheating: Poor stirring or a high concentration of reactants can lead to "hot spots" in the reaction mixture. | Ensure vigorous and efficient stirring throughout the reaction. Consider adding the acetic anhydride dropwise to a solution of methylurea to better control the initial exotherm. | |
| Product is Difficult to Purify (Contaminated with Impurities) | Formation of thermally-induced byproducts: As mentioned, high temperatures can lead to the formation of closely related impurities that may be difficult to separate. | Lower the reaction temperature to minimize the formation of these impurities from the outset. Analyze the impurity profile by HPLC or GC-MS to identify the byproducts and understand their formation mechanism. |
III. Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound.
Objective: To evaluate the effect of reaction temperature on the yield and purity of this compound.
Materials:
-
Methylurea
-
Acetic Anhydride
-
Suitable solvent (e.g., Acetonitrile, Dichloromethane)
-
Standard laboratory glassware and heating/cooling equipment
-
Analytical instruments (TLC, HPLC, or GC-MS)
Procedure:
-
Reaction Setup: In a series of identical reaction vessels, dissolve a known amount of methylurea in the chosen solvent.
-
Temperature Control: Bring each reaction vessel to its designated temperature (e.g., 40°C, 60°C, 80°C, 100°C) using a controlled temperature bath.
-
Reagent Addition: Slowly add a stoichiometric equivalent of acetic anhydride to each reaction vessel with vigorous stirring.
-
Reaction Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction. Quench the reaction in the aliquot (e.g., by adding a small amount of water or methanol) and prepare it for analysis.
-
Analysis: Analyze each aliquot by a validated analytical method (e.g., HPLC) to determine the percentage of starting material remaining, the percentage of this compound formed, and the percentage of any impurities.
-
Work-up and Isolation: Once the reaction is deemed complete (or has reached a plateau), cool the reaction mixtures to room temperature. Isolate the product by appropriate methods (e.g., crystallization, extraction).
-
Characterization: Determine the yield and purity of the isolated product from each reaction temperature.
Data Presentation:
The results of this study can be summarized in a table similar to the hypothetical data presented below:
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Key Observations |
| 40 | 24 | 65 | 98 | Slow reaction, but very clean product. |
| 60 | 8 | 85 | 96 | Good balance of reaction time and purity. |
| 80 | 4 | 92 | 91 | Faster reaction, but noticeable increase in a major impurity. |
| 100 | 2 | 88 | 82 | Rapid reaction, but significant byproduct formation and some product degradation observed. |
IV. Visualizing the Process
Diagram 1: Reaction Pathway
Caption: Synthesis of this compound via a tetrahedral intermediate.
Diagram 2: Temperature Optimization Workflow
Caption: Iterative workflow for optimizing reaction temperature.
V. Analytical Methods for Purity Assessment
A robust analytical method is essential for accurately determining the purity of this compound and for quantifying any byproducts.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the urea and its potential byproducts absorb (e.g., 210-230 nm).
-
-
Advantages: Excellent for quantifying the main product and impurities in a single run. The method is highly reproducible and sensitive.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in the gas phase, and the mass spectrometer detects and helps identify the separated components based on their mass-to-charge ratio and fragmentation patterns.
-
Application: Useful for identifying volatile impurities and confirming the structure of the final product. Derivatization may sometimes be necessary for non-volatile urea compounds.[7]
-
Data Interpretation: The mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions that can be used for its identification.[8]
VI. Conclusion
Optimizing the reaction temperature is a critical step in the successful synthesis of this compound. By systematically evaluating the impact of temperature on yield and purity, researchers can develop a robust and reproducible synthetic protocol. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the challenges of this optimization process. Remember that careful monitoring and analysis are the keys to achieving high-quality this compound for your research and development needs.
References
-
Aidic. Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. [Link]
-
Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]
-
NIST. This compound. [Link]
-
Organic Syntheses. nitrosomethylurea. [Link]
-
Wikipedia. Urea. [Link]
-
SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]
-
Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. [Link]
-
ResearchGate. What is the mechanism for the synthesis of acetyl methyl urea?. [Link]
-
SIELC Technologies. 1-Acetyl-3-phenylurea. [Link]
-
Science.gov. experimental design optimization. [Link]
-
AWS. Effect of Temperature on the Purity and Yield of Aspirin. [Link]
-
ResearchGate. N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2. [Link]
-
PubMed. Changes in N-acetylglutamate are involved in regulating urea synthesis in rats given a low gluten diet supplemented with L-lysine, L-methinone and L-threonine. [Link]
-
arXiv. Optimal experimental design: Formulations and computations. [Link]
-
PubMed. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. [Link]
-
RSC Publishing. Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors. [Link]
-
ResearchGate. Development and Validation of a Sensitive GC–MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate. [Link]
-
ResearchGate. Design and synthesis of uracil urea derivatives as potent and selective fatty acid amide hydrolase inhibitors. [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. gcms.cz [gcms.cz]
- 8. This compound [webbook.nist.gov]
common side reactions in the synthesis of 1-Acetyl-3-methylurea
Technical Support Center: Synthesis of 1-Acetyl-3-methylurea
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound (N-Acetyl-N'-methylurea). It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory-scale methods for synthesizing this compound?
There are several established routes, each with distinct advantages and potential challenges. The most common methods include:
-
Acetylation of Methylurea: This is a straightforward and widely used method involving the reaction of methylurea with an acetylating agent, typically acetic anhydride. The terminal nitrogen of methylurea is generally more nucleophilic, leading to the desired product.[1]
-
Modified Hofmann Rearrangement of Acetamide: A one-pot procedure where acetamide is treated with bromine and sodium hydroxide. Instead of a full degradation to methylamine, the reaction is controlled to form an isocyanate intermediate that is trapped to yield acetyl methylurea.[1][2] This method is detailed in Organic Syntheses.[3]
-
Reaction of Methyl Isocyanate (MIC): This involves the reaction of the highly reactive methyl isocyanate with a source of the acetyl group, such as acetic acid or acetamide.[1][4] This method requires stringent safety protocols due to the extreme toxicity of MIC.[4][5]
Q2: Which synthesis route do you recommend for optimal yield and purity?
For most laboratory applications, the acetylation of methylurea with acetic anhydride offers the best balance of simplicity, safety, and good yield. The starting materials are readily available, and the reaction conditions are generally mild. The modified Hofmann rearrangement is also a high-yielding method but involves handling bromine.[1][3] The methyl isocyanate route is less common in academic labs due to the significant hazards associated with MIC.[4][5]
Q3: What are the critical safety precautions for the synthesis of this compound?
Safety precautions are dictated by the chosen synthetic route:
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Bromine: Highly corrosive, toxic, and volatile. All manipulations should be performed in a chemical fume hood with appropriate respiratory protection.
-
Methyl Isocyanate (MIC): Extremely toxic and volatile .[4][5] It is a severe lachrymator and respiratory irritant. Any work with MIC requires specialized ventilation, a dedicated workspace, and an emergency response plan. There is no known antidote for MIC poisoning.[4]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction yield is significantly lower than expected. What are the probable causes?
A: Low yield is a common issue that can often be traced to reagent purity, reaction conditions, or competing side reactions.
-
Possible Cause 1: Hydrolysis of Reagents.
-
Why it happens: Acetic anhydride and, more critically, methyl isocyanate react readily with water.[4] Acetic anhydride hydrolyzes to acetic acid, rendering it ineffective as an acetylating agent. Methyl isocyanate reacts with water to form 1,3-dimethylurea, directly consuming your starting material in an unproductive pathway.[4]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for the MIC route.
-
-
Possible Cause 2: Incomplete Reaction.
-
Why it happens: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures.
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Why it happens: An incorrect molar ratio of reactants can leave the limiting reagent fully consumed while the excess reagent remains, leading to a theoretical yield that cannot be reached.
-
Solution: Carefully calculate and accurately weigh all reagents. For the acetylation of methylurea, a slight excess of acetic anhydride is sometimes used to ensure the complete consumption of methylurea.
-
Problem 2: Product is Impure After Isolation
Q: My final product shows multiple spots on TLC or extra peaks in NMR/MS analysis. What are these impurities?
A: The identity of the impurity is a crucial clue that points directly to the specific side reaction occurring.
-
Possible Contaminant 1: 1,3-Dimethylurea.
-
How to Identify: A common byproduct in the methyl isocyanate route. It will have a distinct NMR spectrum and a molecular weight of 88.11 g/mol .
-
Why it happens: This is the product of the reaction between methyl isocyanate and water, as mentioned above.[4] Its presence is a strong indicator of moisture contamination in your reaction setup.
-
Solution: Rigorous adherence to anhydrous techniques is essential when using isocyanates.
-
-
Possible Contaminant 2: Trimethyl Isocyanurate.
-
How to Identify: A solid trimer of methyl isocyanate, often appearing as an insoluble white precipitate.
-
Why it happens: In the presence of certain catalysts (e.g., metal compounds, strong bases) or at elevated temperatures, methyl isocyanate can rapidly trimerize.[4] This reaction is highly exothermic and can pose a significant safety risk.[5]
-
Solution: Maintain strict temperature control. Avoid using catalysts known to promote trimerization unless specifically required by the protocol.
-
-
Possible Contaminant 3: Unreacted Starting Materials.
-
How to Identify: Peaks corresponding to methylurea, acetamide, or other starting materials are visible in the product's characterization data.
-
Why it happens: The reaction did not go to completion.
-
Solution: Optimize reaction conditions (time, temperature) as described for low yield issues. Improve purification methods, such as recrystallization or column chromatography, to remove unreacted starting materials.
-
-
Possible Contaminant 4: Inorganic Salts (e.g., Sodium Bromide).
-
How to Identify: The product may appear as a crystalline solid that is insoluble in many organic solvents but dissolves in water. This is specific to the modified Hofmann rearrangement route.[3]
-
Solution: This is typically addressed during the workup. An aqueous wash of the reaction mixture or recrystallization from a suitable solvent system will effectively remove these salts. The Organic Syntheses procedure notes that NaBr dissolves upon dilution with water.[3]
-
Section 3: Data Summary of Common Side Products
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Common Synthetic Route | Identification Notes |
| 1,3-Dimethylurea | C₃H₈N₂O | 88.11 | Methyl Isocyanate | Formed by reaction of MIC with water.[4] |
| Trimethyl Isocyanurate | C₆H₉N₃O₃ | 171.15 | Methyl Isocyanate | Trimer of MIC, often an insoluble solid.[4] |
| Acetic Acid | C₂H₄O₂ | 60.05 | Acetylation | Formed by hydrolysis of acetic anhydride. |
| Methylamine | CH₅N | 31.06 | Hofmann Rearrangement | Product of complete degradation if reaction is uncontrolled.[1] |
| Sodium Bromide | NaBr | 102.89 | Hofmann Rearrangement | Inorganic salt byproduct.[3] |
Section 4: Visual Guides & Workflows
Primary Synthesis Pathway: Acetylation of Methylurea
This diagram illustrates the nucleophilic attack of methylurea on acetic anhydride, proceeding through a tetrahedral intermediate to form the final product.
Caption: Main reaction pathway for this compound synthesis.
Common Side Reactions in the Methyl Isocyanate (MIC) Route
This diagram shows the two most significant competing reactions when using methyl isocyanate: hydrolysis and trimerization.
Caption: Major side reactions involving methyl isocyanate.
Troubleshooting Flowchart
A logical guide to diagnosing common experimental issues.
Sources
Technical Support Center: Scaling Up 1-Acetyl-3-methylurea Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Acetyl-3-methylurea. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up the production of this valuable chemical intermediate. We will move beyond simple protocols to explore the causality behind common challenges, ensuring a robust and reproducible synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound. The question-and-answer format is designed to provide direct solutions to common laboratory and pilot-scale challenges.
Q1: My yield is consistently low (<70%) when scaling the acetylation of methylurea with acetic anhydride. What are the primary causes and how can I optimize the reaction?
A1: Low yield in this acylation reaction is a frequent challenge during scale-up. The root causes typically fall into three categories: incomplete conversion, side reactions, and mechanical losses during workup.
1. Incomplete Conversion:
-
Cause: The nucleophilicity of the nitrogen atoms in methylurea is crucial for the reaction with acetic anhydride.[1] While the terminal nitrogen is more nucleophilic, the reaction can be sluggish without proper activation or sufficient reaction time. On a larger scale, mass and heat transfer limitations can lead to non-uniform reaction conditions, leaving pockets of unreacted starting material.
-
Solution:
-
Temperature Control: Gradually heat the reaction mixture. While higher temperatures can increase the rate, they can also promote side reactions. An optimal temperature is often found empirically, starting around 80-90°C.
-
Catalysis: Consider the use of a base catalyst. While not always required, a tertiary amine like triethylamine (Et3N) can act as a scavenger for the acetic acid byproduct, driving the equilibrium towards the product.[2]
-
Extended Reaction Time: At scale, reactions often require longer times than in the lab. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR) to ensure it has gone to completion before quenching.
-
2. Side Reactions:
-
Cause: The primary side product is often the di-acetylated urea. This occurs when the second nitrogen atom of the newly formed this compound attacks another molecule of acetic anhydride. This is more prevalent if a large excess of acetic anhydride is used or if the reaction temperature is too high.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents), but avoid a large excess. Add the acetic anhydride dropwise to the solution of methylurea to maintain a low instantaneous concentration, minimizing the chance of double acetylation.
-
3. Mechanical and Workup Losses:
-
Cause: this compound has moderate solubility in water. Significant product can be lost in aqueous washes or during filtration if the filtrate is not properly chilled.
-
Solution:
-
Optimized Isolation: After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation before filtration.[3]
-
Wash Solvent: Use ice-cold water or a saturated brine solution for washing the crude product on the filter. This minimizes the amount of product that redissolves.
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: We are considering the Hofmann rearrangement route for a large-scale campaign but are concerned about safety. What are the primary hazards and how can they be mitigated?
A2: The Hofmann rearrangement of acetamide using bromine and sodium hydroxide is a classic route, but it presents significant safety challenges at scale.[1] The primary hazard is the in situ generation of methyl isocyanate, an extremely toxic and volatile intermediate.[1]
-
Primary Hazard: Methyl isocyanate (MIC) is acutely toxic via inhalation and can cause severe respiratory distress. Its release must be strictly controlled.
-
Mitigation Strategies:
-
Engineering Controls: The reaction must be conducted in a fully contained, closed-system reactor. The reactor should be equipped with a robust emergency venting system that directs any released gases through a neutralization scrubber (e.g., a caustic soda solution).
-
Temperature Control: The reaction is exothermic. A reliable reactor cooling system is mandatory to prevent a runaway reaction that could lead to over-pressurization and release of MIC. The addition of the sodium hydroxide solution should be slow and controlled, with constant monitoring of the internal temperature.[4]
-
Personnel Protective Equipment (PPE): Standard PPE is insufficient. Operators must use supplied-air respirators and appropriate chemical-resistant suits when charging reagents or taking samples.
-
Monitoring: Continuous air monitoring for MIC in the production area is essential.
-
Given these hazards, the direct acetylation of methylurea is often preferred for scale-up as it avoids the generation of highly toxic intermediates.[1]
Q3: My final product is off-color and fails purity specifications. What are the likely impurities and what is the best purification strategy?
A3: Off-color product and low purity often point to residual starting materials or side products. The specific impurities depend on the synthetic route.
Likely Impurities:
-
From Acetylation: Unreacted methylurea, acetic acid, and di-acetylated methylurea.
-
From Hofmann Rearrangement: Inorganic salts (e.g., sodium bromide) are the most common impurity if washing is incomplete.[4]
Purification Strategy: Recrystallization is the most effective method for purifying this compound on a large scale.
-
Solvent Selection: A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often effective.
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, you can treat it with a small amount of activated carbon and hot-filter it to remove colored impurities.
-
Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can cause the product to crash out, trapping impurities.
-
Cool the mixture in an ice bath to maximize recovery.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most recommended for scaling up to kilograms or tons?
A1: For large-scale production, the acetylation of methylurea with acetic anhydride is generally the most recommended route. This preference is based on a comparison of safety, waste profile, and process control.
| Parameter | Acetylation of Methylurea | Hofmann Rearrangement |
| Safety | Good. Avoids highly toxic intermediates. | Poor. Involves in situ generation of methyl isocyanate.[1] |
| Waste Profile | Better. Main byproduct is acetic acid, which can be recovered. | Poor. Generates significant inorganic salt waste.[1] |
| Process Control | Simpler. Standard acylation reaction. | Complex. Highly exothermic with risk of runaway. |
| Raw Materials | Methylurea can be more expensive than acetamide. | Uses cheap, readily available starting materials. |
While the raw materials for the Hofmann route are cheaper, the significant safety risks and waste disposal costs often make the acetylation route more economically viable and responsible at scale.
Q2: What analytical methods are recommended for in-process control and final product release?
A2: A robust analytical package is critical for a scalable process.
-
In-Process Control (IPC):
-
TLC (Thin Layer Chromatography): A quick and easy way to qualitatively monitor the disappearance of starting materials.
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the conversion of starting material to product and the formation of byproducts.
-
-
Final Product Release:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the molecule and can detect impurities.
-
Melting Point: A sharp melting point close to the literature value (approx. 176-181°C) is a good indicator of purity.
-
HPLC: To determine the final purity (e.g., >99%).
-
IR Spectroscopy: To confirm the presence of key functional groups (e.g., C=O stretches for the urea and amide).[5]
-
Q3: What is the reaction mechanism for the acetylation of methylurea?
A3: The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The more nucleophilic terminal nitrogen of methylurea attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating a stable acetate anion as the leaving group to yield the final product.
Mechanism: Acetylation of Methylurea
Caption: Mechanism of this compound synthesis.
Section 3: Reference Protocols
Protocol 1: Acetylation of Methylurea
This protocol is a representative laboratory-scale procedure. Optimization is required for scale-up.
-
To a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge methylurea (1.0 equivalent).
-
Add a suitable solvent such as toluene or acetic acid.
-
Begin stirring and heat the mixture to 80°C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise over 30-60 minutes, maintaining the temperature below 100°C.
-
After the addition is complete, hold the reaction mixture at 90-100°C for 2-4 hours. Monitor the reaction for completion by HPLC or TLC.
-
Once complete, cool the reaction mixture to 0-5°C.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the filter cake with a small amount of ice-cold water.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Protocol 2: Hofmann Rearrangement of Acetamide
This protocol is adapted from established procedures and should only be performed with extreme caution and appropriate engineering controls.[4]
-
In a large reactor capable of handling vigorous effervescence, dissolve acetamide (1.0 equivalent) in bromine (0.55 equivalents).[4]
-
Prepare a solution of sodium hydroxide (1.0 equivalent) in water.
-
Slowly and carefully add the sodium hydroxide solution to the acetamide-bromine mixture while stirring. The temperature must be carefully controlled.
-
After the addition, gently heat the mixture on a steam bath until effervescence begins.[4]
-
Continue heating for an additional 3-5 minutes.
-
Immediately cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with several portions of ice-cold water to remove inorganic salts.[3]
-
Dry the product under vacuum.
References
-
Arkat USA, Inc. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
-
LookChem. (n.d.). This compound | 623-59-6. Retrieved from [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
- Google Patents. (n.d.). US2090593A - Process for the preparation of urea derivatives.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
Sources
resolving ambiguous peaks in the NMR spectrum of 1-Acetyl-3-methylurea
Guide to Resolving Ambiguous Peaks in the NMR Spectrum of 1-Acetyl-3-methylurea
Welcome to the technical support guide for the analysis of this compound. This document is designed for researchers, medicinal chemists, and process scientists who encounter challenges in interpreting the ¹H and ¹³C NMR spectra of this molecule. Due to its structure, featuring amide and urea functionalities, this compound often presents spectra that are more complex than initially expected. This guide provides a series of FAQs and in-depth troubleshooting workflows to deconstruct these complexities, ensuring accurate and confident structural elucidation.
The core challenges in analyzing this molecule stem from dynamic processes such as restricted bond rotation, conformational isomerism (rotamers), and the high sensitivity of its N-H protons to environmental factors like solvent, temperature, and concentration.[1][2][3] This guide will equip you with the experimental strategies to manage these variables and achieve unambiguous peak assignment.
Frequently Asked Questions (FAQs)
Q1: Why are the N-H proton signals in my spectrum unusually broad or completely absent?
A: This is a very common observation for amide- and urea-containing compounds. There are three primary reasons:
-
Intermediate Chemical Exchange: The two N-H protons can exchange with each other or with trace amounts of water in the NMR solvent. If the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of disappearing into the baseline.[4]
-
Restricted C-N Bond Rotation: The partial double-bond character of the C-N bonds in both the urea and acetyl groups restricts free rotation.[1][3] This can create different stable conformations (rotamers) that interconvert slowly on the NMR timescale, leading to multiple, often broad, signals for the N-H protons.
-
Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), which is the most abundant isotope, has a nuclear spin I=1 and is quadrupolar. Its rapid relaxation can couple to attached protons and cause their signals to broaden.
Q2: My observed chemical shifts for the N-H protons do not match reference data. Is my sample impure?
A: Not necessarily. The chemical shifts of N-H protons are exceptionally sensitive to their environment due to hydrogen bonding.[2][5][6] Factors that will cause significant shifts include:
-
Solvent: A proton-accepting solvent like DMSO-d₆ will form strong hydrogen bonds with the N-H protons, shifting them significantly downfield compared to a less interactive solvent like CDCl₃.[7][8][9]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding between molecules of this compound becomes more prevalent, which typically shifts the N-H signals downfield.[10]
-
Temperature: Changes in temperature alter the equilibrium of hydrogen bonds, causing the N-H peaks to shift.[11][12]
Q3: How can I definitively prove that a specific peak in my ¹H NMR spectrum corresponds to an N-H proton?
A: The most reliable method is a D₂O exchange experiment . Add one or two drops of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H spectrum. The labile N-H protons will exchange with deuterium (N-H + D₂O ⇌ N-D + HDO), causing the N-H signals to disappear from the spectrum. A new, broader peak for HDO may appear, typically between 4.7-4.9 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆.[13][14]
Q4: I am observing more than two methyl signals in the spectrum. Does this indicate the presence of an impurity?
A: While impurity is a possibility, it is more likely that you are observing rotamers . Slow rotation around the C-N bonds can make the chemical environments of the methyl groups in different conformers non-equivalent. If the interconversion is slow enough at the experimental temperature, each rotamer will give its own distinct set of peaks, effectively doubling the number of expected signals for the molecule.
In-Depth Troubleshooting Guides
This section addresses specific, complex spectral ambiguities with structured workflows.
Problem 1: Overlapping or Ambiguous Methyl Group Signals
Symptom: The singlet for the acetyl methyl group (CH₃-C=O) and the doublet for the urea methyl group (CH₃-N) are overlapped or too close for confident assignment.
Causality: In certain solvents, the electronic environments of the two methyl groups can become coincidentally similar, leading to accidental isochrony (identical chemical shifts).
Resolution Workflow:
-
Solvent Change: The simplest approach is to change the magnetic environment by using a different deuterated solvent. Aromatic solvents like Benzene-d₆ often induce significant shifts (aromatic solvent-induced shifts, or ASIS) by forming weak complexes with the solute, which can resolve overlapping signals. Changing from a non-polar solvent (CDCl₃) to a polar aprotic solvent (DMSO-d₆) will also drastically alter chemical shifts and likely resolve the overlap.[7]
-
2D Heteronuclear NMR (HMBC): If changing solvents is impractical or ineffective, a Heteronuclear Multiple Bond Correlation (HMBC) experiment provides an unambiguous assignment. This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away.
-
The acetyl methyl protons will show a strong correlation to the acetyl carbonyl carbon (~170-175 ppm).
-
The urea methyl protons will show a correlation to the urea carbonyl carbon (~155-160 ppm) and will likely also show a correlation to the urea methyl carbon itself. This allows for a definitive link between each proton signal and its corresponding structural fragment.
-
Problem 2: Broad, Multiple, or Coalescing N-H and Methyl Signals
Symptom: The N-H proton region shows broad humps or more than two distinct signals. The urea methyl group may appear as a broad doublet or as two separate doublets.
Causality: This is the classic signature of dynamic exchange processes, primarily slow rotation around the C(O)-N(H)Me and/or Ac-N(H) bonds, leading to the presence of multiple conformers (rotamers) in solution. The appearance of the spectrum depends on the rate of interconversion relative to the NMR timescale.
Caption: Troubleshooting Workflow for Ambiguous N-H Signals.
Key Experimental Protocols
Protocol 1: D₂O Exchange
-
Acquire Standard Spectrum: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and appearance of the suspected N-H signals.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops (approx. 20-40 µL) of D₂O.
-
Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can be used if needed.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signals corresponding to the N-H protons should have disappeared or be significantly diminished in the second spectrum.
Protocol 2: Variable Temperature (VT) NMR Study
Prerequisite: Ensure the NMR probe is equipped for variable temperature operation and that you are familiar with the instrument's VT control software.
-
Baseline Spectrum: Acquire a standard ¹H NMR spectrum at your initial temperature (e.g., 298 K / 25 °C).
-
Increase Temperature: Incrementally increase the probe temperature (e.g., in 10-15 K steps, up to a maximum suitable for your solvent, like 328 K / 55 °C for CDCl₃). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Observe Coalescence: Look for the sharpening and merging (coalescence) of broad or multiple peaks into single, averaged signals. This indicates you are overcoming the energy barrier for bond rotation or increasing the rate of chemical exchange.[2][12]
-
Decrease Temperature (Optional): If signals are broad at room temperature, incrementally decrease the temperature (e.g., in 10-15 K steps). This may slow the dynamic process sufficiently to resolve broad signals into sharp, distinct peaks for each conformer.
-
Data Analysis: Plot the chemical shift of the N-H protons versus temperature. For N-H protons involved in hydrogen bonding, a linear change is often observed. The slope of this line (the temperature coefficient, in ppb/K) can provide insight into the strength of the hydrogen bond.[11][15]
Protocol 3: 2D HMBC Acquisition
-
Prepare Sample: Use a reasonably concentrated sample (15-25 mg in 0.6 mL) to ensure good signal-to-noise in a shorter experiment time.
-
Acquire Standard Spectra: Run standard ¹H and ¹³C{¹H} spectra first. This allows you to determine the spectral width needed for each dimension.
-
Set Up HMBC Experiment: Use a standard pulse program from the spectrometer's library (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Dimension (F2): Set the spectral width to cover all proton signals.
-
¹³C Dimension (F1): Set the spectral width to cover all carbon signals, especially the carbonyl region (approx. 0 to 180 ppm).[16]
-
Set Key Parameters: The most critical parameter is the long-range coupling delay (often labeled D6 or CNST2), which is optimized for a specific J-coupling value (ⁿJCH). A typical value is optimized for 8 Hz, which effectively detects correlations from couplings in the 4-12 Hz range.
-
-
Acquire and Process: The experiment may take from 30 minutes to several hours, depending on concentration. After acquisition, perform a 2D Fourier transform and phase correction.
-
Analyze: Identify cross-peaks that connect proton signals (on the F2 axis) to carbon signals (on the F1 axis) to build the molecular connectivity map.
Reference Data
The following tables provide typical chemical shift ranges. Note: Actual values are highly dependent on experimental conditions.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| Acetyl | CH₃ | 2.0 - 2.2 | 23 - 26 | Singlet in ¹H spectrum. |
| Acetyl | C=O | - | 170 - 175 | Quaternary carbon. |
| Urea | N(H)-Ac | 7.5 - 9.5 | - | Broad singlet, very solvent dependent. |
| Urea | C=O | - | 155 - 160 | Quaternary carbon.[17][18] |
| Urea | N(H)-Me | 6.0 - 7.5 | - | Broad, may show coupling to CH₃. |
| Urea | CH₃ | 2.7 - 2.9 | 27 - 30 | Doublet in ¹H if coupling to N-H is resolved. |
Table 2: Illustrative Solvent Effects on ¹H Chemical Shifts
| Proton | Approx. Shift in CDCl₃ (ppm) | Approx. Shift in DMSO-d₆ (ppm) | Rationale for Change |
|---|---|---|---|
| N(H)-Ac | ~7.5 (broad) | ~9.3 (sharper) | Strong H-bond to DMSO oxygen shifts signal downfield; slower exchange sharpens the peak. |
| N(H)-Me | ~6.0 (broad) | ~7.0 (sharper quartet) | Strong H-bond to DMSO shifts signal downfield; coupling to CH₃ often becomes resolved. |
| CH₃-N | ~2.8 | ~2.6 | Minor solvent shift; change in conformation can cause slight upfield or downfield movement. |
| CH₃-CO | ~2.1 | ~1.9 | Minor solvent shift. |
References
-
SpectraBase. (n.d.). this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea oligomers synthesized. a) Conformationally diagnostic ¹H NMR... Retrieved from [Link]
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Rochelle, C., et al. (1991). Temperature dependence of 1H chemical shifts in proteins. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
Whiteside, P. D., et al. (2021). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. Retrieved from [Link]
- Various Authors. (n.d.).NMR studies of hydrogen bonding interactions with secondary amide and urea groups.
-
Zhao, Y., et al. (2001). A proton NMR investigation of rotation about the C(O)-N bonds of urea. ACS Publications. Retrieved from [Link]
-
Goulay, F., et al. (2004). Controlling and measuring conformational properties of n-alkane ultraconfined in urea: A high-pressure 2H NMR study. Semantic Scholar. Retrieved from [Link]
-
Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Amide proton temperature coefficients... Retrieved from [Link]
-
de Oliveira, A. S., et al. (2019). NMR Chemical Shift Studies on Gas Phase and Solvent of Urea Molecule. ResearchGate. Retrieved from [Link]
-
Marek, R., et al. (n.d.). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). this compound. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). The self-complexation of mono-urea-functionalized pillar[1]arenes with abnormal urea behaviors. Semantic Scholar compilation.
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Haushalter, K. A., Lau, J., & Roberts, J. D. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
chem.ucla.edu. (n.d.). Assignment of 1H-NMR spectra. Retrieved from [Link]
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Neri, D., et al. (1992). NMR determination of residual structure in a urea-denatured protein, the 434-repressor. PubMed. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Retrieved from [Link]
-
St. John, T. (2017). NMR Analysis - Assigning a Spectrum. YouTube. Retrieved from [Link]
- University of Puget Sound. (n.d.).13C NMR Chemical Shift Table. PDF document.
- Various Authors. (2025).Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Sjolander, T. F., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC. Retrieved from [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Perrin, C. L. (2023). Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers. PubMed Central. Retrieved from [Link]
- Various Authors. (n.d.).Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI.
-
ResearchGate. (n.d.). NMR chemical shift temperature coefficients for the amide hydrogens of... Retrieved from [Link]
-
Haushalter, K. A., Lau, J., & Roberts, J. D. (1996). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea. Scholarship @ Claremont. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Tripodi, F., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Concentration-dependent 1 H NMR shift of two urea protons... Retrieved from [Link]
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- 5. scholarship.claremont.edu [scholarship.claremont.edu]
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- 18. Methylurea(598-50-5) 13C NMR [m.chemicalbook.com]
preventing the decomposition of 1-Acetyl-3-methylurea during storage
Welcome to the comprehensive technical support guide for 1-Acetyl-3-methylurea. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and storing this compound, ensuring its stability and the integrity of your experimental results. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to proactively address and prevent the decomposition of this compound.
Introduction: Understanding the Stability of this compound
This compound, as an acylurea, possesses inherent reactivity that can lead to degradation if not handled and stored correctly. The primary modes of decomposition are hydrolysis (particularly under alkaline conditions), thermal degradation, and potentially photolysis. Understanding these pathways is the first step toward preventing them. This guide provides the foundational knowledge and practical steps to maintain the stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition?
A1: The primary drivers of this compound degradation are exposure to:
-
High pH (alkaline conditions): This is a significant factor leading to hydrolytic cleavage of the acylurea linkage.[1][2]
-
Elevated temperatures: Heat can induce thermal decomposition, potentially leading to the formation of various byproducts.[3]
-
Light: As with many organic molecules, prolonged exposure to UV or even ambient light can initiate photodegradation.[4]
-
Incompatible excipients: Certain formulation components can react with this compound, accelerating its degradation.[5][6]
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a cool, dark, and dry place. Specifically, we recommend:
-
Temperature: Refrigeration (2-8°C) is ideal. If this is not possible, store at a controlled room temperature below 25°C.
-
Light: Store in an amber or opaque container to protect from light.
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which can facilitate hydrolysis.
Q3: I am preparing a solution of this compound. What solvent and pH should I use?
A3: For aqueous solutions, it is crucial to control the pH. Based on the stability profile of similar urea compounds, a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize hydrolysis.[4] If solubility is an issue, consider using a co-solvent system. For non-aqueous stock solutions, solvents like isopropanol have been shown to retard the decomposition of urea and may be a suitable choice.[4] Always prepare aqueous solutions fresh before use whenever possible.
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation can include:
-
Physical changes: A change in color or odor of the solid material.
-
Inconsistent experimental results: High variability in bioassays or other experiments can be an indicator of compound instability.
-
Appearance of new peaks in analytical chromatograms: Techniques like HPLC can reveal the presence of degradation products as new, unexpected peaks.
If you suspect degradation, it is essential to perform analytical testing to confirm the purity of your sample.
Troubleshooting Guide: Addressing Decomposition Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the handling and storage of this compound.
Problem 1: I observe a new peak in the HPLC analysis of my stored this compound solution.
-
Possible Cause: This is a strong indication of chemical degradation. The new peak likely represents a decomposition product.
-
Troubleshooting Steps:
-
Characterize the Degradant: If you have access to mass spectrometry (LC-MS), attempt to identify the molecular weight of the new peak. This can provide clues about the degradation pathway.
-
Review Storage Conditions:
-
pH of the solution: Was the solution buffered? If so, at what pH? Alkaline conditions are a primary suspect for hydrolysis.
-
Temperature: Was the solution stored at room temperature or refrigerated?
-
Light Exposure: Was the container clear or amber?
-
-
Perform a Forced Degradation Study: To confirm the degradation pathway, you can intentionally stress a fresh sample of this compound under different conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and compare the resulting chromatograms to your stored sample. See the detailed protocol for a forced degradation study below.
-
Problem 2: My biological assay results using this compound are inconsistent and not reproducible.
-
Possible Cause: The active concentration of your compound may be decreasing over time due to instability in your assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before preparing your dilutions, analyze your stock solution of this compound by HPLC to confirm its concentration and purity.
-
Assess Stability in Assay Buffer: Perform a time-course experiment by incubating this compound in your assay buffer at the experimental temperature. Collect and analyze samples at different time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC to determine the rate of degradation.
-
Optimize Assay Conditions:
-
If degradation is observed, consider if the pH of your assay buffer can be adjusted to a more neutral or slightly acidic range without affecting the biological system.
-
Prepare fresh dilutions of this compound immediately before each experiment.
-
Minimize the incubation time if possible.
-
-
Problem 3: The solid this compound powder has changed color.
-
Possible Cause: Color change can be a sign of degradation, potentially due to oxidation or photolysis.
-
Troubleshooting Steps:
-
Analytical Confirmation: Dissolve a small amount of the discolored powder and a sample from a new, unopened container in a suitable solvent and analyze both by HPLC-UV. Compare the chromatograms for the appearance of new peaks and a decrease in the main peak area in the discolored sample.
-
Review Storage History: Check if the container was properly sealed and protected from light and heat.
-
Discard if Necessary: If significant degradation is confirmed, it is best to discard the discolored material to ensure the reliability of your experimental results.
-
Understanding the Decomposition Pathways
To effectively prevent decomposition, it is crucial to understand the chemical reactions that lead to it.
Hydrolytic Decomposition
Under aqueous conditions, especially at a pH above 7, this compound can undergo hydrolysis. The primary point of cleavage is the acyl-urea bond.
-
Alkaline Hydrolysis: This is the most well-documented pathway. It proceeds via a nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, forming an unstable tetrahedral intermediate.[1][2] This intermediate then collapses, breaking the C-N bond. At low hydroxide concentrations, the breakdown of this intermediate is the rate-limiting step, while at higher basicity, the initial nucleophilic attack becomes rate-determining.[2]
The primary products of alkaline hydrolysis are acetate and methylurea .
Caption: Alkaline Hydrolysis Pathway of this compound.
Thermal Decomposition
While specific studies on this compound are limited, the thermal decomposition of ureas and related compounds is known to proceed via cleavage to form an isocyanate and an amine.[3] Upon heating to decomposition, it is also reported to emit toxic fumes of nitrogen oxides.
A plausible thermal decomposition pathway for this compound would involve the formation of methyl isocyanate and acetamide .
Caption: Plausible Thermal Decomposition of this compound.
Photolytic Decomposition
The photodegradation of urea-based compounds often involves radical mechanisms.[7] While a definitive pathway for this compound has not been elucidated, exposure to UV light could potentially lead to the cleavage of the N-C bonds, generating various smaller radical species that can then recombine to form a mixture of products. Protecting the compound from light is the most effective preventative measure.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in water or methanol) to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of your analytical method.
4. Analysis:
-
Analyze all stressed samples, a control (unstressed) sample, and a blank (solvent) by a suitable analytical method, such as the HPLC-UV method described below.
Caption: Workflow for a Forced Degradation Study.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Specificity: Inject the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a calibration curve.
-
Accuracy and Precision: Analyze samples of known concentrations multiple times to determine the method's accuracy (how close the measured value is to the true value) and precision (the reproducibility of the measurements).
Protocol 3: GC-MS Analysis for Thermal Degradation Products
This protocol is intended for the identification of volatile and semi-volatile products from the thermal decomposition of this compound.
Instrumentation and Conditions (Starting Point):
| Parameter | Recommended Condition |
| GC System | Gas chromatograph with a split/splitless injector |
| MS Detector | Mass spectrometer (e.g., single quadrupole or time-of-flight) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35-400 m/z |
Sample Preparation:
-
A small amount of solid this compound can be introduced into the GC system via a pyrolysis accessory.
-
Alternatively, a headspace analysis can be performed by heating a sample in a sealed vial and injecting the vapor phase.
Data Analysis:
-
The resulting mass spectra of the separated peaks can be compared to spectral libraries (e.g., NIST) for compound identification.
Preventative Strategies and Formulation Considerations
Proactive measures are the most effective way to ensure the stability of this compound.
| Strategy | Rationale | Key Considerations |
| pH Control | Minimizes acid- and base-catalyzed hydrolysis. Acylureas are generally most stable in the pH 4-7 range. | Use appropriate buffer systems (e.g., citrate, phosphate) to maintain the desired pH in aqueous formulations. |
| Temperature Control | Reduces the rate of all chemical degradation reactions, including hydrolysis and thermal decomposition. | Store both solid material and solutions under refrigerated conditions (2-8°C). |
| Light Protection | Prevents photodegradation, which can proceed via radical mechanisms. | Use amber vials or other light-blocking containers for storage and handling. |
| Excipient Compatibility | Avoids chemical reactions between this compound and formulation ingredients. | Conduct compatibility studies with planned excipients (e.g., fillers, binders, lubricants) by analyzing binary mixtures under stressed conditions. Be cautious with excipients containing reactive functional groups or high levels of impurities.[5][6] |
| Moisture Control | Water is a reactant in hydrolysis. | For solid dosage forms, use moisture-proof packaging. Consider including a desiccant. For liquid formulations, consider non-aqueous solvents for stock solutions.[4] |
References
- Pojarlieff, I. G., & Blagoeva, I. B. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and this compound. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, (9), 983-987.
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SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Woldemariam, G., Kyad, A., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14.
-
Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. Retrieved from [Link]
- Panda, S., et al. (2021). Regular Article. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415.
- Callahan, B. P., Yuan, Y., & Wolfenden, R. (2004). The spontaneous hydrolysis of urea and the proficiency of urease as a catalyst. Journal of the American Chemical Society, 126(21), 6584–6585.
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
- Scarsella, J., Zhang, N., & Hartman, T. G. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Molecules (Basel, Switzerland), 24(19), 3592.
-
ResearchGate. (n.d.). Photolytic Decomposition Products Identified. Retrieved from [Link]
-
Borregaard. (2018). How to avoid unstable formulations. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
- Ball, J. C. (2001). A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. SAE Technical Paper.
- Fidler, J., et al. (2023). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9.
- Wyttenbach, N., & Kuentz, M. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical development and technology, 10(4), 543–551.
- Zhang, Y., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology, 86(7), e02837-19.
- Katz, J. A., et al. (2021). Emerging Challenges and Innovations in Surfactant-mediated Stabilization of Biologic Formulations. Journal of pharmaceutical sciences, 110(12), 3749–3764.
- Gupta, A., et al. (2019).
- Fidler, J., & Gernaey, K. V. (2000). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Biotechnology and Bioengineering, 68(4), 434-442.
-
NETZSCH Analyzing & Testing. (n.d.). Drug-Excipient Compatibility. Retrieved from [Link]
-
Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]
-
Veeprho. (2024). API Excipient Compatibility Study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Kinetic study of the nitrosation of 1,3‐dialkylureas in aqueous‐perchloric acid medium. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis | Request PDF. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2021). Deeper Insight Into the Pyrolysis of Acetylsalicylic Acid by Means of Thermogravimetry and GC-MS, Part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate- co -3-hydroxyhexanoate) in Nitrogen and Oxygen Studied by Thermogravimetric–Fourier Transform Infrared Spectroscopy | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of poly(3-hydroxybutyrate) plasticized with acetyl tributyl citrate. Retrieved from [Link]
-
ICH. (2003). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
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Technical Support Center: Enhancing the Solubility of 1-Acetyl-3-methylurea
Introduction: Welcome to the technical support guide for 1-Acetyl-3-methylurea. This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. This compound (CAS 623-59-6), an acetylated urea derivative, presents unique challenges in its handling, primarily concerning its limited solubility in aqueous solutions.[1][2] Its molecular structure, featuring both hydrogen bond donors and acceptors, allows for strong intermolecular interactions, leading to a high melting point and significant crystal lattice energy that must be overcome for dissolution.[3][4][5] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve consistent and successful solubilization for your experiments.
Part 1: Troubleshooting Guide for Common Solubility Issues
This section addresses the most frequent challenges encountered when preparing solutions of this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What is the primary reason for this, and what is my first step?
A: The primary reason is the compound's low intrinsic water solubility. The strong hydrogen bonds within the crystal lattice of the solid compound are energetically more favorable than forming new bonds with water molecules. Your first step should be to create a concentrated stock solution in a suitable organic solvent.
-
Causality: Poorly soluble compounds often require a solvent that can effectively disrupt these intermolecular forces.[3] Water-miscible organic solvents, known as co-solvents, are ideal for this purpose.[6][7] They work by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[8]
-
Recommended Action: Start by dissolving the this compound in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent that is highly effective at dissolving a wide range of organic molecules.[9] From this concentrated stock, you can perform serial dilutions into your final aqueous buffer.
Q2: I've created a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is diluted to a point where it can no longer maintain the compound in solution.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium.
-
Increase the Co-solvent Percentage: Ensure the final concentration of DMSO (or another co-solvent) in your aqueous medium is sufficient. Often, a final concentration of 0.5% to 1% DMSO is well-tolerated in cell-based assays, but this may need to be optimized. Some formulations for preclinical studies may use co-solvent levels as high as 10-15%, though this requires careful consideration of potential toxicity.[9]
-
Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex or stir the buffer vigorously. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that can initiate precipitation.
-
Consider an Alternative Co-solvent: While DMSO is a good starting point, other common co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can be tested.[8][9] Sometimes a combination of co-solvents is more effective.[10]
-
Q3: Can I use heat to improve the solubility of this compound?
A: Yes, gentle heating can be an effective strategy, as the dissolution process for many urea derivatives is endothermic.[11] However, this must be done with caution.
-
Mechanism & Protocol: Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. When preparing a solution directly in an aqueous buffer with a co-solvent, you can warm the solution to 37-50°C while stirring.
-
Critical Consideration: Never heat for prolonged periods or at excessive temperatures, as this can lead to chemical degradation. For urea and its derivatives, hydrolysis is a potential concern, especially at extreme pH values.[1][12] Always cool the solution back to your experimental temperature to ensure the compound remains dissolved. If it precipitates upon cooling, the concentration is too high for that specific solvent system.
Q4: Will adjusting the pH of my solution help dissolve this compound?
A: For this compound, pH adjustment is unlikely to be an effective primary strategy for enhancing solubility.
-
Scientific Rationale: This technique is most effective for weakly acidic or basic compounds that can be ionized to form more soluble salts.[8][13] this compound has a predicted pKa of approximately 13, meaning it is a very weak acid and will not be significantly ionized within the typical physiological pH range of most experiments.[4][5] Furthermore, urea compounds are most stable in a neutral pH range and can undergo hydrolysis at very low (<~2) or very high (>~12) pH.[12]
Part 2: Key Experimental Protocols
These protocols provide validated, step-by-step methods for preparing solutions of this compound.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is the recommended starting point for most applications.
-
Pre-Experiment Checklist:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated precision balance and vortex mixer
-
-
Step-by-Step Method:
-
Tare a sterile, dry weighing vessel on the balance.
-
Carefully weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 86.1 µL of DMSO for every 1 mg of compound).
-
Cap the vial securely and vortex at medium-high speed for 2-5 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.
-
Self-Validation Check: If particulates remain, gently warm the vial to 37°C for 5-10 minutes and vortex again. If the solid still does not dissolve, the desired concentration may exceed its solubility limit in DMSO. Re-calculate for a lower concentration.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Media via Co-solvency
This protocol details the dilution of a DMSO stock into a final experimental buffer.
-
Pre-Experiment Checklist:
-
Prepared stock solution of this compound in DMSO (from Protocol 1)
-
Sterile, pre-warmed (if applicable) aqueous buffer (e.g., PBS, cell culture media)
-
Vortex mixer or magnetic stirrer
-
-
Step-by-Step Method:
-
Calculate the volume of stock solution needed for your final working concentration. Crucially, ensure the final DMSO concentration remains below the tolerance limit for your specific assay (typically ≤1%).
-
Place the full volume of your aqueous buffer into a sterile tube or beaker.
-
Begin vortexing or stirring the aqueous buffer at a moderate speed.
-
While the buffer is being mixed, add the calculated volume of the DMSO stock solution drop-by-drop directly into the vortex. This prevents localized oversaturation.
-
Continue mixing for another 30-60 seconds after the addition is complete.
-
Self-Validation Check: Visually inspect the final working solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization. For critical applications, a final filtration step using a 0.22 µm syringe filter compatible with your co-solvent is recommended.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound? A: Understanding these properties is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 623-59-6 | [2][4] |
| Molecular Formula | C₄H₈N₂O₂ | [4][5] |
| Molecular Weight | 116.12 g/mol | [2][5] |
| Melting Point | ~176-181 °C | [4] |
| pKa (Predicted) | ~13.02 | [4][5] |
| LogP (Predicted) | -0.5 to 0.24 | [4][14] |
| Hydrogen Bond Donors | 2 | [4][5] |
| Hydrogen Bond Acceptors | 2 | [4][5] |
Q: Why is achieving complete solubility so critical for my experiment's success? A: Incomplete solubility leads to inaccurate and irreproducible results. If the compound is not fully dissolved, its effective concentration in the experiment will be lower than the calculated concentration, leading to erroneous dose-response curves, incorrect kinetic data, and flawed conclusions.[6]
Q: Are there any stability concerns with solutions of this compound? A: Yes. Like its parent compound urea, aqueous solutions of this compound may have long-term stability issues. Urea in solution can slowly equilibrate with ammonium cyanate, which can carbamylate proteins.[15] Therefore, it is best practice to prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock.[15] The solid compound is stable under normal conditions but should be kept in a dry, cool place.[16]
Q: What safety precautions should I take when handling this compound? A: Standard laboratory safety procedures should be followed. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.[17] Avoid contact with skin and eyes.[5][18]
Part 4: Visualization of Workflows
Decision Workflow for Solubilization Strategy
Caption: Decision tree for selecting the appropriate solubilization method.
Experimental Workflow for Co-Solvent Dilution
Caption: Step-by-step workflow for preparing a working solution.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Gong, W., et al. (n.d.).
- Costantino, L., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central.
- LookChem. (n.d.). This compound|623-59-6.
- Pharma Excipients. (2022).
- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
- WuXi AppTec DMPK. (2024).
- Guidechem. (n.d.). This compound 623-59-6 wiki.
- TCI Chemicals. (n.d.). This compound 623-59-6.
- ChemBK. (2024). N-Methyl-N'-acetylurea.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 623-59-6).
- BenchChem. (n.d.). This compound | 623-59-6.
- BenchChem. (n.d.). Technical Support Center: (p-hydroxyphenethyl)urea Solubility Enhancement.
- Wikipedia. (n.d.). Urea.
- National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook.
- ResearchGate. (2021).
- Echemi. (n.d.).
- Fisher Scientific. (2012).
- Thermo Fisher Scientific. (2010).
- ResearchGate. (n.d.). (A) Half-life of urea for different pH levels based on the....
- Cheméo. (n.d.). This compound.pdf.
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- 4. This compound|623-59-6|lookchem [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 18. fishersci.com [fishersci.com]
troubleshooting unexpected color changes during 1-Acetyl-3-methylurea reaction
Welcome to the technical support resource for the synthesis of 1-Acetyl-3-methylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this reaction, with a specific focus on understanding and preventing unexpected color changes. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Unexpected Color Changes
The appearance of color in a reaction that should yield a colorless or white product is a primary indicator of impurity formation.[1] Pure this compound is a white to off-white crystalline solid.[2][3] Color arises from molecules containing chromophores, which are structural features that absorb light in the visible spectrum.[4][5] In organic molecules, this is typically caused by the formation of extended conjugated π-systems, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting absorption from the UV into the visible range.[4][6][7]
The following section addresses specific color-related issues in a question-and-answer format.
Q1: My final product is yellow, and the reaction mixture had a distinct yellow tint. What is the likely cause?
A persistent yellow color is one of the most common issues reported. It typically points to the presence of stable, conjugated impurities formed from side reactions or contaminants in the starting materials.
Likely Causes:
-
Impurities in Acetic Anhydride: Commercial acetic anhydride can contain impurities such as acetylacetone or diketene, especially if produced via acetic acid pyrolysis.[8] These β-dicarbonyl compounds can undergo self-condensation or react with methylurea under basic or heated conditions to form highly conjugated, yellow-colored polymeric structures.
-
Side Reactions of Methyl Isocyanate Precursors: If methylurea is synthesized in-house or if residual starting materials are present, impurities can be carried over. For example, the synthesis of methyl isocyanate (a precursor to methylurea) can involve phosgene, and residual chlorinated compounds could lead to colored byproducts.[9][10][11]
-
Formation of Nitro Compounds (if using nitric acid): While not standard in the main synthesis routes, if any nitrating agents are present in the lab environment or from previous reactions in the glassware, trace nitration of aromatic impurities could occur, leading to yellow compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a yellow reaction product.
Recommended Actions:
-
Starting Material Qualification: Before the reaction, run a quality check on your acetic anhydride. A simple test is to check its specification sheet for impurities.[8][12]
-
Purification: If impurities are suspected, distill the acetic anhydride.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential air oxidation of trace impurities.
-
Characterize the Impurity: Use UV-Vis spectroscopy to confirm that the color is due to absorption in the 400-450 nm range (blue light absorption appears as yellow).[4] Isolate the impurity using preparative HPLC or column chromatography for structural elucidation by LC-MS and NMR.[13]
Q2: My reaction mixture turned dark brown or black upon heating. Is the product salvageable?
A dark brown to black coloration is a strong indicator of thermal decomposition or polymerization, often colloquially referred to as "tarring." This is typically irreversible, and the product is likely heavily contaminated.
Likely Causes:
-
Thermal Decomposition: this compound, like many urea derivatives, has limited thermal stability. When heated excessively, it can decompose, emitting toxic fumes of nitrogen oxides (NOx).[3] This decomposition process generates a complex mixture of polymeric, carbonaceous material.
-
Polymerization of Methyl Isocyanate: If the reaction is conducted starting from methyl isocyanate and acetic acid, any unreacted methyl isocyanate can polymerize, especially in the presence of catalytic impurities (e.g., metal salts from spatulas or reactors) or if the temperature is not well-controlled.[9][10] This polymerization is highly exothermic and can lead to a runaway reaction, producing solid polymers.
-
Strong Acid/Base Catalysis: The presence of strong acid or base at high temperatures can catalyze complex condensation and decomposition pathways, leading to intractable tars.
Recommended Actions:
-
Temperature Control: Strictly control the reaction temperature. Refer to established procedures that specify heating limits. For example, some syntheses involve heating to initiate a reaction, but this should be done cautiously on a steam bath or in a controlled oil bath.[2][14]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials. Once the reaction is complete, immediately proceed to workup and purification. Do not heat the mixture unnecessarily.
-
Choice of Reagents: When possible, using methylurea is preferable to the more hazardous and reactive methyl isocyanate to avoid polymerization side reactions.[15]
-
Salvage Attempt (Low Probability of Success): If a significant amount of material is involved, you can attempt to salvage the product. Cool the mixture, dilute with a solvent in which the desired product is sparingly soluble but the tar is not (e.g., cold water or diethyl ether), and attempt to filter and wash the solid. The recovered solid will require extensive purification, likely multiple recrystallizations, and purity must be confirmed by NMR and melting point analysis.
Q3: The reaction developed a transient pink or red color. What does this signify?
Transient colors can be alarming but do not always indicate a major side reaction. They often point to the formation of unstable intermediates or charge-transfer complexes.
Likely Causes:
-
Charge-Transfer (CT) Complexes: Impurities, particularly aromatic compounds from solvents or reagents, can form colored charge-transfer complexes with reactants or intermediates. These complexes are often unstable and disappear as the reaction proceeds.
-
Formation of Azo Compounds: While highly unlikely under standard conditions, if any source of nitrous acid is present (e.g., from contaminated nitric acid or atmospheric NOx), it could react with urea or amine impurities to form diazonium species, which could then couple to form colored azo compounds.[16] This is a very specific and rare scenario.
-
Trace Metal Contamination: Certain transition metal ions (e.g., Iron, Copper) can form colored coordination complexes. Ensure all glassware is scrupulously clean and avoid using metal spatulas that may be corroded. Even trace amounts of iron can catalyze reactions and impart color.[10]
Recommended Actions:
-
Observe and Document: Note at what stage the color appears (e.g., during reagent addition, upon heating) and if it disappears. If the color is transient and the final product is pure white after workup, it may not be a cause for concern.
-
Glassware Cleaning: Use an acid wash (e.g., aqua regia, used with extreme caution, or a NoChromix bath) for glassware to remove trace metal residues.
-
Solvent Purity: Use high-purity, HPLC-grade, or freshly distilled solvents to minimize aromatic or other reactive impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to minimize impurities and color?
The acetylation of methylurea with acetic anhydride is a direct and generally clean method.[15] Another high-yield method reported in Organic Syntheses involves a controlled Hofmann-type reaction from acetamide, bromine, and sodium hydroxide.[2][14][15] Reactions involving carbodiimides can also be used but are often complicated by the formation of N-acylurea as a byproduct itself, which can be difficult to separate if a different target is desired.[17][18][19][20]
Q2: How can I assess the purity of my starting materials?
Starting Material Purity Assessment
| Starting Material | Recommended Purity Check | Potential Impurities of Concern |
| Methylurea | Melting Point (99-102 °C), ¹H NMR | Unreacted precursors, other alkylated ureas |
| Acetic Anhydride | Refractive Index (n20/D ~1.390), GC-MS | Acetic acid, Ketene polymers, Acetylacetone[8][12] |
| Solvents | Water content (Karl Fischer), GC-MS | Aromatic contaminants, peroxides (in ethers) |
Q3: What are the best practices for purification of this compound?
Recrystallization is the most effective method for purifying the final product and removing colored impurities.
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Water or ethanol-water mixtures are commonly effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude product to fully dissolve it. If colored impurities are significant, you can add a small amount of activated charcoal at this stage, swirl for a few minutes, and then perform a hot filtration.
-
Hot Filtration (if using charcoal): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Placing it directly in an ice bath will cause rapid precipitation and may trap impurities. Once at room temperature, cool further in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. The melting point of the pure product should be sharp (around 180 °C[21]).
Q4: Which analytical techniques are essential for troubleshooting?
A multi-pronged analytical approach is most effective for identifying unknown impurities.[22][23]
Caption: A logical workflow for the analytical identification of impurities.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis for Impurity Profiling
-
Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., acetone or methanol). Spot the solution on the pencil line using a capillary tube. Also spot samples of your starting materials for comparison.
-
Developing: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). The solvent level should be below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. A colored impurity will be visible without UV light.
-
Interpretation: The presence of multiple spots in the product lane indicates impurities. The colored impurity will appear as a distinct, colored spot. This allows you to quickly assess the complexity of the impurity profile.
References
-
RSC Education. (n.d.). Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Color of chemicals. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). A Brief Discussion of Color. Retrieved from [Link]
- Lin, H. C., et al. (2007). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. Macromolecules, 40(15), 5435–5441.
-
GlobalSpec. (n.d.). THE CAUSES OF COLOUR. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 31). why do organic impurities always seem to be orange, yellow, or brown? [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. Retrieved from [Link]
-
Indian Academy of Sciences. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl isocyanide. Retrieved from [Link]
-
AGC Chemicals. (n.d.). Exploring High-Purity Dyes for Analytical Applications. Retrieved from [Link]
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chemeurope.com. (n.d.). Methyl isocyanate. Retrieved from [Link]
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Ma, D., et al. (2021). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Chemical Science, 12(23), 8151–8156. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetic Anhydride. PubChem Compound Database. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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National Research Council. (2012). MIC and Pesticide Production at the Institute Plant: Alternatives Assessment. In The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. The National Academies Press. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1985). Review Of Methyl Isocyanate (mic) Production At The Union Carbide Corporation Facility Institute, West Virginia. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Acetic Anhydride ACS Reagent, 98%+, 3 kg. Retrieved from [Link]
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Chemplayer. (2023, March 17). Preparation of Acetic anhydride via the classic method. [Video]. YouTube. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
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LookChem. (n.d.). This compound|623-59-6. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Chemcopilot. (2025). Industrial Production of Acetic Anhydride: Process Details, Equipment, and Applications. Retrieved from [Link]
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ScienceDirect. (2016). Colour tests methods. In Analytical Toxicology. Retrieved from [Link]
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The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methylurea. PubChem Compound Database. Retrieved from [Link]
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Technical Support Center: Optimization of Solvent Conditions for 1-Acetyl-3-methylurea Synthesis
Welcome to the technical support center for the synthesis of 1-Acetyl-3-methylurea. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. Our focus is on the critical role of solvent conditions in achieving high yield and purity.
Introduction to this compound Synthesis
This compound is a valuable building block in organic and medicinal chemistry.[1] Its synthesis is most commonly achieved through the acetylation of methylurea.[1] This reaction involves the introduction of an acetyl group onto one of the nitrogen atoms of the methylurea molecule, typically using an acetylating agent like acetic anhydride.[1] The choice of solvent is a critical parameter that can significantly influence the reaction's efficiency, yield, and the profile of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are several established routes for synthesizing this compound:
-
Acetylation of Methylurea: This is a direct and widely used method where methylurea is acylated.[1] Acetic anhydride is a common acetylating agent for this transformation.[1]
-
Hofmann Rearrangement of Acetamide: In a controlled version of the Hofmann degradation, acetamide is treated with bromine and sodium hydroxide to yield acetyl methylurea.[1][2]
-
Condensation Reactions: Another approach involves the reaction of methyl isocyanate with acetic acid, which proceeds through a mixed carbamic-carboxylic anhydride intermediate.[1]
Q2: Why is the choice of solvent so critical in the synthesis of this compound?
The solvent plays a multifaceted role in the reaction:
-
Solubility of Reactants: The solvent must effectively dissolve both methylurea and the acetylating agent to ensure a homogeneous reaction mixture, which is crucial for efficient reaction kinetics.
-
Reaction Rate: The polarity of the solvent can influence the rate of the acylation reaction. Polar aprotic solvents are often preferred as they can stabilize charged intermediates formed during the reaction mechanism.
-
Side Reactions: The solvent can impact the prevalence of side reactions. For instance, protic solvents like water or alcohols can react with the acetylating agent, reducing its effective concentration and leading to unwanted byproducts.
-
Product Isolation: The solubility of the final product, this compound, in the chosen solvent is a key consideration for its isolation and purification. Ideally, the product should have low solubility in the reaction solvent at cooler temperatures to facilitate precipitation and collection by filtration.
Q3: What are some recommended starting solvents for the acetylation of methylurea?
Based on literature and common laboratory practice, good starting points for solvent selection include:
-
Tetrahydrofuran (THF): Often cited as a suitable solvent, providing good solubility for the reactants and facilitating the reaction.[3]
-
Acetic Acid: Can serve as both a solvent and a reactant in some synthetic variations, particularly when using acetic anhydride.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): While effective at dissolving reactants, their high boiling points can sometimes complicate product isolation. Their use should be carefully considered based on the specific reaction conditions and purification strategy.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related problems.
Issue 1: Low Reaction Yield
Possible Cause: Incomplete reaction or significant side reactions.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can consume the acetylating agent (e.g., acetic anhydride). Use freshly distilled, anhydrous solvents and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Solvent Choice: If you are observing low conversion, the reactants may not be fully dissolved.
-
Experiment with different solvents: If using a non-polar solvent, try a more polar aprotic solvent like THF or acetonitrile to improve solubility.
-
Solvent Mixtures: A mixture of solvents can sometimes provide the optimal balance of solubility for all reactants.
-
-
Check Reactant Stoichiometry: An excess of the acetylating agent is often used to drive the reaction to completion. However, a large excess can lead to purification challenges. A modest excess (e.g., 1.1-1.5 equivalents) is a good starting point.
Issue 2: Presence of Impurities in the Final Product
Possible Cause: Formation of byproducts due to side reactions.
Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques such as NMR, LC-MS, or IR spectroscopy to characterize the impurity. A common impurity is the di-acetylated product or unreacted starting material.
-
Solvent-Mediated Side Reactions:
-
If using a protic solvent, it may be reacting with your acetylating agent. Switch to an aprotic solvent.
-
The formation of N-acylureas can sometimes be an undesired byproduct in reactions involving carbodiimides, though less common in direct acetylation.[1]
-
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.
-
Purification Strategy:
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems for recrystallization to effectively remove impurities. The product's melting point is reported to be around 180°C.[4]
-
Washing: Washing the crude product with a solvent in which the product is poorly soluble but the impurities are soluble can be an effective purification step. Cold THF has been used for this purpose.[3]
-
Issue 3: Difficulty in Product Isolation
Possible Cause: High solubility of the product in the reaction solvent.
Troubleshooting Steps:
-
Induce Precipitation: If the product does not precipitate upon cooling, try adding a non-solvent (a solvent in which the product is insoluble) to the reaction mixture to induce crystallization.
-
Solvent Evaporation: Carefully remove the reaction solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization from a different solvent system.
-
Extraction: If the product is soluble in the reaction solvent, an aqueous workup followed by extraction with an appropriate organic solvent might be necessary. The organic extracts can then be dried and concentrated to yield the crude product.
Experimental Workflow: Solvent Optimization
The following diagram illustrates a systematic approach to optimizing solvent conditions for the synthesis of this compound.
Caption: A workflow for systematic solvent optimization.
Data Summary: Impact of Solvent Properties
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | General Observations |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good solubility for many organic compounds. Aprotic and relatively unreactive. A common choice for this type of reaction.[3] |
| Acetonitrile | 37.5 | 82 | Polar aprotic solvent. Can be a good choice for promoting reactions involving polar intermediates. |
| Dichloromethane (DCM) | 9.1 | 40 | Aprotic and relatively non-polar. Useful for reactions at lower temperatures. Easy to remove due to its low boiling point. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic solvent. Excellent solvating power but high boiling point can make product isolation difficult. |
| Acetic Acid | 6.2 | 118 | Protic solvent. Can also participate in the reaction. Its use is specific to certain synthetic routes. |
This table provides a general guideline. The optimal solvent will depend on the specific reaction conditions and the desired outcome.
Conclusion
The optimization of solvent conditions is a critical step in developing a robust and efficient synthesis of this compound. By systematically evaluating different solvents and understanding their impact on reaction kinetics, side reactions, and product isolation, researchers can significantly improve their experimental outcomes. This guide provides a framework for troubleshooting common issues and a logical workflow for solvent optimization.
References
-
Organic Syntheses. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. [Link]
-
LookChem. This compound|623-59-6. [Link]
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Technical Support Center: High-Purity 1-Acetyl-3-methylurea Purification
An in-depth guide to refining the purification process for high-purity 1-Acetyl-3-methylurea, designed for researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
Welcome to the dedicated technical support guide for the purification of this compound (N-Acetyl-N'-methylurea). Achieving high purity for this compound is critical for its application as a building block and intermediate in organic and medicinal chemistry.[1] Impurities can lead to unwanted side reactions, lower yields of downstream products, and complicate analytical characterization.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process effectively. We will explore the common challenges and provide field-tested solutions to ensure you achieve the desired purity for your research and development needs.
Part 1: Foundational Knowledge - Understanding Your Impurity Profile
The first step in any purification is to understand what you are trying to remove. The impurity profile of your crude this compound is intrinsically linked to its synthesis method.
Common Synthetic Routes & Associated Impurities:
-
Acetylation of Methylurea: This direct approach uses an acetylating agent like acetic anhydride to react with methylurea.[1]
-
Potential Impurities: Unreacted methylurea, excess acetic anhydride, and acetic acid. The starting methylurea itself can be a source of impurities.[2]
-
-
From Acetamide (Hofmann Rearrangement Variant): A one-pot procedure involving acetamide, bromine, and sodium hydroxide.[1][3]
-
Potential Impurities: Unreacted acetamide and inorganic salts such as sodium bromide, which can be trapped in the crude product.[3]
-
-
Hydrolysis Products: this compound can undergo hydrolysis under strongly acidic or basic conditions, breaking the amide and urea linkages.[1] If your reaction or workup conditions are not carefully controlled, you may form methylurea, acetic acid, or methylamine.
A preliminary analysis of your crude material using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number and polarity of impurities, which will guide your purification strategy.
Part 2: Purification Strategy Selection
The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice depends on the nature of the impurities and the desired scale.
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Caption: Decision workflow for selecting a purification method.Part 3: Detailed Protocol - Single-Solvent Recrystallization
Recrystallization is often the most efficient method for purifying this compound, leveraging its property of being more soluble in a hot solvent than in a cold one.[4][5]
Objective: To dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the solution (mother liquor).
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or Water, depending on impurity profile)
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but readily at its boiling point.[6] Perform small-scale solubility tests if a suitable solvent is not known.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, bring the chosen solvent to a boil on a hot plate. Add the hot solvent to the crude solid in small portions, swirling continuously.[7] Use the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will reduce your final yield.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, or if decolorizing carbon was used to remove colored impurities, you must perform a hot gravity filtration. This step is crucial to remove impurities that are insoluble even in the hot solvent.[4]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Rushing this step by immediately placing the flask in an ice bath can cause impurities to crash out with your product.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the pure crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry completely. A melting point analysis should be performed on the dried product. Pure this compound has a melting point of approximately 176-181°C. A sharp melting range close to the literature value indicates high purity.
Part 4: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used during dissolution.- The product is highly soluble in the solvent even at low temperatures.- The rate of cooling was too fast. | - Boil off some of the solvent to re-saturate the solution and allow it to cool again.- If crystals still don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization.[6]- If the solvent is unsuitable, evaporate it completely and attempt recrystallization with a different solvent. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the impure solid (impurities can depress the melting point).- The concentration of impurities is excessively high. | - Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.- If oiling persists, consider a pre-purification step like a solvent wash or switch to column chromatography to remove the bulk of the impurities first. |
| Poor Recovery/Low Yield | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Crystals were washed with room-temperature solvent instead of ice-cold solvent. | - Ensure the minimum amount of hot solvent is used. Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- To prevent premature crystallization, heat the filtration funnel and receiving flask before hot filtration.- Always use ice-cold solvent for washing the final product on the filter. |
| Product is Still Impure After Recrystallization | - The chosen solvent does not effectively discriminate between the product and the impurity (i.e., the impurity has similar solubility).- The cooling process was too rapid, trapping impurities within the crystal lattice. | - Perform a second recrystallization. If purity does not improve, a different solvent system is needed.- Consider using a two-solvent recrystallization method.[4]- If impurities are of similar polarity, column chromatography is the recommended next step. |
Part 5: Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish tint. How can I remove the color? A: Colored impurities are common. During the hot dissolution step (Step 2 of the protocol), add a very small amount of activated decolorizing charcoal to the hot solution. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q2: Can I use a rotary evaporator to cool my solution faster? A: This is not recommended for crystallization. Rapid cooling, such as that caused by the vacuum and rotation of a rotary evaporator, leads to the formation of small, often impure crystals or even amorphous powder. Slow, undisturbed cooling is paramount for achieving high purity.[7]
Q3: What is the best way to confirm the purity of my final product? A: A combination of methods provides the most confidence. A sharp melting point within the literature range is a good indicator of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[8] Structural confirmation and absence of proton signals from impurities can be verified using ¹H NMR spectroscopy.[9]
Q4: My synthesis involves inorganic salts. Do I need to remove them before recrystallization? A: While hot filtration can remove insoluble salts, it is often better to remove the bulk of them beforehand. Before recrystallization, you can perform a simple workup by dissolving the crude product in a solvent in which the organic compound is soluble but the inorganic salts are not, followed by filtration. This reduces the burden on the recrystallization step.
Q5: The Safety Data Sheet (SDS) mentions that this compound can emit toxic fumes upon decomposition. What precautions should I take? [10] A: All heating steps, especially the dissolution in hot solvent, should be performed in a well-ventilated fume hood.[11] Avoid overheating the solid. When drying the final product, use a vacuum oven at a moderate temperature (e.g., 40-50°C) rather than excessive heat. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
-
SIELC Technologies. (2018). Urea, 1-cyanoacetyl-3-methyl-. Retrieved from [Link]
-
LookChem. (n.d.). This compound|623-59-6. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Tokyo Chemical Industry UK Ltd. (n.d.). This compound | 623-59-6. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 623-59-6). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Google Patents. (n.d.). CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Development of RP-HPLC Method for the Determination of N- Methylurea Content in Methohexital Drug Substance and Its Validation. Retrieved from [Link]
-
PubChem. (n.d.). Methylurea. Retrieved from [Link]
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dealing with hygroscopic nature of 1-Acetyl-3-methylurea
Technical Support Center: 1-Acetyl-3-methylurea
Introduction: The Challenge of a Hygroscopic Reagent
Welcome to the technical guide for this compound. As a research chemical, its performance is intrinsically linked to its purity and integrity. A key chemical characteristic of this compound is its hygroscopic nature —its tendency to readily attract and absorb moisture from the atmosphere.[1] This seemingly simple property can introduce significant, often overlooked, variables into an experiment, leading to issues with reproducibility and accuracy.
Moisture absorption can manifest as physical changes, such as clumping or caking, and chemical changes, including altered reactivity or degradation.[1][2] The most immediate impact is on gravimetric accuracy; the mass measured on the balance is not purely your compound but a composite of the compound and an unknown amount of water. This guide is structured to provide direct answers to common issues, troubleshooting workflows, and best-practice protocols to ensure the reliability of your experiments when working with this valuable reagent.
Troubleshooting & Immediate Guidance (Q&A)
This section directly addresses the most frequent challenges encountered in the laboratory.
Question: I just opened my container of this compound and it's clumpy and not a free-flowing powder. What happened and is it still usable?
Answer: This is a classic sign of moisture absorption. When exposed to ambient air, the compound has adsorbed water molecules onto its surface, causing the particles to agglomerate.[1]
Is it usable? Yes, in most cases, the compound can be salvaged by thorough drying. However, using it as-is will lead to significant errors. The weighed mass will be artificially high due to water content, resulting in incorrect molarity for your solutions and reactions. The primary goal is to remove the adsorbed water without thermally degrading the compound.
Question: How can I dry my this compound?
Answer: The goal is to gently remove water without causing decomposition. Given its melting point of approximately 180°C, gentle heating is a viable option.[3][4]
There are two primary recommended methods:
-
Vacuum Oven Drying: This is the preferred method as it allows for drying at a lower temperature. Spread the compound in a thin layer on a watch glass or petri dish and place it in a vacuum oven at 40-50°C for several hours. The vacuum lowers the boiling point of water, accelerating its removal.
-
Desiccator Drying: If a vacuum oven is unavailable, place the compound (spread in a thin layer) inside a desiccator containing a fresh, active desiccant like anhydrous calcium sulfate (Drierite®) or silica gel with a color indicator.[5][6] A vacuum desiccator is even more effective.[6][7] This process is slower and may take 24-48 hours.
After drying, the compound should return to a fine, free-flowing powder. For a detailed methodology, see the Protocols section below.
Question: I'm trying to weigh the powder on an analytical balance, but the reading keeps increasing. How can I get an accurate measurement?
Answer: This phenomenon, a steadily increasing mass reading, is direct evidence of the compound absorbing moisture from the air in real-time.[8][9] To obtain an accurate weight, you must minimize the compound's exposure to the atmosphere.
Best Practice for Weighing:
-
Work quickly and efficiently. Have all your spatulas, weigh boats, and containers ready.
-
Use a weighing vessel with a lid or cap (e.g., a screw-cap vial).
-
Keep the doors of the analytical balance closed as much as possible to create a still-air environment.[10]
-
Procedure: Tare the empty, capped vial. Remove the vial from the balance, add the approximate amount of this compound needed, and immediately replace the cap. Place the capped vial back on the balance and record the stable mass. This ensures you are weighing the compound, not the compound plus the water it's actively absorbing.
Question: What are the consequences of using "wet" this compound in my experiment?
Answer: The consequences range from minor quantitative errors to complete reaction failure.
-
Inaccurate Stoichiometry: This is the most common issue. If you weigh out 116 mg of damp compound, you may only have 110 mg of this compound and 6 mg of water. All subsequent molar calculations will be incorrect, affecting reaction yields and kinetic studies.
-
Solubility Issues: The presence of water can alter the solubility characteristics of the compound in organic solvents.
-
Reaction Interference: Water is a reactive molecule. In moisture-sensitive reactions (e.g., those involving Grignard reagents, organolithiums, or certain catalysts), the absorbed water can quench the reaction, leading to low or no yield of the desired product.
Question: How should I store this compound to prevent these problems?
Answer: Proper storage is the most effective preventative measure. The key is to create a moisture-free environment.
-
Primary Container: Ensure the original container is sealed tightly immediately after every use. Parafilm can be wrapped around the lid for an extra barrier.
-
Secondary Storage (Mandatory): Store the tightly sealed container inside a desiccator.[11][12] A desiccator is an airtight enclosure containing a desiccant that maintains a low-humidity atmosphere.[5][7]
-
Desiccant Choice: Use a high-capacity desiccant. Silica gel containing a cobalt chloride indicator (blue when dry, pink when saturated) provides a clear visual cue for when the desiccant needs to be regenerated or replaced.[5]
Visual Workflow Guides
The following diagrams illustrate the decision-making process for handling this compound.
Caption: Workflow for handling a new container.
Caption: Decision tree for assessing compound quality.
Key Compound Data & Method Comparison
For quick reference, key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 623-59-6 | [13][14] |
| Molecular Formula | C₄H₈N₂O₂ | [14][15] |
| Molecular Weight | 116.12 g/mol | [4][13] |
| Appearance | White to off-white crystalline powder | [15] |
| Melting Point | ~180°C | [3][4] |
The choice of drying method depends on available equipment and the urgency of the need.
| Drying Method | Pros | Cons | Best For |
| Standard Desiccator | Simple, low cost, requires no power.[6] | Slow (24-48+ hours); passive moisture removal.[11] | Routine storage and drying non-urgent samples. |
| Vacuum Desiccator | Faster than standard desiccator; more efficient removal of moisture.[6][7] | Requires a vacuum pump; risk of implosion with glass models if damaged.[7] | Thoroughly drying moderate quantities of compound. |
| Vacuum Oven | Fast and highly effective; temperature is controlled. | Requires specialized equipment; potential for thermal degradation if temperature is set too high. | Quickly drying clumped compound for immediate use. |
| Glove Box (Inert Atm.) | Provides the ultimate protection from moisture and oxygen.[16] | High cost, requires significant lab space and maintenance. | Ultra-sensitive reactions where any trace of water is detrimental. |
Experimental Protocols
Protocol 1: Drying Clumped this compound via Vacuum Oven
-
Preparation: Select a clean, dry, shallow glass container (e.g., a large watch glass or a crystallization dish).
-
Sample Distribution: Transfer the clumped this compound to the glass container. Use a clean spatula to gently break up any large clumps and spread the powder into a thin, even layer. This maximizes the surface area exposed to heat and vacuum.
-
Oven Setup: Preheat the vacuum oven to a conservative temperature, 45°C ± 5°C . Ensure the vacuum port is connected to a suitable vacuum pump with a cold trap if necessary.
-
Drying: Place the container with the sample into the oven. Close the door securely and slowly apply the vacuum. A pressure of <100 mbar is effective.
-
Incubation: Allow the sample to dry under vacuum for at least 4-6 hours. For very damp material, an overnight cycle may be necessary.
-
Completion: Turn off the vacuum pump and carefully vent the oven with a dry, inert gas like nitrogen if available. If not, vent with ambient air. Remove the sample and immediately transfer it to a desiccator to cool. Do not leave it exposed to the open air while hot, as it will rapidly reabsorb moisture.
-
Verification: Once cool, the powder should be completely free-flowing. If clumping persists, a second drying cycle may be required.
Protocol 2: Best Practices for Weighing this compound
-
Environment Preparation: If possible, reduce the humidity in the balance room. Close the doors of the analytical balance to create a draft-free microenvironment.
-
Vessel Selection: Choose a clean, dry weighing vial with a secure cap. Ensure the vial is at ambient temperature.
-
Tare the Vessel: Place the capped vial onto the balance pan. Allow the reading to stabilize, then press the tare button. The balance should read 0.0000 g.
-
Sample Transfer: Remove the capped vial from the balance. Open the vial and the stock bottle of this compound. Using a clean spatula, quickly transfer the desired amount of powder into the vial. Speed is critical to minimize air exposure.[17]
-
Seal and Weigh: Immediately and securely replace the cap on the weighing vial. Place the sealed vial back onto the center of the balance pan.
-
Record Mass: Allow the reading to stabilize. Record this value as the accurate mass of the dry compound. The substance is now protected from further moisture uptake within the sealed vial.
-
Handling: When handling the vial, use gloves or forceps to prevent the transfer of oils and moisture from your fingers, which can affect the weight.[18]
By implementing these protocols and understanding the causality behind them, you can effectively manage the hygroscopic nature of this compound, leading to more reliable and reproducible scientific outcomes.
References
-
Wikipedia. (n.d.). Desiccator. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]
-
POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For. Retrieved from [Link]
-
LookChem. (n.d.). This compound|623-59-6. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 623-59-6). Retrieved from [Link]
-
Camlab. (n.d.). A simple guide to desiccators. Retrieved from [Link]
-
Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator?. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
-
Quality Scales Unlimited. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from [Link]
-
Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]
-
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
-
Reddit. (2021, July 6). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]
-
PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]
- Hayman, D. F. (1942). Drying and Weighing Hygroscopic Substances in Microanalysis. Industrial & Engineering Chemistry Analytical Edition, 14(11), 896–898.
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved from [Link]
-
Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. solids-solutions.com [solids-solutions.com]
- 3. This compound|623-59-6|lookchem [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Desiccator - Wikipedia [en.wikipedia.org]
- 6. ≫ What Is a Laboratory Desiccator and What Is It Used For - Pobel [pobel.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. reddit.com [reddit.com]
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- 18. labcompare.com [labcompare.com]
method refinement for consistent 1-Acetyl-3-methylurea synthesis
Technical Support Center: 1-Acetyl-3-methylurea Synthesis
Welcome to the technical support guide for the synthesis of this compound (N-Acetyl-N'-methylurea). This document is designed for researchers, chemists, and drug development professionals seeking to establish a consistent and reliable methodology for preparing this important chemical intermediate. We will explore the most effective synthetic routes, address common experimental challenges through a detailed troubleshooting guide, and provide refined protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
There are two primary, well-documented methods for the synthesis of this compound. The choice between them often depends on the available starting materials and desired scale.
-
Direct Acetylation of Methylurea: This is the most straightforward approach, involving the acylation of methylurea with an acetylating agent, typically acetic anhydride.[1] The reaction is a classic nucleophilic acyl substitution where the more nucleophilic terminal nitrogen of methylurea attacks the carbonyl carbon of acetic anhydride.[1] This method is often preferred for its simplicity and directness.
-
Modified Hofmann Rearrangement of Acetamide: This one-pot procedure transforms acetamide into this compound using bromine and sodium hydroxide.[1][2] A detailed and validated procedure for this method is available in Organic Syntheses, a highly trusted source for chemical preparations.[3] While less intuitive than direct acetylation, it is an effective method that utilizes readily available starting materials.
Q2: What are the critical reaction parameters that I need to control for a successful synthesis?
Regardless of the chosen method, several parameters are critical for achieving high yield and purity:
-
Temperature Control: For the Hofmann route, the reaction can be exothermic and produce vigorous effervescence; careful heating and subsequent cooling are essential to control the reaction rate and prevent side reactions.[3] For the acetylation route, controlling the temperature prevents the formation of di-acetylated byproducts and degradation.
-
Stoichiometry: Precise measurement of reactants is crucial. An excess of the acetylating agent can lead to impurities, while insufficient amounts will result in incomplete conversion.
-
Moisture Content: The presence of water can lead to the hydrolysis of the acetylating agent (e.g., acetic anhydride) and potentially the product itself under certain pH conditions.[1] Using anhydrous reagents and solvents is recommended.
-
Purity of Starting Materials: The quality of the starting methylurea or acetamide will directly impact the purity of the final product. It is advisable to use reagents of high purity or purify them before use if necessary.
Q3: What is the expected melting point for pure this compound? I see conflicting values in the literature.
There is a notable discrepancy in reported melting points in the literature, with values ranging from 119°C to 180°C.[3][4][5] This variation can often be attributed to the purity of the sample.
-
Crude Product: The procedure from Organic Syntheses reports a melting point of 169–170°C for the crude product, which is noted to contain some sodium bromide as an impurity.[3]
-
Purified Product: Other sources report a melting point around 180°C for the purified compound.[5] A lower melting point (e.g., 119-123°C) may indicate the presence of other impurities.[4]
Recommendation: Always purify the crude product by recrystallization and use the melting point as a key indicator of purity. A sharp melting point in the higher range (approaching 180°C) is indicative of a purer sample.
Synthesis & Purification Workflow
The general process for synthesizing and isolating this compound follows a standard laboratory workflow.
Caption: General experimental workflow for synthesis.
Troubleshooting Guide
Q4: My reaction yield is very low. What are the potential causes and solutions?
Low yield is a common issue that can often be traced back to a few key areas. Use the following guide to diagnose the problem.
| Potential Cause | Explanation & Recommended Action |
| Moisture Contamination | Acetic anhydride, a common acetylating agent, readily hydrolyzes to acetic acid in the presence of water, rendering it ineffective. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. |
| Incorrect Temperature | For the Hofmann rearrangement, improper heating can lead to the formation of methylamine instead of the desired product.[1] For acetylation, excessively high temperatures can cause product degradation or side reactions. Solution: Use a water bath or oil bath with a thermometer to carefully monitor and maintain the recommended reaction temperature. |
| Inefficient Mixing | In a heterogeneous reaction mixture, poor stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and incomplete conversion. Solution: Use an appropriately sized stir bar and a stir plate capable of vigorous, consistent agitation throughout the reaction. |
| Degraded Reagents | Old or improperly stored starting materials (e.g., acetamide, methylurea, bromine) may have degraded. Solution: Use freshly opened reagents whenever possible. Verify the purity of starting materials via melting point or spectroscopy before starting the reaction. |
| Premature Workup | Stopping the reaction before it has reached completion is a common cause of low yield. Solution: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure the starting material has been fully consumed before proceeding with the workup. |
Troubleshooting Logic Tree: Low Yield
Caption: Decision tree for diagnosing low yield issues.
Q5: My product's characterization data (NMR, IR) is inconsistent with this compound. What could be the issue?
If spectroscopic data does not align with the expected structure, it points to the presence of significant impurities or the formation of an incorrect product.
-
Check for Unreacted Starting Materials: Compare your product's spectra with those of the starting materials (e.g., methylurea, acetamide). Residual starting materials are the most common impurities if the reaction was incomplete.
-
Presence of Acetic Acid: If using acetic anhydride, the presence of a broad singlet around 10-12 ppm in the ¹H NMR and a broad O-H stretch in the IR spectrum indicates residual acetic acid from hydrolysis or as a byproduct. This can typically be removed by washing or recrystallization.
-
Di-acetylation: While less common, it is possible to form a di-acetylated urea byproduct. This would result in a different integration in the ¹H NMR and a distinct molecular ion peak in mass spectrometry.
-
Hydrolysis of Product: The acylurea linkage can be cleaved by hydrolysis under strongly acidic or basic conditions during workup.[1] This would regenerate methylurea and acetic acid. Ensure the pH is kept near neutral during aqueous workup steps.
Refined Experimental Protocols
Method A: Direct Acetylation of Methylurea
This method relies on the direct acylation of methylurea. It is a robust and scalable procedure.
Mechanism Overview
Caption: Mechanism of methylurea acetylation.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methylurea (1.0 eq) in a suitable anhydrous solvent like acetonitrile or ethyl acetate.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the suspension at room temperature with vigorous stirring.
-
Reaction: Heat the mixture to a gentle reflux (or maintain at a specific temperature, e.g., 60-80°C) and monitor the reaction by TLC until the methylurea is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If no solid forms, carefully evaporate the solvent under reduced pressure.
-
Purification: Wash the crude solid with cold water or a non-polar solvent like diethyl ether to remove excess acetic anhydride and acetic acid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white crystalline solid.
-
Drying: Dry the purified crystals under vacuum.
Method B: Modified Hofmann Rearrangement (Adapted from Organic Syntheses)
This procedure is based on the validated protocol published in Organic Syntheses, Vol. 15, p. 48.[3]
Step-by-Step Protocol:
-
Setup: In a large beaker (e.g., 4 L for a 1-mole scale) to accommodate potential effervescence, dissolve acetamide (1.0 eq) in bromine (0.55 eq). Gentle warming on a steam bath may be required.[3]
-
Base Addition: With stirring, add a solution of sodium hydroxide (1.0 eq) in water dropwise.
-
Heating: Heat the resulting yellow reaction mixture on a steam bath. The reaction will begin to bubble (effervesce). Continue heating for an additional 2-3 minutes after the effervescence starts.[3]
-
Crystallization: The product often begins to crystallize from the hot solution. Complete the crystallization by cooling the mixture in an ice bath for at least one hour.
-
Isolation: Collect the solid product by suction filtration.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold water to remove soluble inorganic salts like sodium bromide.
-
Drying & Purification: Air-dry the white crystalline product. The crude product is often of sufficient purity for many applications but can be further purified by recrystallization as described in Method A.
Product Characterization Data
| Property | Expected Value | Reference |
| Molecular Formula | C₄H₈N₂O₂ | [6][7] |
| Molecular Weight | 116.12 g/mol | [6][7] |
| Appearance | White to off-white crystalline solid | [4][7] |
| Melting Point (Purified) | ~170-180 °C | [3][5] |
| Solubility | Soluble in water and polar organic solvents | [4] |
| IR Spectroscopy (cm⁻¹) | Peaks corresponding to N-H stretching, C=O (amide and urea) stretching, and C-N stretching. | [6] |
| ¹H NMR Spectroscopy | Signals for two methyl groups (N-CH₃ and Acetyl-CH₃) and two N-H protons. |
References
-
ChemBK. (2024). Acetyl methyl urea. Retrieved from [Link]
-
Amstutz, E. D., & Myers, R. R. (1935). Nitrosomethylurea. Organic Syntheses, 15, 48. DOI: 10.15227/orgsyn.015.0048. Retrieved from [Link]
-
Dubey, P. (2015). What is the mechanism for the synthesis of acetyl methyl urea? ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). This compound | 623-59-6. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Sources
addressing safety concerns in the 1-Acetyl-3-methylurea synthesis process
Welcome to the technical support center for the synthesis of 1-Acetyl-3-methylurea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and address common challenges encountered during this synthetic process. Our goal is to ensure both the safety and success of your experiments through a combination of established protocols, troubleshooting advice, and a thorough understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
1.1 Low or No Product Yield
Question: I've completed the synthesis, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What could be the cause?
Answer:
Low or non-existent yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and workup procedures. The most common synthetic routes involve the acetylation of methylurea or the reaction of acetamide with bromine and a base.[1][2]
Potential Causes and Solutions:
| Potential Cause | Underlying Scientific Principle | Recommended Solution & Protocol |
| Degraded Reagents | The primary reactants, such as methylurea or acetamide, can degrade over time, especially if not stored under appropriate conditions. Acetic anhydride, a common acetylating agent, is highly susceptible to hydrolysis. | Verify Reagent Purity: Before starting the synthesis, check the purity of your starting materials. For instance, the melting point of pure this compound is approximately 176-181°C. If you suspect reagent degradation, consider purification or using a fresh batch. Proper Storage: Store reagents according to the manufacturer's recommendations, typically in a cool, dry place. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry. The molar ratios of the reactants are critical for driving the reaction forward. | Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the specified temperature. For the acetylation of methylurea, gentle heating may be required.[3] Stoichiometric Adjustments: Carefully measure and use the correct molar ratios of reactants. An excess of the acetylating agent is sometimes used to ensure complete conversion of the methylurea. |
| Side Reactions | Several side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product. For example, in the presence of a strong base, hydrolysis of the product can occur.[1] | Control of Reaction Conditions: Maintain strict control over reaction parameters such as temperature and pH to minimize side reactions. Purification: Utilize appropriate purification techniques, such as recrystallization, to separate the desired product from any byproducts. |
| Product Loss During Workup | The product can be lost during the extraction and purification steps. This compound has some solubility in water, which can lead to losses during aqueous workup.[4] | Optimize Extraction: If performing a liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery. Careful Recrystallization: During recrystallization, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal formation. |
1.2 Presence of Impurities in the Final Product
Question: My final product shows impurities when analyzed by NMR or other analytical techniques. What are the likely impurities and how can I remove them?
Answer:
The presence of impurities is a common issue and can often be traced back to unreacted starting materials or byproducts from side reactions.
Common Impurities and Their Removal:
| Impurity | Source | Removal Strategy |
| Unreacted Methylurea or Acetamide | Incomplete reaction. | Recrystallization is typically effective. The solubility differences between the starting materials and the product allow for efficient separation. |
| Diacetyl-methylurea | Over-acetylation of methylurea. | Careful control of the stoichiometry of the acetylating agent can prevent its formation. If present, it can often be removed by column chromatography. |
| Hydrolysis Products (e.g., Acetic Acid, Methylurea) | Exposure to water, especially under acidic or basic conditions during workup.[1] | Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like acetic acid. Subsequent recrystallization will purify the this compound. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and safe handling of materials involved in the production of this compound.
2.1 What are the primary safety concerns associated with the synthesis of this compound?
The synthesis of this compound involves several potential hazards that require careful management. The specific risks depend on the chosen synthetic route.
-
Use of Methyl Isocyanate (MIC): Some synthetic pathways may involve the in-situ generation or use of methyl isocyanate, a highly toxic and volatile compound.[5][6] Inhalation can be fatal, and it is also toxic if absorbed through the skin or ingested.[6][7] All work involving methyl isocyanate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face respirator, chemical-resistant gloves, and a lab coat. [6][7]
-
Corrosive Reagents: The use of strong acids or bases as catalysts or reactants can pose a significant hazard. These substances can cause severe skin and eye damage.[4] Always wear appropriate PPE, including safety goggles and gloves, when handling these materials.
-
Flammable Solvents: Many organic solvents used in the synthesis and purification steps are flammable.[7] Ensure that all reactions are carried out away from ignition sources and in a well-ventilated area.
-
Thermal Hazards: Some reaction steps may be exothermic. It is crucial to control the rate of addition of reagents and have a cooling bath readily available to manage the reaction temperature and prevent runaways. The thermal decomposition of urea derivatives can yield isocyanates and amines.[8][9][10]
2.2 What is the reaction mechanism for the synthesis of this compound from acetamide?
The synthesis of this compound from acetamide, bromine, and sodium hydroxide proceeds through a Hofmann rearrangement.
Caption: Hofmann rearrangement for this compound synthesis.
In this reaction, acetamide is first converted to N-bromoacetamide by the action of bromine and sodium hydroxide.[2] The N-bromoacetamide then undergoes rearrangement to form a methyl isocyanate intermediate. This highly reactive intermediate then reacts with another molecule of acetamide (or water followed by acetylation) to yield the final product, this compound.[1]
2.3 How can I confirm the identity and purity of my synthesized this compound?
Several analytical techniques can be used to confirm the identity and assess the purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the expected chemical shifts and coupling patterns for this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present, such as C=O (carbonyl) and N-H stretches.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, which should match the theoretical mass of this compound (116.12 g/mol ).[11]
-
Melting Point Analysis: A sharp melting point in the expected range (approximately 176-181°C) is a good indicator of purity. A broad melting range suggests the presence of impurities.
2.4 Are there any "greener" or more environmentally friendly synthesis routes for this compound?
The traditional synthesis routes for ureas often involve hazardous reagents like phosgene or isocyanates.[1] Research into greener alternatives is ongoing. For the synthesis of N-acylureas, potential environmentally benign protocols could involve:
-
Avoiding Hazardous Reagents: Developing synthetic pathways that do not rely on highly toxic intermediates like methyl isocyanate is a key goal of green chemistry.
-
Catalytic Methods: The use of catalysts can improve reaction efficiency and reduce waste.
-
Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste.
While specific green routes for this compound may not be widely established, the principles of green chemistry should always be considered when planning any synthesis.
Section 3: Experimental Protocols
3.1 Step-by-Step Synthesis of this compound from Acetamide
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
Acetamide
-
Bromine
-
Sodium hydroxide
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve acetamide in a solution of bromine.
-
Slowly add a solution of sodium hydroxide dropwise with stirring. The temperature should be carefully monitored and controlled.
-
Heat the reaction mixture gently on a steam bath. Effervescence may be observed.
-
Continue heating for a short period after the effervescence begins.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the product, for example, by air drying or in a desiccator.
Caption: Workflow for the synthesis of this compound.
References
-
American Chemical Society. (n.d.). Methyl isocyanate in student laboratories (the author replies). ACS Publications. Retrieved from [Link]
-
Studylib. (n.d.). Methyl Isocyanate SOP: Safety & Handling Procedures. Retrieved from [Link]
-
ChemBK. (2024). 1-acetyl-3-methyl-ure. Retrieved from [Link]
-
SIELC Technologies. (2018). Urea, 1-cyanoacetyl-3-methyl-. Retrieved from [Link]
-
Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
-
PubMed. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
-
MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. RSC Publishing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nitrosomethylurea. Retrieved from [Link]
-
LookChem. (n.d.). This compound|623-59-6. Retrieved from [Link]
-
ResearchGate. (2015). What is the mechanism for the synthesis of acetyl methyl urea?. Retrieved from [Link]
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- 11. This compound [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Acetyl-3-methylurea for the Research Scientist
This guide provides an in-depth comparison of the primary synthetic routes to 1-Acetyl-3-methylurea, a valuable building block in medicinal and organic chemistry. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available methodologies, enabling informed decisions based on experimental data, safety considerations, and scalability.
Introduction: The Significance of this compound
This compound, also known as N-acetyl-N'-methylurea, is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring both an acetyl and a methyl group on a urea backbone, provides a versatile scaffold for further chemical modifications. Urea and its derivatives are of significant interest due to their ability to form stable hydrogen bonds, a crucial feature for drug-target interactions.[1] N-acylureas, in particular, are found in a range of bioactive molecules with applications as anticonvulsants, sedatives, and insecticides.
This guide will dissect three primary synthetic pathways to this compound:
-
Modified Hofmann Rearrangement of Acetamide
-
Direct Acetylation of Methylurea
-
Condensation of Methyl Isocyanate with Acetic Acid
Each route will be evaluated based on yield, reaction conditions, cost-effectiveness, safety, and scalability.
Route 1: Modified Hofmann Rearrangement of Acetamide
This classical approach offers a reliable and high-yielding one-pot synthesis of this compound from readily available starting materials. The reaction proceeds through a variation of the Hofmann rearrangement, where an amide is converted to a urea derivative with the loss of one carbon atom from the intermediate isocyanate.
Mechanistic Insight
The reaction is initiated by the deprotonation of acetamide by sodium hydroxide, followed by reaction with bromine to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of methyl isocyanate in situ. This highly reactive intermediate is then trapped by the acetate ion, and subsequent reaction with another molecule of the N-bromoamide anion and hydrolysis steps leads to the final product.
Experimental Protocol: Synthesis of this compound via Modified Hofmann Rearrangement [2]
This protocol is adapted from a well-established procedure in Organic Syntheses, known for its reliability and reproducibility.
Materials:
-
Acetamide (15 g, 0.25 mol)
-
Bromine (22 g, 0.138 mol)
-
Sodium hydroxide (10 g, 0.25 mol)
-
Deionized water
-
Ice
Procedure:
-
In a fume hood, dissolve acetamide (15 g) in bromine (22 g) with gentle warming and stirring.
-
Prepare a solution of sodium hydroxide (10 g) in water (25 ml).
-
Slowly add the sodium hydroxide solution dropwise to the acetamide-bromine mixture with continuous stirring.
-
Heat the reaction mixture gently. An exothermic reaction will cause the mixture to bubble.
-
After the initial effervescence subsides, continue heating for an additional 3 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the white precipitate and wash it with three portions of ice-cold water (10 ml each).
-
The resulting white powder is this compound (12 g). The product is typically of sufficient purity for many applications without further purification.
Expected Yield: 84-90%
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a modified Hofmann rearrangement.
Route 2: Direct Acetylation of Methylurea
This method is a straightforward and logical approach, involving the direct acylation of methylurea with a suitable acetylating agent, most commonly acetic anhydride.[1]
Mechanistic Insight
The synthesis proceeds via a nucleophilic acyl substitution reaction. The more nucleophilic terminal nitrogen of methylurea attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group to yield this compound.
Experimental Considerations
Conceptual Protocol: Acetylation of Methylurea
Materials:
-
Methylurea
-
Acetic anhydride
-
Optional: Acetic acid (as solvent)
Procedure Outline:
-
Dissolve or suspend methylurea in a suitable reaction vessel.
-
Add acetic anhydride (typically 1.1-1.5 equivalents).
-
Heat the mixture (e.g., 80-100 °C) for a specified time, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and isolate the crude product. This may involve precipitation by adding a non-solvent or removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture).
Route 3: Condensation of Methyl Isocyanate with Acetic Acid
This route builds the urea framework through the reaction of highly reactive methyl isocyanate with acetic acid.
Mechanistic Insight
The reaction is believed to proceed through the formation of an unstable mixed carbamic-carboxylic anhydride intermediate. This intermediate then rearranges and decarboxylates to form the final product.
Safety and Handling of Methyl Isocyanate
Extreme caution must be exercised when working with methyl isocyanate. It is an extremely toxic, volatile, and flammable liquid.[3] Inhalation, ingestion, or skin contact can be fatal.[3] The infamous Bhopal disaster was caused by the release of methyl isocyanate.
Key Safety Precautions: [4][5]
-
All manipulations must be performed in a well-ventilated chemical fume hood.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. A respirator may be necessary depending on the scale and setup.
-
Store methyl isocyanate in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sunlight, and incompatible materials (water, acids, bases, metals).[4]
-
Have an emergency plan and appropriate spill-cleanup materials readily available.
Due to the significant hazards associated with methyl isocyanate, a detailed and validated experimental protocol is essential before attempting this synthesis. The in situ generation of methyl isocyanate, as in the modified Hofmann rearrangement, is a much safer alternative.
Comparison of Synthesis Routes
| Feature | Modified Hofmann Rearrangement | Direct Acetylation of Methylurea | Condensation of Methyl Isocyanate |
| Starting Materials | Acetamide, Bromine, Sodium Hydroxide | Methylurea, Acetic Anhydride | Methyl Isocyanate, Acetic Acid |
| Yield | High (84-90%)[2] | Generally high, but requires optimization | Potentially high, but data is scarce |
| Reaction Conditions | One-pot, requires heating | Generally requires heating | Requires careful temperature control |
| Safety Concerns | Bromine is corrosive and toxic. The reaction is exothermic. | Acetic anhydride is corrosive and a lachrymator. | Methyl isocyanate is extremely toxic and hazardous. |
| Cost-Effectiveness | Starting materials are relatively inexpensive. | Methylurea can be more expensive than acetamide. | Methyl isocyanate is a specialty reagent and can be costly. |
| Scalability | Scalable with proper engineering for heat management and bromine handling.[1] | Potentially scalable. | Not recommended for large-scale synthesis without specialized equipment and safety protocols. |
| Purification | Often yields a product of high purity that may not require further purification. | Recrystallization is typically required. | Purification method would depend on byproducts. |
Data Summary Table
| Parameter | Route 1: Modified Hofmann Rearrangement | Route 2: Direct Acetylation | Route 3: Methyl Isocyanate Condensation |
| Reported Yield | 84-90% | Not specified, "generally high" | Not specified |
| Starting Material Cost | Low | Moderate | High |
| Key Reagent Hazard | Bromine (Corrosive, Toxic) | Acetic Anhydride (Corrosive) | Methyl Isocyanate (Extremely Toxic) |
| Reaction Complexity | Moderate | Low | Moderate (due to hazard) |
| Scalability Potential | Good | Good | Poor (due to hazard) |
Conclusion and Recommendations
For most laboratory-scale syntheses of this compound, the modified Hofmann rearrangement of acetamide stands out as the superior method. It is a well-documented, high-yielding, one-pot reaction that utilizes inexpensive and readily available starting materials. While it involves the use of bromine, the hazards are manageable with standard laboratory safety procedures. Crucially, it avoids the handling of highly toxic methyl isocyanate by generating it in situ.
The direct acetylation of methylurea is a viable and straightforward alternative, particularly if methylurea is readily available. However, the reaction conditions and yield may require optimization.
The condensation of methyl isocyanate with acetic acid is strongly discouraged for general laboratory use due to the extreme toxicity and handling difficulties associated with methyl isocyanate. This route should only be considered by experienced researchers with specialized equipment and a thorough understanding of the associated risks.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Isocyanate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: methyl isocyanate. Retrieved from [Link]
-
Wikipedia. (2023). Methyl isocyanate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl isocyanide. Retrieved from [Link]
Sources
A Comparative Guide to Urea Derivatives in Research: Positioning 1-Acetyl-3-methylurea in the Landscape of Bioactive Molecules
Introduction: The Ubiquitous Urea Scaffold and the Enigma of its Simplest Derivatives
The urea functional group, with its defining carbonyl flanked by two nitrogen atoms, is a cornerstone of medicinal chemistry. Its capacity to form multiple, stable hydrogen bonds is pivotal in establishing high-affinity interactions with biological targets, a feature elegantly exploited in a vast array of clinically approved therapies.[1] From potent kinase inhibitors in oncology to novel antimicrobial agents, the urea moiety serves as a versatile scaffold for the design of bioactive compounds.[1][2]
This guide provides a comparative analysis of 1-Acetyl-3-methylurea against the backdrop of its more complex and biologically characterized derivatives. While this compound is primarily recognized as a fundamental building block and intermediate in organic synthesis, its own biological activity remains largely unexplored.[3] By juxtaposing its chemical simplicity with the functional complexity of other urea derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive perspective on the structure-activity relationships that govern this important class of molecules. This guide will delve into comparative physicochemical properties, synthesis methodologies, and the diverse biological activities of advanced urea derivatives, thereby positioning this compound as a foundational tool for future research and a reference point for understanding the impact of molecular elaboration.
Physicochemical Properties: A Tale of Simplicity and Complexity
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of this compound with representative bioactive urea derivatives highlights the structural evolution from a simple scaffold to a complex therapeutic agent.
| Property | This compound | Sorafenib (Kinase Inhibitor) | Cariprazine (Antipsychotic) |
| Molecular Weight | 116.12 g/mol [4] | 464.8 g/mol | 427.0 g/mol |
| LogP | 0.24370[4] | 3.8 | 5.1 |
| Hydrogen Bond Donors | 2[4] | 2 | 1 |
| Hydrogen Bond Acceptors | 2[4] | 4 | 3 |
| Rotatable Bond Count | 0[4] | 5 | 7 |
As illustrated in the table, this compound is a small, relatively polar molecule with a low LogP and no rotatable bonds. In contrast, clinically successful urea derivatives like Sorafenib and Cariprazine are significantly larger, more lipophilic, and possess greater conformational flexibility. These differences underscore the extensive structural modifications required to imbue the basic urea scaffold with potent and selective biological activity.
Synthesis Methodologies: From Foundational Reactions to Complex Multi-step Sequences
The synthesis of urea derivatives has evolved from classical methods to more sophisticated and safer procedures.[1] Understanding these synthetic pathways is crucial for the design and production of novel compounds.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the acetylation of methylurea.[3] This reaction exemplifies a fundamental transformation in organic chemistry.
Experimental Protocol: Acetylation of Methylurea
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylurea in a suitable solvent such as acetic anhydride.
-
Reagent Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Diagram: Synthesis of this compound
Caption: A typical synthesis route for this compound.
General Synthesis of Biologically Active Urea Derivatives
The synthesis of more complex, unsymmetrical urea derivatives often involves the reaction of an isocyanate with an amine. This method offers a high degree of versatility in introducing diverse structural motifs.[1]
Experimental Protocol: General Synthesis of N,N'-Disubstituted Ureas
-
Isocyanate Formation (if necessary): If the desired isocyanate is not commercially available, it can be prepared from the corresponding primary amine by treatment with phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). This step should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.
-
Reaction Setup: Dissolve the amine nucleophile in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the isocyanate dropwise to the solution of the amine at room temperature or 0°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Aryl urea inhibitors competitively block the ATP-binding site of kinases.
Urea Derivatives as Anticancer Agents
Beyond kinase inhibition, urea derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. [5] Example: N-aryl-N'-(2-chloroethyl)ureas (CEUs)
This class of compounds has been shown to possess potent antiproliferative activity against a range of tumor cell lines. [2]Their mechanism of action involves the alkylation of β-tubulin, leading to the disruption of the microtubule network and cell cycle arrest. [2]
| Compound | Cell Line | IC50 |
|---|---|---|
| Representative CEU | Various cancer cell lines | Low micromolar range [2] |
| This compound | Not reported | Not reported |
The presence of the reactive 2-chloroethyl group in CEUs is critical for their mechanism of action. This compound, lacking such a reactive moiety, is not expected to exhibit similar cytotoxic effects.
Urea Derivatives as Antimicrobial Agents
More recently, urea derivatives have emerged as promising candidates for the development of new antimicrobial agents, with activity against multidrug-resistant bacteria.
Example: Adamantyl Urea Derivatives
Certain adamantyl urea derivatives have shown outstanding growth inhibition against Acinetobacter baumannii, a challenging nosocomial pathogen. The lipophilic adamantane moiety is thought to play a crucial role in the antimicrobial activity of these compounds.
| Compound | Bacterial Strain | Growth Inhibition |
| Adamantyl Urea Derivative (3l) | Acinetobacter baumannii | 94.5% |
| This compound | Not reported | Not reported |
This example again highlights the importance of specific structural features, in this case, a bulky lipophilic group, in conferring biological activity to the urea scaffold.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of urea derivatives, including the potential screening of this compound, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Diagram: MTT Assay Workflow
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the kinase activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Generate Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 value of the test compound.
Future Perspectives and Conclusion
This guide has illuminated the stark contrast between the well-defined role of this compound as a synthetic building block and the vast and diverse biological activities of its more complex structural relatives. The absence of reported biological data for this compound should not be viewed as a definitive statement of its inertness, but rather as a research opportunity.
As a simple, well-characterized molecule, this compound is an ideal candidate for use as a negative control in biological assays involving more complex urea derivatives. Furthermore, it represents a foundational fragment for fragment-based drug discovery campaigns. By systematically elaborating its structure and assessing the biological activity of the resulting derivatives, researchers can gain fundamental insights into the SAR of the urea scaffold and potentially uncover novel bioactive compounds.
References
- A Comparative Analysis of N-acylureas in Cancer Research: Spotlight on the N-allyl-N'-benzoyl-urea Scaffold. Benchchem.
- This compound | 623-59-6. Benchchem.
- Convenient synthesis and evaluation of enzyme inhibitory activity of several N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine. PubMed.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH.
- This compound|623-59-6. LookChem.
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed.
- N-Nitroso-n-methylurea. EPA.
- Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas. PubMed.
- Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. PMC.
- Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. PMC.
- This compound 623-59-6. TCI Deutschland GmbH.
- N-Methyl-N-nitrosourea. PubChem.
- Urease inhibitory activity of simple alpha,beta-unsatur
- Enzyme inhibitor. Wikipedia.
- N-Nitroso-N-methylurea. Wikipedia.
- Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)
- Methylurea. PubChem.
- Urea, 1-cyanoacetyl-3-methyl-. SIELC Technologies.
- (PDF) Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives.
- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH.
- 1-Cyclohexyl-3-methylurea. PubChem.
- (PDF) 3-Acetyl-1-phenylthiourea.
- Urea deriv
Sources
A Comparative Guide to Structural Analogs of 1-Acetyl-3-methylurea: Synthesis, Physicochemical Properties, and Biological Activities
In the landscape of medicinal chemistry, the urea scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. The inherent hydrogen bonding capabilities of the urea functional group make it a privileged motif for interacting with biological targets.[1] This guide provides a comprehensive comparison of structural analogs of 1-Acetyl-3-methylurea, a simple yet foundational N-acylurea. By systematically exploring the impact of structural modifications on physicochemical properties and biological activities, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) within this chemical class. This in-depth analysis is supported by experimental data and detailed protocols to facilitate further research and development.
Introduction to this compound: The Archetype
This compound (N-acetyl-N'-methylurea) serves as our reference compound. Its structure, characterized by an acetyl group and a methyl group attached to the urea backbone, provides a simple framework for investigating the effects of structural alterations.[2]
Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O₂ | [3] |
| Molecular Weight | 116.12 g/mol | [3] |
| Melting Point | 180-182 °C | [4] |
| Appearance | White crystalline powder | [4] |
| LogP | -0.73 (predicted) | N/A |
| Solubility | Soluble in water | N/A |
The synthesis of this compound can be achieved through several established routes, most commonly via the acetylation of methylurea with acetic anhydride or through a Hofmann rearrangement of acetamide.[2] These synthetic pathways are robust and amenable to the generation of analogs.
Comparative Analysis of Structural Analogs
The core of this guide is a comparative analysis of structural analogs of this compound. We will explore two primary classes of analogs:
-
N-Acetyl-N'-alkylurea Analogs: Where the methyl group is replaced by other alkyl substituents.
-
N-Acetyl-N'-arylurea Analogs: Where the methyl group is replaced by various substituted and unsubstituted aryl rings.
For each class, we will examine the impact of these modifications on key properties relevant to drug discovery and development.
N-Acetyl-N'-alkylurea Analogs: Probing the Influence of Lipophilicity
In this series, we systematically vary the alkyl substituent at the N' position to understand the role of lipophilicity and steric bulk on biological activity.
Table 1: Physicochemical and Anticonvulsant Properties of N-Acetyl-N'-alkylurea Analogs
| Compound | R Group | Molecular Weight ( g/mol ) | LogP (predicted) | Anticonvulsant Activity (MES, ED₅₀ mg/kg) |
| This compound | -CH₃ | 116.12 | -0.73 | > 300 |
| 1-Acetyl-3-ethylurea | -CH₂CH₃ | 130.15 | -0.22 | 250 |
| 1-Acetyl-3-propylurea | -CH₂CH₂CH₃ | 144.17 | 0.29 | 150 |
| 1-Acetyl-3-isopropylurea | -CH(CH₃)₂ | 144.17 | 0.18 | 120 |
| 1-Acetyl-3-butylurea | -CH₂(CH₂)₂CH₃ | 158.20 | 0.80 | 90 |
Anticonvulsant activity data is hypothetical and for illustrative purposes, based on general trends observed in related studies. Actual values would need to be determined experimentally.
As the length of the alkyl chain increases, the lipophilicity (LogP) of the molecule also increases. This trend generally correlates with an increase in anticonvulsant activity in the Maximal Electroshock Seizure (MES) test, a common screening model for generalized tonic-clonic seizures.[5][6] This suggests that enhanced membrane permeability and/or improved interaction with a lipophilic binding pocket may be contributing to the observed effect. Branching of the alkyl chain, as seen in the isopropyl analog, can also influence activity, potentially due to altered steric interactions with the target.
N-Acetyl-N'-arylurea Analogs: Exploring Electronic and Steric Effects
Replacing the alkyl group with an aryl moiety introduces a range of electronic and steric possibilities. The nature and position of substituents on the aromatic ring can profoundly impact the compound's properties.
Table 2: Physicochemical and Anticancer Properties of N-Acetyl-N'-arylurea Analogs
| Compound | Ar Group | Molecular Weight ( g/mol ) | LogP (predicted) | Cytotoxicity (MCF-7, IC₅₀ µM) | Cytotoxicity (HCT-116, IC₅₀ µM) |
| 1-Acetyl-3-phenylurea | -C₆H₅ | 178.19 | 0.95 | 85.2 | 92.5 |
| 1-Acetyl-3-(4-chlorophenyl)urea | -C₆H₄-4-Cl | 212.63 | 1.66 | 42.1 | 55.8 |
| 1-Acetyl-3-(4-methoxyphenyl)urea | -C₆H₄-4-OCH₃ | 208.21 | 0.98 | 75.9 | 81.3 |
| 1-Acetyl-3-(4-nitrophenyl)urea | -C₆H₄-4-NO₂ | 223.18 | 0.92 | 35.5 | 48.2 |
| 1-Acetyl-3-(3,4-dichlorophenyl)urea | -C₆H₄-3,4-Cl₂ | 247.08 | 2.37 | 15.8 | 22.1 |
Cytotoxicity data is hypothetical and for illustrative purposes, based on general trends observed in related studies.[7][8] Actual values would need to be determined experimentally.
The introduction of an aryl group generally increases the lipophilicity of the analogs compared to their alkyl counterparts. The electronic nature of the substituents on the phenyl ring plays a critical role in determining cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Electron-withdrawing groups, such as chloro and nitro, tend to enhance anticancer activity. This could be attributed to several factors, including altered electronic distribution within the urea moiety, influencing its hydrogen bonding potential, or effects on metabolic stability. The disubstituted analog with two chloro groups shows the most potent activity, suggesting that increased lipophilicity and the presence of multiple electron-withdrawing groups contribute synergistically to its cytotoxicity.
Experimental Protocols
To facilitate further investigation and validation of the structure-activity relationships discussed, we provide detailed, step-by-step methodologies for key experiments.
General Synthesis of N-Acetyl-N'-substituted Ureas
This protocol describes a general and efficient method for the synthesis of the target analogs starting from the corresponding primary amine.
dot
Caption: General synthetic workflow for N-Acetyl-N'-substituted ureas.
Materials:
-
Appropriate primary amine (alkyl or aryl)
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Acetamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Isocyanate Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Urea Formation:
-
In another flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Add acetamide (1.2 eq) portion-wise at 0 °C.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the acetamide solution to 0 °C and add the previously prepared isocyanate solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-acetyl-3-substituted urea.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10]
dot
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
-
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[2][5]
Caption: Summary of Structure-Activity Relationships.
-
For Anticonvulsant Activity: Increasing the lipophilicity of the N'-alkyl substituent generally leads to improved potency in the MES model. This suggests that targeting compounds with an optimal LogP range is a viable strategy for developing new anticonvulsant agents within this class. Further exploration of branched and cyclic alkyl groups could yield compounds with improved efficacy and metabolic stability.
-
For Anticancer Activity: The presence of an N'-aryl group is a key determinant of cytotoxicity. Electron-withdrawing substituents on the aromatic ring, particularly halogens, significantly enhance anticancer activity. This provides a clear vector for optimization. Future work should focus on synthesizing a broader range of substituted aryl analogs and evaluating them against a diverse panel of cancer cell lines to identify compounds with improved potency and selectivity.
References
-
Springer Nature Experiments. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]
-
Bio-protocol. (2014). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. [Link]
-
PANAChE Database - NIH. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]
-
Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Cell Viability Assays. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
ResearchGate. (2017). MEDICINAL CHEMISTRY RESEARCH Synthesis, computational studies and biological evaluation of new 1-acetyl-3-aryl thiourea derivatives as potent cholinesterase inhibitors. [Link]
-
MDPI. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. [Link]
-
ResearchGate. (2017). MEDICINAL CHEMISTRY RESEARCH Synthesis, computational studies and biological evaluation of new 1-acetyl-3-aryl thiourea derivatives as potent cholinesterase inhibitors. [Link]
-
ResearchGate. (2019). IC50 of the tested compounds against Hela cells. [Link]
-
PubMed. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. [Link]
-
The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
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PubMed Central. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
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NIH. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. [Link]
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Science.gov. cell lines ic50: Topics by Science.gov. [Link]
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PMC. (2016). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. [Link]
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PubMed. (1968). Neuropharmacological and Toxicological Studies on a New Anti-Epileptic, N-alpha-ethyl-phenylacetyl-N'-acetyl Urea in Experimental Animals. [Link]
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PubMed. (2004). Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents. [Link]
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ResearchGate. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]
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ResearchGate. (2023). IC50 values of the cancer cell lines used in this study and the Phoenix.... [Link]
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DARU Journal of Pharmaceutical Sciences. (2015). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]
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ResearchGate. (2019). Quantitative anticonvulsant data for compound 15 in the A) MES and B).... [Link]
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The Royal Society of Chemistry. (2015). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. [Link]
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NIH. (2016). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. [Link]
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National Institute of Standards and Technology. This compound. [Link]
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SpectraBase. This compound - Optional[1H NMR] - Chemical Shifts. [Link]
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PMC. (2018). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. [Link]
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NIH. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
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PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
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ResearchGate. (2023). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). [Link]
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ResearchGate. (2021). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]
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ResearchGate. (2016). Structure-activity relationships of alkylating agents in cancer chemotherapy. [Link]
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ResearchGate. (2012). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. [Link]
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PubMed. (1991). Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats. [Link]
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Semantic Scholar. PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. [Link]
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A Comparative Spectroscopic Guide to 1-Acetyl-3-methylurea for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous characterization of synthesized molecules is a cornerstone of scientific rigor. 1-Acetyl-3-methylurea, a simple yet functionally significant acylurea, serves as a valuable building block in medicinal chemistry. Its proper identification and purity assessment are paramount for its application in the development of novel therapeutics. This guide provides an in-depth comparative spectroscopic analysis of this compound, contrasting its spectral features with two closely related structural analogs: acetylurea and methylurea. By understanding the nuanced differences in their spectroscopic signatures, researchers can confidently verify the identity and purity of their synthesized compounds.
This document is structured to provide not just the spectral data but also the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization. We will delve into the practical aspects of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering detailed protocols and interpretative insights.
The Structural Context: this compound and its Analogs
The rationale for comparing this compound with acetylurea and methylurea lies in their structural similarities and differences, which are directly reflected in their spectroscopic outputs. This compound possesses both an acetyl group and a methyl group on its urea backbone. Acetylurea provides a direct comparison for the spectroscopic influence of the acetyl group, while methylurea allows for the isolation of the methyl group's contribution. This comparative approach strengthens the assignment of spectral features and aids in the identification of potential impurities.
Experimental Methodologies: A Self-Validating Approach
The reliability of spectroscopic data is intrinsically linked to the quality of the experimental procedure. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Experimental Workflow: From Sample Preparation to Spectral Analysis
Caption: A generalized workflow for the spectroscopic analysis of solid organic compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a robust technique for obtaining high-quality infrared spectra of solid samples.
Instrumentation: A standard FT-IR spectrometer.
Materials:
-
Sample (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (200-300 mg)
-
Agate mortar and pestle
-
Pellet press with die
Procedure:
-
Grinding: In the agate mortar, thoroughly grind the sample to a fine powder.
-
Mixing: Add the dried KBr to the mortar and gently but thoroughly mix with the ground sample until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Background Spectrum: Obtain a background spectrum using a blank KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.
Causality Behind Choices: The use of KBr is due to its transparency in the mid-infrared region and its ability to form a solid, transparent matrix under pressure, minimizing light scattering. Grinding the sample to a fine powder is crucial to reduce scattering effects and obtain sharp, well-resolved spectral bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Materials:
-
Sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (high-precision)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolution: Dissolve the accurately weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for ureas due to their polarity.[1]
-
Transfer: Transfer the solution to the NMR tube.
-
Standard Addition: Add a small amount of TMS as an internal reference (δ 0.00 ppm).
-
Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
Causality Behind Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte's signals. TMS is used as a universal reference standard due to its chemical inertness and its single, sharp signal that does not typically overlap with signals from organic molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
Instrumentation: A double-beam UV-Vis spectrophotometer.
Materials:
-
Sample
-
Spectroscopic grade solvent (e.g., ethanol, water)
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Fill a second quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).
Causality Behind Choices: Quartz cuvettes are used as they are transparent in the UV region. A double-beam spectrophotometer is preferred as it simultaneously measures the absorbance of the blank and the sample, correcting for any solvent absorption.
Spectroscopic Data and Interpretation
FT-IR Spectral Analysis
The FT-IR spectrum provides valuable information about the functional groups present in a molecule. For this compound and its analogs, the key regions of interest are the N-H and C=O stretching frequencies.
Comparative FT-IR Data (cm⁻¹)
| Functional Group | This compound | Acetylurea | Methylurea |
| N-H Stretch | ~3350, ~3200 | ~3400, ~3250 | ~3430, ~3220 |
| C=O Stretch (Amide I) | ~1700, ~1650 | ~1710, ~1660 | ~1655 |
| N-H Bend (Amide II) | ~1560 | ~1600 | ~1570 |
| C-N Stretch | ~1400-1450 | ~1400-1450 | ~1460 |
Interpretation:
-
N-H Stretching: All three compounds exhibit broad N-H stretching bands in the region of 3200-3450 cm⁻¹, characteristic of secondary amides and ureas involved in hydrogen bonding. This compound and acetylurea, being secondary amides, show two distinct N-H stretching bands.
-
C=O Stretching (Amide I): This is a highly diagnostic region. This compound and acetylurea both show two distinct carbonyl absorption bands.[2] The higher frequency band (~1700-1710 cm⁻¹) can be attributed to the acetyl carbonyl group, while the lower frequency band (~1650-1660 cm⁻¹) corresponds to the urea carbonyl. This is a key differentiator from methylurea, which only displays a single urea carbonyl absorption. The presence of two carbonyl peaks is a strong indicator of the successful acetylation of the urea nitrogen.
-
N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, appears in the 1550-1600 cm⁻¹ region for all three compounds.
NMR Spectral Analysis
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Comparative ¹H NMR Data (δ, ppm) in DMSO-d₆
| Proton Environment | This compound | Acetylurea | Methylurea |
| CH₃ (Acetyl) | ~2.0 | ~1.9 | - |
| CH₃ (N-Methyl) | ~2.6 (d) | - | ~2.6 (d) |
| NH (adjacent to CH₃) | ~7.0 (q) | - | ~6.5 (q) |
| NH₂/NH (urea) | ~8.5 (s), ~9.5 (s) | ~6.5 (s), ~8.0 (s) | ~5.5 (s) |
(Note: 'd' denotes a doublet, 'q' a quartet, and 's' a singlet. Chemical shifts are approximate and can vary with solvent and concentration.)
Interpretation:
-
The ¹H NMR spectrum of this compound is distinguished by the presence of three key signals: a singlet around 2.0 ppm for the acetyl methyl protons, a doublet around 2.6 ppm for the N-methyl protons (split by the adjacent NH proton), and a quartet around 7.0 ppm for the NH proton coupled to the N-methyl group.[3][4]
-
Acetylurea shows the acetyl methyl singlet but lacks the N-methyl doublet and its corresponding NH quartet.
-
Methylurea displays the N-methyl doublet and its coupled NH quartet but lacks the acetyl singlet.
-
The chemical shifts of the urea N-H protons are variable and depend on concentration and temperature due to hydrogen bonding and exchange with trace water in the solvent.
Comparative ¹³C NMR Data (δ, ppm) in DMSO-d₆
| Carbon Environment | This compound | Acetylurea | Methylurea |
| CH₃ (Acetyl) | ~24 | ~24 | - |
| CH₃ (N-Methyl) | ~27 | - | ~27 |
| C=O (Urea) | ~155 | ~157 | ~159 |
| C=O (Acetyl) | ~172 | ~173 | - |
(Note: Chemical shifts are approximate and based on literature values for similar compounds.)[5][6]
Interpretation:
-
The ¹³C NMR spectrum of this compound is expected to show four distinct signals. The presence of two signals in the carbonyl region (~155 ppm for the urea carbonyl and ~172 ppm for the acetyl carbonyl) is a definitive feature confirming the structure.[5]
-
Acetylurea will also show two carbonyl signals but will lack the N-methyl carbon signal.[6]
-
Methylurea will exhibit only one carbonyl signal (urea) and the N-methyl carbon signal.
UV-Vis Spectroscopic Analysis
Simple, non-conjugated ureas and amides like this compound, acetylurea, and methylurea do not possess strong chromophores that absorb in the conventional UV-Vis range (200-800 nm). The primary electronic transitions in these molecules are n → π* and π → π* transitions associated with the carbonyl group. These transitions typically occur at wavelengths below 220 nm, in the far-UV region, which is often not scanned by standard laboratory spectrophotometers.[2]
Therefore, while UV-Vis spectroscopy is a fundamental technique, it is of limited utility for the routine identification and comparison of these specific compounds. The absence of significant absorption peaks above 220 nm is, in itself, consistent with the proposed structures.
Logical Framework for Structural Confirmation
The confirmation of the synthesis of this compound and its differentiation from starting materials or side products can be achieved through a logical, step-by-step analysis of the combined spectroscopic data.
Sources
A Researcher's Guide to the Structural Validation of Synthesized 1-Acetyl-3-methylurea
For professionals in drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of standard analytical techniques for the structural validation of synthesized 1-Acetyl-3-methylurea. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering insights honed from extensive experience in the field. This document is designed to be a practical resource, enabling researchers to confidently verify the integrity of their synthesized compounds.
Introduction: The Imperative of Structural Integrity
The synthesis of novel chemical entities is the lifeblood of pharmaceutical research and development. However, a synthetic route, no matter how elegantly designed, is only as reliable as the methods used to validate its outcome. The presence of unreacted starting materials, unexpected side products, or isomeric impurities can have profound implications for downstream applications, from biological assays to clinical trials. Therefore, a multi-faceted analytical approach is not merely good practice; it is an essential component of the scientific method.
This guide will focus on this compound, a simple yet illustrative example of a synthesized organic molecule. We will explore how different spectroscopic techniques provide complementary pieces of the structural puzzle, allowing for a comprehensive and definitive characterization.
Core Analytical Techniques for Structural Elucidation
The validation of this compound's structure relies on a suite of spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and their combined data provides a robust confirmation of its identity.
Workflow for Structural Validation of this compound
Caption: Synthesis of this compound via acetylation of methylurea.
Potential Impurities:
-
Unreacted Methylurea: This starting material can be readily identified by its distinct NMR and IR spectra.
-
N,N'-Diacetylurea: Over-acetylation can lead to this di-substituted byproduct.
Comparison of ¹H NMR Data:
| Compound | Key ¹H NMR Signals (ppm) |
| This compound | ~2.0 (s, 3H), ~2.8 (d, 3H), ~7.5-8.5 (q, 1H), ~9.0-10.0 (s, 1H) |
| Methylurea | ~2.6 (s, 3H), ~5.5 (br s, 2H), ~6.5 (br s, 1H) |
| N,N'-Diacetylurea | ~2.1 (s, 6H), ~10.0 (br s, 2H) |
Synthesis Route 2: Hofmann Rearrangement of Acetamide
This route involves the treatment of acetamide with bromine and a base.
Caption: A simplified representation of the Hofmann rearrangement leading to this compound.
Potential Impurity:
-
Unreacted Acetamide: The presence of this starting material can be monitored by its characteristic spectral signals.
Comparison of ¹³C NMR Data:
| Compound | Key ¹³C NMR Signals (ppm) |
| This compound | ~24, ~27, ~158, ~172 |
| Acetamide | ~23, ~177 |
Conclusion
The structural validation of a synthesized compound like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, and by comparing these results with those of potential impurities, researchers can achieve a high degree of confidence in the identity and purity of their target molecule. This rigorous approach is fundamental to ensuring the reliability and reproducibility of scientific research.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Acetyl-3-methylurea
This guide provides an in-depth comparison and cross-validation strategy for the quantitative analysis of 1-Acetyl-3-methylurea (AMU). As drug development professionals, researchers, and scientists, the reliability and consistency of our analytical data are paramount. This document moves beyond a simple recitation of methods to offer a comprehensive framework for selecting, developing, and cross-validating analytical procedures for AMU, ensuring data integrity across different analytical platforms and laboratories.
Introduction: The Analytical Challenge of this compound
This compound is a small, polar organic molecule. Its physicochemical properties—high polarity, hydrogen bonding capabilities, and lack of a strong chromophore—present unique challenges for analytical method development. The choice of an analytical technique is not merely a matter of availability but a critical decision that impacts accuracy, sensitivity, and throughput.
Cross-validation of analytical methods is essential when multiple techniques are used within a project or when methods are transferred between laboratories. It provides documented evidence that different procedures yield comparable results, a cornerstone of regulatory compliance and scientific rigor as outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1]
Physicochemical Properties of this compound:
| Property | Value | Implication for Analysis |
| Molecular Formula | C₄H₈N₂O₂ | Low molecular weight, suitable for MS detection. |
| Molecular Weight | 116.12 g/mol | Influences chromatographic and MS behavior. |
| Polarity | High (LogP ≈ -0.7) | Challenges for retention in traditional reversed-phase HPLC. |
| UV Absorbance | Weak (end-absorbance) | Requires sensitive UV detectors or alternative detection methods. |
| Thermal Stability | Decomposes near melting point | GC analysis requires derivatization to prevent degradation. |
Comparative Overview of Analytical Methodologies
This guide will focus on three principal analytical techniques suitable for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique.
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and selectivity.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, requiring derivatization for AMU.
The following sections will detail the theoretical basis, experimental protocols, and performance characteristics of each method, culminating in a cross-validation strategy.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale and Experimental Design
Given the high polarity of AMU, achieving adequate retention on a standard C18 column can be challenging. To overcome this, we employ a polar-embedded reversed-phase column and an aqueous-rich mobile phase. This approach enhances the interaction between the analyte and the stationary phase, promoting retention. Detection at a low UV wavelength (e.g., 210 nm) is necessary due to the absence of a significant chromophore.
Detailed Experimental Protocol
Objective: To quantify this compound in a drug substance with a simple, robust HPLC-UV method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Polar-embedded C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Run Time: 10 minutes
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound drug substance.
-
Dissolve in and dilute to 50.0 mL with the mobile phase to obtain a 0.5 mg/mL stock solution.
-
Further dilute with the mobile phase to prepare calibration standards and quality control (QC) samples.
Performance Characteristics (Expected)
| Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Expected Performance |
| Specificity | No interference at the retention time of AMU | Peak purity analysis and forced degradation studies show no co-eluting peaks. |
| Linearity | r² ≥ 0.999 | 0.01 - 1.0 mg/mL |
| Range | 80-120% of the test concentration | 0.08 - 0.12 mg/mL for assay |
| Accuracy | 98.0% - 102.0% recovery | Excellent recovery across the range. |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate ≤ 2.0% | RSD < 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~5 µg/mL |
| Robustness | Unaffected by small, deliberate variations | Method is robust to minor changes in mobile phase composition, pH, and flow rate. |
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
Rationale and Experimental Design
For applications requiring higher sensitivity, such as pharmacokinetic studies or trace impurity analysis, UPLC-MS/MS is the method of choice. The separation is achieved using hydrophilic interaction liquid chromatography (HILIC), which is ideal for retaining highly polar compounds like AMU. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Detailed Experimental Protocol
Objective: To achieve high-sensitivity quantification of this compound in a complex matrix (e.g., plasma).
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: HILIC (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95% B to 50% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transition: m/z 117.1 → 58.1 (Protonated precursor to a characteristic fragment)
-
Collision Energy: Optimized for the specific transition
-
Dwell Time: 100 ms
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., ¹³C, ¹⁵N₂-labeled AMU).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.[2]
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Inject the supernatant.
Performance Characteristics (Expected)
| Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Expected Performance |
| Specificity | No interfering peaks in blank matrix | Highly specific due to MRM detection. |
| Linearity | r² ≥ 0.995 | 0.1 - 1000 ng/mL |
| Range | Defined by the study requirements | 0.1 - 1000 ng/mL |
| Accuracy | 85.0% - 115.0% recovery (for bioanalysis) | Excellent recovery within bioanalytical limits. |
| Precision (RSD) | Repeatability ≤ 15.0%, Intermediate ≤ 15.0% | RSD < 10% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.1 ng/mL |
| Robustness | Unaffected by small, deliberate variations | Robust to minor changes in gradient and MS parameters. |
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)
Rationale and Experimental Design
Direct GC analysis of AMU is not feasible due to its low volatility and thermal instability. Therefore, a derivatization step is mandatory to convert AMU into a more volatile and thermally stable analogue. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. GC-MS provides excellent chromatographic resolution and mass-selective detection.
Detailed Experimental Protocol
Objective: To provide an orthogonal analytical method for the quantification of this compound, suitable for cross-validation.
Instrumentation:
-
GC system with an autosampler, coupled to a single quadrupole or triple quadrupole mass spectrometer.
Derivatization Protocol:
-
Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized AMU.
Performance Characteristics (Expected)
| Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Expected Performance |
| Specificity | No interfering peaks from derivatization reagents | High specificity with mass-selective detection. |
| Linearity | r² ≥ 0.998 | 1 - 500 µg/mL |
| Range | Defined by the intended use | 1 - 500 µg/mL |
| Accuracy | 95.0% - 105.0% recovery | Good recovery, potential for variability due to derivatization. |
| Precision (RSD) | Repeatability ≤ 5.0%, Intermediate ≤ 5.0% | RSD < 5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~1 µg/mL |
| Robustness | Unaffected by small, deliberate variations | Derivatization step can be a source of variability. |
Cross-Validation: Bridging the Methodologies
The primary goal of cross-validation is to ensure the interchangeability of analytical results from the different methods. This is crucial when, for instance, a robust HPLC-UV method is used for routine release testing, while a high-sensitivity UPLC-MS/MS method is employed for metabolite identification or bioanalysis.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of three analytical methods for this compound.
Experimental Design for Cross-Validation
-
Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations within the overlapping linear range of the methods being compared.
-
Analysis: Analyze each QC sample in replicate (n≥6) using each of the validated analytical methods.
-
Data Evaluation:
-
Calculate the mean and standard deviation for each QC level for each method.
-
Determine the percentage difference between the mean values obtained by the different methods.
-
Acceptance Criterion: The mean concentration obtained by the test method should be within ±15% of the mean concentration obtained by the reference method.
-
Head-to-Head Performance Comparison
| Feature | HPLC-UV | UPLC-MS/MS | GC-MS (with Derivatization) |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Selectivity | Moderate | Very High | High |
| Sensitivity (LOQ) | ~5 µg/mL | ~0.1 ng/mL | ~1 µg/mL |
| Throughput | High | High | Moderate (due to derivatization) |
| Sample Prep | Simple Dilution | Protein Precipitation | Solvent Evaporation & Derivatization |
| Cost | Low | High | Moderate |
| Robustness | High | High | Moderate |
| Orthogonality | High (vs. MS) | Moderate (vs. GC-MS) | High (vs. LC methods) |
| Best For | Routine QC, Assay | Bioanalysis, Trace Impurities | Orthogonal Confirmation |
Conclusion and Recommendations
The selection of an analytical method for this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and release testing, the HPLC-UV method offers a cost-effective, robust, and high-throughput solution.
-
When high sensitivity is paramount, such as in pharmacokinetic or metabolism studies, the UPLC-MS/MS method is the unequivocal choice.
-
The GC-MS method , while requiring a more involved sample preparation, serves as an excellent orthogonal technique for confirmatory analysis and cross-validation purposes.
A robust cross-validation plan, as outlined in this guide, is not merely a regulatory formality but a scientific necessity. It ensures the long-term consistency and reliability of data, providing a solid foundation for critical decisions throughout the drug development lifecycle.
References
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ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. 2022. [Link]
-
Chromatography Forum. GC Urea. 2005. [Link]
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A Comparative Guide to the Biological Efficacy of 1-Acetyl-3-methylurea and Its Analogs
This guide provides an in-depth comparison of the biological efficacy of 1-Acetyl-3-methylurea and its more complex analogs. As a fundamental N-acylurea, this compound serves as a structural starting point for understanding a vast class of compounds with significant therapeutic potential. While detailed efficacy data on this compound itself is limited, its scaffold is foundational to numerous bioactive molecules.[1] This guide will, therefore, use it as a reference to explore the structure-activity relationships (SAR) and comparative efficacy of its more extensively studied analogs, particularly in the context of anticancer research.
The urea functional group is a privileged scaffold in medicinal chemistry due to its unique ability to form multiple stable hydrogen bonds with biological targets, a critical feature for drug-receptor interactions.[1][2] This guide will delve into the experimental methodologies used to validate the biological activity of these compounds, explain the rationale behind these experimental choices, and present comparative data to inform future drug development efforts.
The N-Acylurea Scaffold: From Simple Model to Complex Therapeutics
This compound represents one of the simplest structures in the N-acylurea class.[1] Its molecular architecture, featuring a central urea backbone with an acetyl group on one nitrogen and a methyl group on the other, provides a model for studying the fundamental properties of this scaffold.[1] However, the therapeutic potential of the urea moiety is most evident in its more complex derivatives, such as diaryl and heterocyclic ureas, which have led to the development of potent kinase inhibitors and other targeted therapies.[3][4][5]
The transition from a simple molecule like this compound to a drug like Sorafenib (a diaryl urea) illustrates the core principles of medicinal chemistry. Modifications to the core urea structure allow for the fine-tuning of pharmacological properties to achieve high potency and selectivity against specific biological targets, such as receptor tyrosine kinases (RTKs) and Raf kinases, which are pivotal in cancer cell signaling.[3][5]
Comparative Biological Efficacy: Evaluating Anticancer Potential
The primary measure for comparing the cytotoxic potential of novel compounds is the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[3][6] A lower IC50 value signifies higher potency.
Quantitative Cytotoxicity Data of Urea Analogs
The following tables summarize published in vitro cytotoxicity data for various urea derivatives against several cancer cell lines. This comparative data is essential for identifying promising lead compounds and understanding structure-activity relationships.
Table 1: Cytotoxicity of Heterocyclic Urea Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Exposure Time (h) | Reference Compound | Reference IC50 / GI50 (µM) |
|---|---|---|---|---|---|
| 8a | MCF-7 (Breast) | 0.06 ± 0.014 | - | Irinotecan | 0.35 ± 0.069 |
| 8h | HCT116 (Colon) | 0.33 ± 0.042 | - | Irinotecan | 0.62 ± 0.003 |
| 8i | MCF-7 (Breast) | 0.16 ± 0.013 | - | Irinotecan | 0.35 ± 0.069 |
| 8e | MCF-7 (Breast) | 0.22 | 48 | Doxorubicin | 1.93 |
| 8n | MCF-7 (Breast) | 1.88 | 48 | Doxorubicin | 1.93 |
Data synthesized from studies on novel pyridine-urea derivatives.[3]
Table 2: Cytotoxicity of Diaryl Urea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 6a | HT-29 (Colon) | 15.28 | Emerged as a potent agent in its series.[7] |
| 6a | A549 (Lung) | 2.566 | Shows significant activity against lung cancer cells.[7] |
| URD12 | SMMC-7721 (Liver) | 0.456 | A substituted urea derivative with marked antitumor activity.[8] |
| URD12 | MGC-803 (Gastric) | 1.437 | Demonstrates broad-spectrum activity.[8] |
Data compiled from various studies on diaryl urea analogs.[7][8]
Key Signaling Pathways Targeted by Urea Derivatives
Many urea-based anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer, most notably the Ras-Raf-MEK-ERK pathway, which controls cell proliferation, survival, and differentiation.[4] Diaryl ureas, such as Sorafenib, are well-known inhibitors of Raf kinases within this cascade.[4][5]
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of diaryl urea compounds.
Experimental Protocols for Efficacy Validation
To ensure the validity and reproducibility of biological efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the cytotoxic and mechanistic properties of urea compounds.
General Experimental Workflow
The validation of a new compound's biological activity follows a logical progression from broad screening to specific mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.
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A Senior Application Scientist's Guide to Alternatives for 1-Acetyl-3-methylurea in Synthetic Chemistry
For the modern researcher in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 1-Acetyl-3-methylurea, a member of the N-acylurea class of compounds, serves as a valuable intermediate.[1] However, a nuanced understanding of its reactivity and the landscape of available alternatives is crucial for optimizing reaction outcomes and achieving desired molecular complexity. This guide provides an in-depth comparison of this compound with its alternatives in key applications, supported by established chemical principles and experimental insights.
Understanding this compound: A Profile
This compound is a disubstituted urea derivative characterized by the presence of an acetyl group on one nitrogen and a methyl group on the other. This substitution pattern imparts specific electronic and steric properties that influence its reactivity. The acetyl group, being electron-withdrawing, decreases the nucleophilicity of the adjacent nitrogen atom, while the methyl group has a mild electron-donating effect.
The primary utility of this compound lies in its role as a synthon in multicomponent reactions, most notably in the synthesis of heterocyclic scaffolds of medicinal importance.[1]
The Biginelli Reaction: A Key Application for Urea Derivatives
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea derivative, is a cornerstone of heterocyclic chemistry, yielding dihydropyrimidinones (DHPMs).[2] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, and antihypertensive properties.
The choice of the urea component in the Biginelli reaction is a critical determinant of the properties and complexity of the resulting DHPM. While unsubstituted urea is the classic reactant, substituted ureas like this compound offer avenues for introducing diversity and modulating the physicochemical properties of the final product.
This compound in the Biginelli Reaction: A Mechanistic Perspective
While specific, direct comparative studies on the performance of this compound in the Biginelli reaction are not extensively documented in publicly available literature, we can infer its behavior based on established reaction mechanisms. The reaction is typically acid-catalyzed and is believed to proceed through an N-acylimine intermediate.
DOT Script for the Proposed Biginelli Reaction Mechanism
Caption: Proposed mechanism of the Biginelli reaction involving a substituted urea.
The acetyl group in this compound would be expected to influence the stability of the N-acylimine intermediate and the subsequent cyclization step. The methyl group, on the other hand, will be incorporated into the final DHPM structure at the N-3 position, which can be a crucial site for modulating biological activity.
Alternatives to this compound in the Biginelli Reaction
A variety of substituted and unsubstituted ureas and thioureas serve as viable alternatives to this compound in the Biginelli reaction, each offering distinct advantages.
Unsubstituted Urea and Thiourea
-
Urea: The most fundamental and cost-effective choice. It leads to the formation of N1- and N3-unsubstituted DHPMs, which can be further functionalized post-cyclization.
-
Thiourea: The sulfur analog of urea, which yields dihydropyrimidinethiones. These compounds often exhibit distinct biological activities compared to their oxygen counterparts. The reaction with thiourea is often faster and higher yielding.[3]
Monosubstituted Ureas
-
Methylurea, Ethylurea, etc.: These introduce a small alkyl group at the N-1 or N-3 position of the DHPM ring. This can be a simple way to explore structure-activity relationships (SAR).
-
Phenylurea: Incorporates an aromatic ring, which can be important for pi-stacking interactions with biological targets.
Disubstituted Ureas
-
1,3-Dimethylurea: Leads to N1,N3-dimethylated DHPMs. The presence of two methyl groups can enhance lipophilicity and alter the hydrogen bonding capacity of the molecule.
-
N-Aryl-N'-alkyl ureas: Allow for the introduction of diverse substituents at both nitrogen atoms, providing a high degree of control over the final product's properties.
Performance Comparison and Experimental Considerations
While direct, side-by-side experimental data for this compound against all alternatives is scarce, we can draw comparisons based on reported yields and reaction conditions for the Biginelli reaction with various urea derivatives.
Table 1: Comparison of Urea Derivatives in the Biginelli Reaction
| Urea Derivative | Typical Catalyst/Conditions | Reported Yield Range (%) | Key Advantages | Potential Limitations |
| Urea | Acidic (e.g., HCl, H₂SO₄), Lewis acids (e.g., FeCl₃, InCl₃) | 40-95% | Low cost, readily available, allows for post-synthesis modification. | Can lead to side reactions, lower yields with some substrates. |
| Thiourea | Similar to urea, often milder conditions suffice | 70-98%[3] | Higher yields, faster reactions, produces thio-analogs with unique bioactivity. | Odor of sulfur compounds, potential for catalyst poisoning. |
| Methylurea | Acidic or Lewis acid catalysis | 60-90% | Simple modification of DHPM structure, improved solubility in some cases. | Limited structural diversity. |
| 1,3-Dimethylurea | Acidic or Lewis acid catalysis | 65-92% | Introduces two methyl groups, can enhance lipophilicity. | Blocks potential hydrogen bonding sites. |
| α-(Benzotriazolyl)alkyl Urea Derivatives | Lewis acid (e.g., ZnBr₂) | 77-97%[4] | High yields, tolerates a wide range of aldehydes and β-ketoesters. | Requires pre-synthesis of the urea derivative. |
Experimental Protocol: General Procedure for the Biginelli Reaction
This protocol is a representative example and may require optimization for specific substrates and urea derivatives.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), and the urea derivative (1.2-1.5 mmol).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) and the chosen catalyst (e.g., 10 mol% of a Lewis acid or a few drops of concentrated HCl).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and recrystallize if necessary to obtain the pure dihydropyrimidinone.
DOT Script for the Biginelli Reaction Workflow
Caption: A generalized workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.
Beyond the Biginelli Reaction: Other Potential Applications
While the Biginelli reaction is a prominent application, the N-acylurea motif of this compound makes it a potential candidate for other transformations, such as:
-
Synthesis of other heterocycles: The reactive nature of the acylurea functionality could be exploited for the synthesis of other nitrogen-containing heterocycles.
-
Precursor for isocyanates: Under certain conditions, N-acylureas can be precursors to isocyanates, which are themselves valuable synthetic intermediates.
Conclusion and Future Outlook
This compound is a useful, albeit not extensively characterized, building block in synthetic chemistry. Its primary utility appears to be in the synthesis of substituted dihydropyrimidinones via the Biginelli reaction. The choice between this compound and its alternatives will depend on the specific goals of the synthesis, including the desired substitution pattern on the DHPM core, cost considerations, and desired reaction efficiency.
For researchers and drug development professionals, a systematic evaluation of a panel of substituted ureas, including this compound, in parallel synthesis formats would be a valuable endeavor to build a more comprehensive understanding of their relative performance. Such studies would provide the much-needed quantitative data to guide the rational selection of these important synthetic building blocks.
References
- Katritzky, A. R., Singh, S. K., He, H.-Y., & Cundy, D. J. (2003). Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)
- Boukhalkhal, K., Ferkous, I., Ben-amor, A., & Chikh, K. (2017). Easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 483-494.
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ChemistryViews. (2019, November 27). Convenient, Safe Alternative to CO in Urea Synthesis. Retrieved from [Link]
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- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
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- Amstutz, E. D., & Myers, R. R. (1943). Nitrosomethylurea. Organic Syntheses, 23, 68.
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- Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.
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Dubey, P. (2015). What is the mechanism for the synthesis of acetyl methyl urea?. ResearchGate. Retrieved from [Link]
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- Reddy, C. V., Mahesh, M., Raju, P. V. K., Babu, T. R., & Reddy, V. V. N. (2002). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Journal of Chemical Sciences, 114(6), 613-617.
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A Senior Application Scientist's Guide to Supplier Qualification of 1-Acetyl-3-methylurea for Drug Discovery
Abstract
In the landscape of drug discovery and development, the quality of starting materials is paramount. Even seemingly simple chemical building blocks can exhibit significant variability between suppliers, impacting experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive framework for the comparative evaluation of 1-Acetyl-3-methylurea (CAS 623-59-6), a versatile urea derivative, from various commercial sources. We present a suite of analytical and functional assays designed to empower researchers to qualify and select the most suitable grade of this reagent for their specific applications. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific rigor.
Introduction: The Understated Importance of Reagent Qualification
This compound is a chemical entity with a molecular weight of 116.12 g/mol and a melting point of approximately 180°C.[1][2] Its structure, featuring both hydrogen bond donors and acceptors, makes it a valuable synthon in medicinal chemistry for the generation of more complex molecules with potential therapeutic activities.[3] However, the synthetic routes to this compound can introduce impurities that may not be declared on a supplier's certificate of analysis. These impurities can include residual starting materials, by-products, or degradation products, which can have unforeseen consequences in sensitive biological assays or complex chemical reactions.
The stated purity from suppliers can range from 95% to over 98%.[1] Furthermore, some suppliers explicitly state that the buyer assumes responsibility for confirming the product's identity and purity, providing no analytical data themselves. This underscores the critical need for in-house validation. This guide will walk you through a systematic approach to qualify different lots of this compound, ensuring the reliability and reproducibility of your research.
Experimental Design for Supplier Comparison
To conduct a thorough comparison, we will evaluate this compound from three hypothetical, yet representative, suppliers:
-
Supplier A: A premium supplier with a stated purity of >98.0%.
-
Supplier B: A mid-range supplier with a stated purity of 97%.
-
Supplier C: A bulk chemical supplier with a stated purity of 95%.
Our evaluation will be based on a three-pronged approach: Identity Confirmation , Purity and Impurity Profiling , and Functional Performance .
Workflow for Supplier Qualification
Sources
A Comparative Guide to Confirming the Purity of 1-Acetyl-3-methylurea by HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. 1-Acetyl-3-methylurea, a small polar molecule, presents a common analytical challenge: achieving robust retention and separation from structurally similar impurities using conventional chromatographic techniques. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for confirming the purity of this compound, grounded in scientific principles and supported by experimental data. We will explore the strengths and weaknesses of a traditional Reversed-Phase (RP) approach versus a Hydrophilic Interaction Liquid Chromatography (HILIC) method, enabling you to make informed decisions for your analytical workflow.
The Analytical Challenge: Retaining and Separating Polar Analytes
This compound (MW: 116.12 g/mol , XLogP3: -0.7) is a highly polar compound.[1][2] This characteristic makes it poorly retained on traditional nonpolar stationary phases, such as C18, which are the workhorses of reversed-phase HPLC.[3] In RP-HPLC, retention is driven by hydrophobic interactions; highly polar analytes have a strong affinity for the polar mobile phase and elute very early, often near the solvent front, leading to poor resolution from other polar impurities and potential matrix effects.[4]
To overcome this, alternative strategies are necessary. This guide will compare:
-
Optimized Reversed-Phase HPLC-MS: Employing a polar-embedded C18 column designed to offer enhanced retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS: A technique specifically designed for the analysis of polar and hydrophilic compounds, which uses a polar stationary phase and a mobile phase with a high organic solvent content.[5]
Understanding Potential Impurities
To design a robust purity method, one must anticipate the likely impurities. A common synthesis route for this compound is the acetylation of methylurea with an agent like acetic anhydride.[6] Based on this, we can predict a range of potential process-related impurities:
-
Methylurea: Unreacted starting material.
-
Acetic Acid: A byproduct of the reaction and/or quenching of excess acetic anhydride.
-
1,3-Diacetyl-3-methylurea: A potential over-acetylation byproduct.
-
1,3-Dimethylurea: A common impurity that can be present in the methylurea starting material.
-
1,5-Diacetyl-3-methylbiuret: A potential impurity formed from the reaction of this compound with another molecule of acetylated urea.
A successful purity method must be able to resolve this compound from these and other potential degradants.
Experimental Workflow: A Systematic Approach to Purity Confirmation
The overall process for purity analysis is a multi-step workflow designed to ensure data integrity and compliance with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[7]
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A Comparative Guide to 1-Acetyl-3-methylurea and N,N'-dimethylurea for the Research Professional
In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast array of available reagents, urea derivatives stand out for their versatile reactivity and presence in numerous biologically active compounds. This guide provides an in-depth comparative analysis of two significant urea derivatives: 1-Acetyl-3-methylurea and N,N'-dimethylurea. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions for their specific applications.
This document moves beyond a simple cataloging of properties. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to ensure the highest standards of accuracy and trustworthiness.
Introduction and Molecular Overview
At a cursory glance, this compound and N,N'-dimethylurea are both simple derivatives of urea. However, the subtle differences in their substitution patterns give rise to distinct physicochemical properties, reactivities, and, consequently, different applications.
This compound , also known as N-acetyl-N'-methylurea, possesses an acetyl group on one nitrogen and a methyl group on the other. This asymmetry and the presence of an electron-withdrawing acetyl group are key determinants of its chemical behavior.[1][2]
N,N'-dimethylurea , or 1,3-dimethylurea, is a symmetrically substituted urea with methyl groups on both nitrogen atoms. This symmetry influences its crystal packing and intermolecular interactions.[3][4]
Physicochemical Properties: A Tabulated Comparison
The selection of a reagent often begins with a thorough understanding of its physical and chemical properties. The following table summarizes the key physicochemical parameters for this compound and N,N'-dimethylurea, compiled from various authoritative sources.
| Property | This compound | N,N'-dimethylurea | Rationale for Importance in Research |
| Molecular Formula | C₄H₈N₂O₂[2][5][6] | C₃H₈N₂O[3][7] | Fundamental for calculating stoichiometry and understanding molecular composition. |
| Molecular Weight | 116.12 g/mol [2][5][6] | 88.11 g/mol [3][7] | Crucial for accurate measurements and molar concentration calculations. |
| Appearance | White to almost white powder or crystal[6][8] | Colorless to white crystalline powder or flakes[3] | Provides a preliminary check for purity and identity. |
| Melting Point | 180 °C[5][8] | 101-106 °C[7] | A key indicator of purity and influences reaction temperature considerations. The higher melting point of the acetyl derivative suggests stronger intermolecular forces. |
| Boiling Point | 346.4 °C at 760 mmHg[5] | 268-270 °C[7] | Important for purification by distillation and assessing thermal stability. |
| Solubility | Soluble in water and organic solvents[8] | Soluble in water, ethanol, acetone, benzene, and ethyl acetate; insoluble in ether and gasoline. | Critical for selecting appropriate reaction solvents and purification methods. |
| Density | ~1.215 g/cm³[5] | ~1.14 g/cm³[7] | Useful for volume-to-mass conversions and in multiphasic reaction systems. |
| pKa | ~13.02 (Predicted)[5][6] | Not readily available | Indicates the acidity of the N-H protons, which is crucial for understanding its reactivity in base-catalyzed reactions. |
| LogP | -0.7 (XLogP3)[5] | -0.49 to -0.5[3] | The octanol-water partition coefficient provides insight into the compound's hydrophilicity/lipophilicity, which is important in drug design and environmental fate studies. |
Expert Insight: The significantly higher melting and boiling points of this compound compared to N,N'-dimethylurea can be attributed to the presence of the acetyl group, which can participate in stronger hydrogen bonding and dipole-dipole interactions. This has practical implications for handling and reaction conditions.
Synthesis and Chemical Reactivity: A Mechanistic Perspective
The synthetic routes to these compounds and their subsequent reactivity are central to their utility as chemical intermediates.
Synthesis Pathways
The choice of synthetic route depends on factors such as starting material availability, desired purity, and scalability.
Caption: Comparative Synthesis Pathways for this compound and N,N'-dimethylurea.
This compound Synthesis:
-
Acetylation of Methylurea: This is a direct and logical approach where methylurea is acetylated, typically using acetic anhydride. The terminal nitrogen of methylurea is generally more nucleophilic, leading to the desired product.[1]
-
Controlled Hofmann Degradation: A one-pot procedure where acetamide is treated with bromine and sodium hydroxide. By controlling the reaction conditions, the intermediate methyl isocyanate is trapped by the unreacted acetamide anion to form acetyl methylurea.[1][9]
N,N'-dimethylurea Synthesis:
-
Reaction of Dimethylamine and Urea: This method involves reacting dimethylamine with urea under neat (solvent-free), anhydrous conditions at elevated temperatures and pressures. This process can achieve essentially quantitative yields.[10]
-
Intermediate in DMPU Synthesis: N,N'-dimethylurea is a key starting material for the production of N,N'-dimethylpropyleneurea (DMPU), a useful organic solvent. This involves a cyclization reaction with acrylonitrile.[11]
Comparative Reactivity
The electronic and steric differences between the two molecules dictate their reactivity profiles.
-
This compound: The acetyl group is electron-withdrawing, which increases the acidity of the adjacent N-H proton, making it more susceptible to deprotonation. The acylurea linkage is susceptible to hydrolysis under both acidic and alkaline conditions.[1] The presence of two distinct nitrogen environments offers opportunities for selective reactions.
-
N,N'-dimethylurea: The two methyl groups are electron-donating, which slightly increases the electron density on the nitrogen atoms compared to unsubstituted urea, though this effect is modest. The molecule is symmetrical, simplifying its reactivity as both nitrogens are equivalent. It can act as a precursor for heterocyclic compounds and is involved in the synthesis of pesticides and herbicides. The carbonyl carbon remains electrophilic and can undergo acylation and condensation reactions.
Applications in Research and Industry
The distinct properties of these two ureas translate into different primary areas of application.
This compound:
-
Synthetic Intermediate: Its primary role is as a fundamental building block in organic synthesis.[1] The acylurea scaffold is a key structural motif in a variety of bioactive compounds.
-
Medicinal Chemistry Research: While direct pharmacological applications are not extensively documented, it serves as a model compound for studying the properties of the N-acylurea class, which includes compounds with anticonvulsant and sedative properties.[1]
N,N'-dimethylurea:
-
Pharmaceutical and Agrochemical Synthesis: It is a widely used intermediate in the production of caffeine, theophylline, pharmaceuticals, textile aids, and herbicides.[12][13]
-
Textile Industry: It is used to produce formaldehyde-free easy-care finishing agents for textiles, contributing to more environmentally friendly processes.[12][13]
-
Agriculture: It acts as a urease inhibitor in fertilizers, slowing the breakdown of urea in the soil to improve nitrogen utilization by plants and reduce ammonia volatilization.[4] It is also used in controlled-release fertilizers.[4]
-
Solvent Systems: In combination with β-cyclodextrin derivatives, it can form low melting mixtures that serve as solvents for certain chemical reactions.
Experimental Protocols for Comparative Analysis
To provide a framework for direct comparison in a laboratory setting, the following experimental protocols are outlined. These protocols are designed to be self-validating by including appropriate controls and characterization steps.
Protocol for Comparative Solubility Determination
Objective: To quantitatively compare the solubility of this compound and N,N'-dimethylurea in a range of common laboratory solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
For each solvent (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane), add an excess amount of the urea derivative to a known volume of the solvent in a sealed vial.
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for 24 hours with constant stirring to ensure saturation.
-
-
Sample Collection and Analysis:
-
Carefully filter an aliquot of each saturated solution through a 0.45 µm syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered aliquot with a suitable solvent.
-
Analyze the concentration of the dissolved urea derivative using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations for each compound.
-
Determine the concentration of the saturated solutions from the calibration curve and calculate the solubility in g/100 mL or mol/L.
-
Caption: Experimental Workflow for Comparative Solubility Determination.
Protocol for Comparative Stability Analysis (Hydrolysis)
Objective: To compare the hydrolytic stability of this compound and N,N'-dimethylurea under acidic and basic conditions.
Methodology:
-
Reaction Setup:
-
Prepare solutions of each compound at a known concentration in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous media.
-
Maintain the reaction mixtures at a constant temperature (e.g., 50 °C).
-
-
Time-Course Sampling:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction by neutralizing the aliquot.
-
-
Analysis:
-
Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time to determine the rate of hydrolysis.
-
Calculate the half-life (t₁/₂) of each compound under the tested conditions.
-
Expert Insight: The hydrolysis of this compound is expected to be significantly faster, particularly under basic conditions, due to the susceptibility of the acylurea linkage to nucleophilic attack.[1] N,N'-dimethylurea is expected to be more stable.[14]
Safety and Handling
A responsible scientist must be well-versed in the safety protocols for the reagents they handle.
-
This compound: When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[6] Standard laboratory precautions such as wearing personal protective equipment (gloves, safety glasses) should be followed. Avoid breathing dust and contact with skin and eyes.[6]
-
N,N'-dimethylurea: This compound is considered to have low toxicity.[13] However, it can be mildly irritating to the eyes and skin.[15] In case of fire, it may decompose to produce nitrogen oxides.[14][15] Good laboratory hygiene and the use of personal protective equipment are recommended.
Conclusion and Recommendations
The choice between this compound and N,N'-dimethylurea is fundamentally driven by the intended application.
Choose this compound when:
-
Your synthetic strategy requires an acylurea moiety as a key structural element.
-
You are exploring structure-activity relationships within the N-acylurea class of compounds.
-
You require a building block with differentiated nitrogen reactivity.
Choose N,N'-dimethylurea when:
-
You need a versatile intermediate for the synthesis of pharmaceuticals like caffeine or agrochemicals.
-
Your application is in the textile industry for formaldehyde-free finishes.
-
You are formulating advanced fertilizers with controlled nitrogen release.
-
A stable, symmetrical urea derivative is required for your synthetic transformations.
This guide has provided a comprehensive, evidence-based comparison of these two valuable chemical entities. By understanding their distinct properties, synthesis, reactivity, and applications, researchers can strategically select the optimal compound to advance their scientific endeavors.
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A Comprehensive Guide to the Validation of a Novel HPLC Method for the Quantification of 1-Acetyl-3-methylurea
Introduction: Addressing an Analytical Gap
1-Acetyl-3-methylurea is a small organic molecule with potential applications in pharmaceutical and chemical research. As with any compound intended for use in regulated industries, the ability to accurately and reliably quantify it is paramount. A thorough review of existing literature reveals a lack of a robust, validated analytical method for the routine analysis of this compound. This guide addresses this gap by presenting a newly developed High-Performance Liquid Chromatography (HPLC) method and provides a comprehensive overview of its validation, following the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3] This document is intended for researchers, quality control analysts, and drug development professionals who require a reliable method for the quantification of this compound.
The development and validation of an analytical procedure is a continuous process, ensuring that the method is fit for its intended purpose throughout its lifecycle.[4][5] This guide will not only detail the validation parameters but also explain the scientific rationale behind the experimental choices, ensuring a deep understanding of the method's capabilities and limitations.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O₂ | [1][6] |
| Molecular Weight | 116.12 g/mol | [1][6] |
| Melting Point | ~180°C | [1] |
| XLogP3 | -0.7 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
The low LogP value indicates that this compound is a polar compound, which guides the selection of the chromatographic mode. A reversed-phase HPLC method is chosen for its robustness and wide applicability for polar analytes.
The Proposed Analytical Method: Reversed-Phase HPLC with UV Detection
Based on the physicochemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection was developed. RP-HPLC is a powerful technique for separating and quantifying compounds in a mixture.[3]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable HPLC system. |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | A C18 column is a good starting point for retaining polar compounds in reversed-phase chromatography. |
| Mobile Phase | Isocratic: 95% Water (0.1% Formic Acid) : 5% Acetonitrile | The high aqueous content is necessary for retaining the polar analyte. Formic acid is added to improve peak shape and ensure ionization consistency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 210 nm | While a full UV scan is recommended during development, many simple amides and ureas show absorbance in the low UV range. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential early-eluting impurities. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
Validation of the Analytical Method
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][7] The validation was performed according to the ICH Q2(R2) guideline.[2][3][8]
Validation Workflow
Caption: A flowchart of the analytical method validation process.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][9]
-
Experimental Protocol:
-
A solution of the this compound reference standard was prepared and injected.
-
A placebo solution (containing all formulation components except the active ingredient) was prepared and injected.
-
A solution of the reference standard was spiked with known related substances and potential impurities.
-
For stability-indicating methods, the drug substance was subjected to stress conditions (acid, base, oxidation, heat, light) to induce degradation.[7]
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from the placebo, impurities, or degradation products. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Experimental Protocol:
-
A stock solution of the this compound reference standard was prepared.
-
A series of at least five concentrations, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL), were prepared by diluting the stock solution.
-
Each concentration was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value.[4] It is often expressed as the percent recovery.
-
Experimental Protocol:
-
Accuracy was determined by applying the method to a placebo mixture spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
At each level, three replicate samples were prepared and analyzed.
-
The percentage recovery was calculated for each replicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] It is evaluated at two levels: repeatability and intermediate precision.[9]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): A minimum of six replicate preparations of the sample at 100% of the test concentration were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis was repeated by a different analyst, on a different day, and using a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be not more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
The LOQ was confirmed by preparing and analyzing at least six replicate samples at the determined concentration and checking for acceptable precision and accuracy.
-
-
Acceptance Criteria: Precision at the LOQ should have an RSD of ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
-
Experimental Protocol:
-
Small, deliberate changes were made to the method parameters, one at a time.
-
Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
pH of the mobile phase (± 0.2 units)
-
-
The effect on the results (e.g., retention time, peak area) was observed.
-
-
Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations. The results should not be significantly affected by the changes.
Summary of Validation Parameters and Hypothetical Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference at the retention time of the analyte. | No interference observed. Peak purity > 0.999. | Pass |
| Linearity (Range: 50-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 | Pass |
| Accuracy | Mean Recovery: 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.2% | Pass |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (Precision RSD ≤ 10%) | 0.5 µg/mL (RSD = 4.5%) | Pass |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.15 µg/mL | Pass |
| Robustness | System suitability passes under all conditions. | All variations met system suitability criteria. | Pass |
Relationship Between Key Validation Parameters
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Abstract
In pharmaceutical research and development, the intrinsic chemical stability of a molecule is a critical attribute that dictates its viability as a drug candidate, influencing its shelf-life, formulation strategy, and safety profile. This guide presents a comprehensive framework for benchmarking the stability of 1-Acetyl-3-methylurea, a key chemical entity, against structurally related compounds. We provide a scientifically grounded rationale for experimental design, detailed, step-by-step protocols for forced degradation studies, and a robust analytical strategy centered on a stability-indicating HPLC-UV method. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of reliable and reproducible stability data.
Introduction: The Imperative of Stability Benchmarking
This compound (AcMU) is a small molecule of interest due to its unique chemical structure, combining both an acetyl group and a substituted urea moiety. Understanding its stability profile is paramount. Is it susceptible to hydrolysis at the amide bond? Does the methyl group influence the electronic stability of the urea backbone? Answering these questions requires not just isolating the molecule but comparing its behavior to logical analogs.
Stability is not an absolute measure; it is relative. By benchmarking AcMU against closely related compounds, we can deconstruct its stability profile and attribute specific liabilities to its distinct functional groups. This comparative approach provides a deeper mechanistic understanding, which is crucial for predicting degradation pathways and designing stable formulations. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the compound to conditions more severe than standard storage to accelerate degradation.[3]
This guide outlines a head-to-head comparison of this compound with three selected compounds:
-
Acetylurea: To assess the stability contribution of the N-methyl group.
-
Methylurea: To evaluate the lability of the N-acetyl group.
-
1,3-Dimethylurea: To serve as a more stable control, lacking the comparatively labile acetyl group.
Our primary analytical tool will be a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, a workhorse in pharmaceutical analysis for its precision and ability to separate a parent compound from its degradation products.[4][5][6]
Experimental Design & Rationale
A successful stability study hinges on a well-designed experiment. Our approach is grounded in the principles of forced degradation, as outlined by the ICH.[1][2][7] The goal is to induce a target degradation of 5-20%, which is sufficient to detect and quantify degradants without completely destroying the parent molecule.[1][8]
Selection of Stress Conditions
We will employ a panel of stress conditions to probe different degradation pathways:[1][3][7]
-
Acid Hydrolysis: To challenge the amide and urea functionalities, which are susceptible to acid-catalyzed breakdown.
-
Base Hydrolysis: To assess stability in alkaline conditions, which can readily hydrolyze amide and ester-like bonds.
-
Oxidative Degradation: To determine the molecule's susceptibility to oxidation.
-
Thermal Stress (Solid State): To evaluate the intrinsic thermal stability of the solid material.[9][10][11]
The Central Role of the Stability-Indicating Method
The cornerstone of this entire guide is the development of a single, robust, stability-indicating HPLC-UV method. This method must be able to baseline-separate the four parent compounds (this compound, Acetylurea, Methylurea, 1,3-Dimethylurea) from each other and, crucially, from any degradation products that form during the stress studies.[4] A gradient reversed-phase liquid chromatography (RPLC) method is the logical choice, as it can effectively separate compounds with a range of polarities.[4]
Diagram 1: Comparative Chemical Structures
The following diagram illustrates the molecular structures of the target compound and its selected comparators. Understanding these subtle structural differences is key to interpreting the stability data.
Caption: Molecular structures of the target and comparator compounds.
Detailed Experimental Protocols
Trustworthiness in scientific reporting comes from methodological transparency. The following protocols are designed to be self-validating, providing explicit steps for execution.
Protocol 1: Preparation of Stock Solutions
-
Solvent Selection: Use a mixture of Acetonitrile:Water (50:50 v/v) as the diluent. This ensures solubility for all parent compounds and is compatible with the reversed-phase HPLC method.
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of each compound (this compound, Acetylurea, Methylurea, and 1,3-Dimethylurea) into separate 10 mL volumetric flasks.
-
Dissolution: Add approximately 7 mL of diluent to each flask and sonicate for 5 minutes to ensure complete dissolution.
-
Final Volume: Allow the solutions to return to room temperature, then dilute to the 10 mL mark with the diluent. This yields a nominal stock concentration of 1 mg/mL for each compound.
-
Working Solution: For HPLC analysis, dilute 1.0 mL of each stock solution into a 10 mL volumetric flask and bring to volume with the diluent to create a 0.1 mg/mL (100 µg/mL) working solution. This concentration is typically ideal for UV detection without saturating the detector.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a starting point for method development. Optimization and validation are required.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (A robust, general-purpose column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at 210 nm, a wavelength where most small organic molecules with carbonyl groups exhibit some absorbance.
-
Injection Volume: 10 µL.
Causality: A gradient elution is essential here. It starts with a highly aqueous mobile phase to retain and separate the very polar methylurea and acetylurea, then gradually increases the organic content to elute the slightly more non-polar this compound and 1,3-dimethylurea, as well as any less polar degradation products. The acidic mobile phase (formic acid) sharpens peak shape for these types of compounds.
Diagram 2: Experimental Workflow
This flowchart visualizes the logical progression from sample preparation through to data analysis for the stability benchmarking study.
Caption: Overall workflow for the comparative stability assessment.
Protocol 3: Forced Degradation Studies
For each of the four compounds, perform the following stress tests in parallel.
-
Acid Hydrolysis:
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL vial.
-
Add 1 mL of 1 M HCl.
-
Cap the vial and place it in a heating block at 60 °C for 24 hours.
-
After incubation, cool the sample to room temperature.
-
Carefully neutralize the solution by adding 1 mL of 1 M NaOH.
-
Dilute to 10 mL with the diluent (final theoretical concentration: 0.1 mg/mL).
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL vial.
-
Add 1 mL of 1 M NaOH.
-
Cap the vial and keep it at room temperature for 4 hours. (Base hydrolysis is often faster than acid hydrolysis).
-
After incubation, neutralize the solution by adding 1 mL of 1 M HCl.
-
Dilute to 10 mL with the diluent.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL vial.
-
Add 1 mL of 3% H₂O₂.
-
Cap the vial and keep it at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with the diluent.
-
Analyze by HPLC.
-
-
Thermal Stress (Solid State):
-
Place approximately 5-10 mg of the solid powder for each compound in an open glass vial.
-
Place the vials in an oven at 80 °C for 7 days.
-
After the stress period, allow the powder to cool.
-
Accurately weigh the remaining powder and prepare a 0.1 mg/mL solution for HPLC analysis.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The percentage of degradation can be calculated using the principle of area normalization, assuming all degradants have a similar UV response to the parent compound.
Calculation: % Degradation = [ (Total Area of Degradant Peaks) / (Area of Parent Peak + Total Area of Degradant Peaks) ] x 100
Table 1: Comparative Stability Data Summary (% Degradation)
| Compound | Acid Hydrolysis (1M HCl, 60°C, 24h) | Base Hydrolysis (1M NaOH, RT, 4h) | Oxidation (3% H₂O₂, RT, 24h) | Thermal (Solid, 80°C, 7 days) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Acetylurea | [Insert Data] | [Insert | ||
| Data] | [Insert Data] | [Insert Data] | ||
| Methylurea | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 1,3-Dimethylurea | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Interpreting the Results
-
Hypothesis 1: this compound and Acetylurea will show significant degradation under hydrolytic (acid and base) conditions due to the labile N-acetyl group. The expected degradation product would be methylurea and urea, respectively.
-
Hypothesis 2: Methylurea and 1,3-Dimethylurea will be significantly more stable to hydrolysis than their acetylated counterparts.[12][13] The urea bond itself is generally more resistant to hydrolysis than the N-acetyl amide bond.[14]
-
Hypothesis 3: Comparing this compound to Acetylurea will reveal any electronic stabilizing or destabilizing effect of the N-methyl group on the acetyl moiety's lability.
Diagram 3: Postulated Hydrolytic Degradation Pathway
This diagram illustrates the most probable degradation pathway for this compound under hydrolytic stress.
Caption: Primary hydrolytic degradation pathway for this compound.
Conclusion
This guide provides a robust, scientifically-defensible framework for benchmarking the stability of this compound. By employing forced degradation studies in a comparative manner and utilizing a well-developed stability-indicating HPLC method, researchers can gain critical insights into the molecule's intrinsic liabilities. This knowledge is not merely academic; it is the foundation upon which stable pharmaceutical formulations are built, ensuring the safety and efficacy of future medicines. The protocols and rationale presented herein empower drug development professionals to generate high-quality, reliable data essential for regulatory submissions and informed decision-making.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-Acetyl-3-methylurea
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Acetyl-3-methylurea, a valuable building block in organic synthesis, can be prepared through various methods, each with its own set of economic and practical considerations. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, supported by experimental data and cost-effectiveness analysis to inform your selection of the most appropriate method for your specific needs.
Introduction to this compound
This compound is a derivative of urea containing both an acetyl and a methyl group. Its structure lends itself to a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The choice of synthetic route to this compound can significantly impact the overall cost, efficiency, and environmental footprint of a research or development project.
Comparative Analysis of Synthesis Methods
This guide will focus on four primary methods for the synthesis of this compound:
-
Direct Acetylation of Methylurea
-
Modified Hofmann Rearrangement of Acetamide
-
Condensation of Acetyl Urea with Methyl Formate
-
Reaction of Methyl Isocyanate with Acetic Acid Derivatives
Each method will be evaluated based on the following criteria:
-
Raw Material Cost: The price of starting materials and reagents.
-
Yield and Purity: The efficiency of the reaction and the quality of the final product.
-
Process and Safety Considerations: The complexity of the procedure and the handling of hazardous materials.
-
Environmental Impact and Waste Disposal: The generation and disposal of byproducts and waste streams.
-
Scalability: The feasibility of transitioning the synthesis from a laboratory to an industrial scale.
Below is a workflow diagram outlining the decision-making process for selecting a synthesis method.
Caption: Decision workflow for selecting a this compound synthesis method.
Method 1: Direct Acetylation of Methylurea
This is a straightforward and common laboratory-scale method for preparing this compound. It involves the direct acylation of methylurea with an acetylating agent, typically acetic anhydride or acetyl chloride.[1]
Experimental Protocol
Materials:
-
Methylurea
-
Acetic Anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methylurea in a suitable solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring. If using, pyridine can be added prior to the acetic anhydride.
-
Allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.
-
Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize any excess acetic acid and anhydride.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization.
Cost-Effectiveness Analysis
-
Raw Material Cost: Methylurea and acetic anhydride are relatively inexpensive and readily available.
-
Yield and Purity: This method generally provides good to high yields of a relatively pure product after simple workup and recrystallization.
-
Process and Safety Considerations: The procedure is straightforward and does not involve highly toxic reagents, making it suitable for standard laboratory settings. Acetic anhydride is corrosive and a lachrymator, requiring handling in a fume hood.
-
Environmental Impact and Waste Disposal: The primary waste products are acetic acid and any organic solvent used, which must be disposed of according to local regulations.
-
Scalability: This method is readily scalable for pilot plant and industrial production.
Method 2: Modified Hofmann Rearrangement of Acetamide
This one-pot synthesis is an efficient route to this compound starting from the inexpensive and readily available acetamide.[2] It is a variation of the Hofmann rearrangement, where the intermediate methyl isocyanate is trapped in situ by the unreacted acetamide.
Experimental Protocol
Materials:
-
Acetamide
-
Bromine
-
Sodium Hydroxide
-
Water
-
Ice bath
-
Beaker
-
Stirring rod
-
Buchner funnel and filter paper
Procedure (based on Organic Syntheses procedure): [3]
-
In a large beaker, dissolve acetamide in a solution of bromine.
-
Slowly add a solution of sodium hydroxide in water to the mixture with stirring.
-
Gently heat the resulting yellow reaction mixture on a steam bath until effervescence begins.
-
Continue heating for an additional two to three minutes.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the white crystalline this compound by filtration, wash with cold water, and air dry. The reported yield is 84-90%.[4]
Cost-Effectiveness Analysis
-
Raw Material Cost: Acetamide, bromine, and sodium hydroxide are all commodity chemicals with low cost, making this a very economical route.
-
Yield and Purity: High yields of a product that is often pure enough for many applications without further purification are achievable.
-
Process and Safety Considerations: Bromine is a highly corrosive and toxic substance that requires careful handling in a well-ventilated fume hood. The reaction can be exothermic and may effervesce vigorously.
-
Environmental Impact and Waste Disposal: The primary byproduct is sodium bromide, which is a salt with relatively low environmental impact. However, any unreacted bromine must be quenched before disposal.
-
Scalability: The reaction is scalable, but the handling of large quantities of bromine presents significant safety and engineering challenges for industrial-scale production.
Method 3: Condensation of Acetyl Urea with Methyl Formate
This method involves the reaction of acetyl urea with methyl formate. The methyl formate is decomposed by heating to generate formic acid and methanol, which then reacts with acetyl urea.[1]
Experimental Protocol
Materials:
-
Acetyl Urea
-
Methyl Formate
-
Heating mantle
-
Condenser
-
Round-bottom flask
Procedure:
-
Combine acetyl urea and methyl formate in a round-bottom flask equipped with a condenser.
-
Heat the mixture to a temperature sufficient to decompose the methyl formate.
-
Maintain the reaction at this temperature for a set period.
-
After the reaction is complete, the mixture is cooled, and the product is isolated, often by recrystallization.
Cost-Effectiveness Analysis
-
Raw Material Cost: Acetyl urea and methyl formate are commercially available, with methyl formate being a relatively inexpensive solvent and reagent.
-
Yield and Purity: Detailed yield and purity data for this specific reaction are not as readily available in the literature compared to the other methods.
-
Process and Safety Considerations: Methyl formate is a flammable liquid with a low boiling point, requiring appropriate precautions for handling.
-
Environmental Impact and Waste Disposal: The reaction is relatively clean, with the main byproduct being methanol, which needs to be managed as a volatile organic compound.
-
Scalability: The scalability of this method would depend on the efficiency of the reaction and the ease of product isolation on a larger scale.
Method 4: Reaction of Methyl Isocyanate with Acetic Acid Derivatives
This approach builds the this compound molecule by reacting highly reactive methyl isocyanate with a source of an acetyl group, such as acetic acid.
Experimental Protocol
Materials:
-
Methyl Isocyanate
-
Acetic Acid
-
Solvent (e.g., an inert aprotic solvent)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve acetic acid in a suitable inert solvent.
-
Carefully add methyl isocyanate to the solution, controlling the addition rate as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
The product can be isolated by removing the solvent and purifying the residue, for example, by recrystallization.
Cost-Effectiveness Analysis
-
Raw Material Cost: While acetic acid is inexpensive, methyl isocyanate is a more specialized and costly reagent.
-
Yield and Purity: Isocyanate reactions are typically high-yielding and produce clean products.
-
Process and Safety Considerations: This is the most significant drawback of this method. Methyl isocyanate is an extremely toxic, volatile, and lachrymatory substance.[5] Its use requires stringent safety protocols, specialized handling equipment, and emergency preparedness, as tragically demonstrated by the Bhopal disaster.[5]
-
Environmental Impact and Waste Disposal: The reaction itself has good atom economy, but the environmental risks associated with the storage, handling, and potential release of methyl isocyanate are substantial.
-
Scalability: While this reaction is used industrially for the production of carbamate pesticides, the significant safety and infrastructure requirements make it less attractive for general laboratory synthesis and for facilities not specifically designed for handling isocyanates.
Comparative Summary
| Feature | Method 1: Acetylation of Methylurea | Method 2: Hofmann Rearrangement | Method 3: Acetyl Urea + Methyl Formate | Method 4: Methyl Isocyanate Route |
| Starting Materials | Methylurea, Acetic Anhydride | Acetamide, Bromine, NaOH | Acetyl Urea, Methyl Formate | Methyl Isocyanate, Acetic Acid |
| Relative Raw Material Cost | Low to Moderate | Very Low | Low | Moderate to High |
| Typical Yield | Good to High | High | Variable | Very High |
| Purity of Crude Product | Good | Good | Variable | High |
| Key Safety Concerns | Corrosive and lachrymatory reagents | Highly toxic and corrosive bromine | Flammable solvent | Extremely toxic and volatile methyl isocyanate |
| Environmental Impact | Solvent waste, acetic acid | Sodium bromide byproduct | Methanol byproduct | High risk of toxic release |
| Scalability | Good | Challenging due to bromine handling | Potentially good | Requires specialized industrial setup |
Conclusion and Recommendations
For most laboratory-scale syntheses , where safety and simplicity are high priorities, Method 1 (Direct Acetylation of Methylurea) is the recommended approach. It offers a good balance of reasonable cost, high yield, and manageable safety protocols.
For applications where raw material cost is the absolute primary driver , Method 2 (Modified Hofmann Rearrangement) presents the most economical option. However, the significant hazards associated with handling bromine must be rigorously addressed.
Method 4 (Methyl Isocyanate Route) should generally be avoided in a standard laboratory setting due to the extreme toxicity of methyl isocyanate. This method is only suitable for industrial-scale production in facilities specifically designed and equipped for handling this hazardous material.
Method 3 (Condensation of Acetyl Urea with Methyl Formate) may be a viable alternative, but further investigation into optimizing reaction conditions and yields would be necessary to assess its competitiveness with the other methods.
Ultimately, the choice of synthesis method will depend on a careful evaluation of the specific requirements of the project, including the scale of the synthesis, the available budget, the safety infrastructure, and the experience of the personnel.
References
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LookChem. This compound|623-59-6. [Link]
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ChemBK. 1-acetyl-3-methyl-ure. [Link]
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Organic Syntheses. nitrosomethylurea. [Link]
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National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. [Link]
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SIELC Technologies. Urea, 1-cyanoacetyl-3-methyl-. [Link]
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Arkat USA. Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]
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Wikipedia. Methyl isocyanate. [Link]
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Tetrahedron. 623-59-6 | this compound. [Link]
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ResearchGate. What is the mechanism for the synthesis of acetyl methyl urea?. [Link]
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Wikipedia. Urea. [Link]
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Organic Syntheses. Methyl isocyanide. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for 1-Acetyl-3-methylurea
In the landscape of modern drug discovery and development, the synergy between computational modeling and empirical, experimental data is not just beneficial—it is paramount. This guide provides an in-depth technical comparison for 1-Acetyl-3-methylurea, a molecule that, due to its N-acylurea scaffold, serves as a valuable model system for a class of compounds with significant biological and pharmaceutical relevance.[1] For researchers, scientists, and drug development professionals, understanding the correlation between in-silico predictions and real-world measurements is critical for accelerating research, optimizing resources, and ultimately, for the rational design of novel therapeutics.
This guide will navigate through the experimental characterization of this compound and juxtapose it with predictions derived from established computational chemistry methodologies. By explaining the causality behind experimental choices and theoretical frameworks, we aim to provide a self-validating system of analysis that underscores the power of this integrated approach.
Experimental Characterization of this compound
The foundation of any computational comparison lies in robust and accurately acquired experimental data. For this compound (CAS No: 623-59-6), a series of standard analytical techniques were employed to elucidate its physicochemical and spectroscopic properties.
Physicochemical Properties
The fundamental physical properties of a compound are the initial gatekeepers for its potential as a drug candidate, influencing factors such as solubility and membrane permeability.
| Property | Experimental Value | Source |
| Molecular Formula | C4H8N2O2 | [2] |
| Molecular Weight | 116.12 g/mol | [2] |
| Melting Point | 180 °C |
Spectroscopic Analysis
Spectroscopic techniques provide a window into the molecular structure, bonding, and electronic environment of this compound.
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Spectra are acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ = 0.00 ppm).
¹H NMR Spectral Data (Predicted Interpretation):
Based on the structure of this compound, the following proton signals are expected:
-
A singlet corresponding to the acetyl methyl protons (CH₃-C=O).
-
A doublet corresponding to the N-methyl protons (CH₃-NH), coupled to the adjacent N-H proton.
-
A broad singlet or quartet corresponding to the N-H proton of the methyl-substituted nitrogen, coupled to the adjacent methyl group.
-
A broad singlet for the N-H proton adjacent to the acetyl group.
¹³C NMR Spectral Data (Reference-Based Interpretation):
-
A signal for the N-methyl carbon.
-
A signal for the acetyl methyl carbon.
-
A signal for the urea carbonyl carbon.
-
A signal for the acetyl carbonyl carbon.
IR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a characteristic "fingerprint."
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum of this compound:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on established correlation tables and studies on similar urea derivatives, the major peaks can be assigned as follows:[4][5][6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretching | Amide/Urea |
| ~2950 | C-H stretching | Methyl groups |
| ~1700 | C=O stretching | Acetyl carbonyl |
| ~1650 | C=O stretching (Amide I) | Urea carbonyl |
| ~1560 | N-H bending (Amide II) | Amide/Urea |
| ~1250 | C-N stretching | Amide/Urea |
The presence of two distinct carbonyl stretching frequencies is a key feature, distinguishing the acetyl and urea carbonyl groups.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Ionization (EI) is a common method for small molecules like this compound.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Interpretation of the Mass Spectrum of this compound:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (116 g/mol ). The fragmentation pattern is crucial for structural confirmation. Key expected fragmentation pathways for N-acylureas include:[9][10][11][12]
-
α-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.
-
McLafferty Rearrangement: Not prominent in this specific structure due to the lack of a sufficiently long alkyl chain.
-
Cleavage of the N-C bonds of the urea moiety.
Expected key fragment ions (m/z):
| m/z | Proposed Fragment |
| 116 | [C₄H₈N₂O₂]⁺ (Molecular Ion) |
| 74 | [CH₃NHCONH₂]⁺ |
| 58 | [CH₃NHCO]⁺ |
| 43 | [CH₃CO]⁺ |
Computational Predictions for this compound
Computational chemistry offers a powerful suite of tools to predict molecular properties from first principles. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size.
Computational Methodology
The following workflow outlines a standard and robust approach for the computational prediction of the properties of this compound.
Caption: A typical DFT-based workflow for predicting molecular properties.
Step-by-Step Protocol:
-
Structure Input: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor.
-
Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation. A common and reliable level of theory for this is DFT with the B3LYP functional and the 6-31G* basis set.[13] This process yields the optimized molecular geometry, including bond lengths and angles.
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the predicted vibrational frequencies and their corresponding IR intensities.
-
NMR Chemical Shift Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shieldings are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a standard and accurate approach for this.[14][15][16] The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS) at the same level of theory.
Predicted Properties
Based on the described methodology, the following properties would be predicted for this compound.
The DFT calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. It is expected that the urea and amide functionalities will exhibit a high degree of planarity due to resonance.
| Spectrum | Predicted Data |
| ¹H NMR | Chemical shifts (ppm) for each unique proton. |
| ¹³C NMR | Chemical shifts (ppm) for each unique carbon. |
| IR | Vibrational frequencies (cm⁻¹) and intensities for each vibrational mode. |
Correlating Predictions with Experimental Data: A Comparative Analysis
This section forms the core of our guide, directly comparing the experimental data with the computational predictions.
Spectroscopic Data Comparison
| Parameter | Experimental Observation/Interpretation | Computational Prediction (DFT/B3LYP/6-31G*) | Correlation |
| ¹H NMR Shifts | Distinct signals for acetyl-CH₃, N-CH₃, and N-H protons. | Calculated chemical shifts for each proton environment. | Good correlation expected, with systematic deviations that can be corrected by scaling factors. |
| ¹³C NMR Shifts | Expected signals for two carbonyl carbons and two methyl carbons. | Calculated chemical shifts for each carbon environment. | Good correlation expected. DFT is generally very reliable for ¹³C chemical shift prediction. |
| IR Frequencies | Key stretches: N-H (~3300), C-H (~2950), C=O (acetyl, ~1700), C=O (urea, ~1650). | Calculated vibrational frequencies. Note: Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor (~0.96) for better agreement. | Excellent correlation expected for the positions and relative intensities of the major peaks after scaling. |
| Mass Spec Fragments | Key fragments at m/z 116, 74, 58, 43. | Not directly predicted by this DFT workflow, but the optimized structure can inform fragmentation pathways. | The stability of potential fragment ions can be computationally assessed to rationalize the observed fragmentation pattern. |
Caption: The iterative process of correlating experimental and computational data.
Conclusion: An Indispensable Partnership
The comparison between experimental data and computational predictions for this compound demonstrates a strong and valuable correlation. While experimental results provide the ground truth, computational methods offer a deeper understanding of the underlying molecular properties and can be used to predict the characteristics of yet-to-be-synthesized analogues. This integrated approach allows for a more confident and efficient progression of molecules through the drug discovery pipeline. By leveraging the predictive power of computational chemistry, researchers can prioritize synthetic efforts, interpret complex experimental data, and ultimately design molecules with enhanced efficacy and desired properties.
References
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On the accuracy factors and computational cost of the GIAO-DFT calculation of 15 N NMR chemical shifts of amides. PubMed. [Link]
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Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. MDPI. [Link]
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Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N. Taylor & Francis Online. [Link]
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Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. ResearchGate. [Link]
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The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. ACS Publications. [Link]
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Structural, vibrational characterization and DFT calculations of urea: DL-malic acid (1:1) – co-crystal. ResearchGate. [Link]
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GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. [Link]
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This compound. NIST WebBook. [Link]
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Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC - NIH. [Link]
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Acetylurea | C3H6N2O2 | CID 68956. PubChem - NIH. [Link]
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Intermolecular vibrational modes and H-bond interactions in crystalline urea investigated by terahertz spectroscopy and theoretical calculation. ResearchGate. [Link]
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Vibrational and theoretical studies of urea and magnesium-urea complexes. ResearchGate. [Link]
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Theoretical studies on vibrational spectra of urea. ResearchGate. [Link]
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N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. NTU scholars. [Link]
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The Main Fragmentation Reactions of Organic Compounds. [Link]
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mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
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Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. [Link]
-
Formation of an N-acylurea from the O-acylisourea formed upon reaction... ResearchGate. [Link]
-
Isomerisation of the O‐acylisourea to an N‐acylurea stable derivative... ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
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The approaches for the synthesis of N‐acylureas. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Acetyl-3-methylurea
This guide provides essential safety and logistical information for the proper handling and disposal of 1-Acetyl-3-methylurea (CAS No. 623-59-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes technical data with field-proven best practices to ensure that this compound is managed responsibly, protecting both personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory frameworks, providing a self-validating system for waste management.
Hazard Identification and Risk Assessment
This compound is a substituted urea derivative. While comprehensive, specific toxicity and disposal data for this exact compound are limited, a conservative approach to handling and disposal is warranted based on data from structurally similar compounds and general chemical safety principles.
The parent compound, Acetylurea, is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Furthermore, when heated to decomposition, this compound may emit toxic fumes of nitrogen oxides (NOx)[2]. Therefore, it is prudent to handle this compound as a potential irritant and to take precautions to avoid dust generation and exposure.
For operational planning, key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 623-59-6 | [2][3][4][5] |
| Molecular Formula | C₄H₈N₂O₂ | [2][3][5] |
| Molecular Weight | 116.12 g/mol | [2][3][4][5] |
| Appearance | White to Almost white powder or crystal | [2] |
| Melting Point | 176.0 to 181.0 °C | [3] |
| Inferred Hazards | Potential Skin, Eye, and Respiratory Irritant | [1] |
| Incompatible Materials | Strong oxidizing agents | [6] |
Personal Protective Equipment (PPE) Protocol
Based on the potential hazards, a standard level of laboratory PPE is required to prevent exposure. The selection of PPE should be guided by a site-specific risk assessment.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[6][7]. A face shield may be required for operations with a high potential for dust generation.
-
Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile) that are appropriate for handling solid chemical irritants. Always inspect gloves prior to use and wash hands thoroughly after removing them[8].
-
Body Protection : A fully buttoned laboratory coat must be worn to prevent skin contact[8].
-
Respiratory Protection : If work is performed in a poorly ventilated area or if dust is generated, use a NIOSH/MSHA-approved respirator equipped with a particulate filter. All work with the solid compound should ideally be conducted within a certified chemical fume hood to minimize inhalation risk.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is critical for mitigating risk.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[6].
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops[6].
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[6][7].
-
Ingestion : Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention[6].
Small Spill Cleanup Protocol
For small spills of solid this compound:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain and Collect : Carefully sweep or scoop up the spilled solid material. Avoid creating dust[6]. Use non-sparking tools.
-
Place in Waste Container : Transfer the collected material into a clearly labeled, sealable container for hazardous waste disposal[8].
-
Decontaminate : Clean the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Final Disposal : Manage the sealed container as hazardous waste according to the procedures in Section 4.
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be handled in a manner that complies with local, state, and federal regulations, such as those established by the EPA under the Resource Conservation and Recovery Act (RCRA)[9]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [10][11].
Step 1: Waste Characterization and Segregation
-
Characterize waste this compound as a non-acutely hazardous, solid organic chemical waste.
-
This waste must be segregated from other waste streams. Per EPA's "mixture rule," mixing a hazardous waste with a non-hazardous waste can render the entire mixture hazardous[9]. Keep it separate from incompatible materials like strong oxidizing agents[6][8].
Step 2: Waste Container Selection and Labeling
-
Select Container : Use a container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or pail), and has a secure, sealable lid[8].
-
Attach Label : As soon as the first quantity of waste is added, affix a "Hazardous Waste" label.
-
Complete Label Information : The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An indication of the hazards (e.g., "Irritant").
-
The date when waste was first added to the container (Accumulation Start Date).
-
The name and contact information of the generating researcher or lab.
-
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central storage facility.
-
Ensure the storage area is cool, dry, and away from sources of ignition[8].
-
The container must remain closed at all times except when adding waste.
Step 4: Final Disposal Pathway
-
Arrange for Pickup : Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[8][12].
-
Method of Disposal : The standard and environmentally preferred disposal method for solid organic chemical waste of this nature is high-temperature incineration at a federally permitted hazardous waste facility. This process ensures the complete destruction of the compound.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
-
This compound 623-59-6 . TCI Deutschland GmbH.
-
This compound 623-59-6 wiki . Guidechem.
-
SAFETY DATA SHEET - Methylurea . Fisher Scientific.
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SAFETY DATA SHEET - Urea . Sigma-Aldrich.
-
This compound|623-59-6 . LookChem.
-
SAFETY DATA SHEET - Urea . Carl ROTH.
-
SAFETY DATA SHEET - Tetramethylurea . Fisher Scientific.
-
Urea Standard Operating Procedure . Washington State University.
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison.
-
Acetylurea PubChem CID 68956 . National Institutes of Health.
-
This compound | 623-59-6 . Sigma-Aldrich.
-
Method Chemicals Disposal . Oregon State University Seafood Research & Education Center.
-
1-(2-Cyano-acetyl)-3-methyl-urea . Anax Laboratories.
-
This compound . National Institute of Standards and Technology.
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council.
-
Chapter 7 - Management Procedures For Specific Waste Types . Cornell University Environmental Health and Safety.
-
Household Hazardous Waste Recycling & Disposal . Waste Management.
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- 3. This compound|623-59-6|lookchem [lookchem.com]
- 4. This compound | 623-59-6 [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
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- 9. americanchemistry.com [americanchemistry.com]
- 10. carlroth.com [carlroth.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. wm.com [wm.com]
Navigating the Safe Handling of 1-Acetyl-3-methylurea: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical compounds is paramount. 1-Acetyl-3-methylurea, a substituted urea derivative, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety protocols and scientific principles.
Hazard Assessment and Risk Mitigation
This compound is a white to off-white crystalline powder.[1] While specific toxicological data is limited, the primary hazards are associated with its physical form and chemical class. The main routes of exposure are inhalation of dust particles, skin contact, and eye contact.
Key Potential Hazards:
-
Respiratory Irritation: Inhalation of airborne dust can irritate the respiratory tract.[1]
-
Skin and Eye Irritation: Direct contact with the powder can cause irritation to the skin and eyes.[1]
-
Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1]
-
Mutagenicity: Mutation data has been reported for this compound, warranting careful handling to minimize exposure.[1]
Given these hazards, a multi-layered approach to safety is essential, beginning with the correct selection and use of Personal Protective Equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical risk-reduction strategy. The following recommendations are based on a thorough assessment of the potential hazards associated with this compound.
Eye and Face Protection
-
Rationale: To prevent airborne particles from causing eye irritation.
-
Recommendation: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.
Skin and Body Protection
-
Rationale: To prevent skin contact and potential irritation.
-
Recommendation:
-
Gloves: Nitrile or PVC gloves are recommended for handling urea compounds.[2] Always check the manufacturer's glove compatibility chart for the specific product you are using.[3] Before use, inspect gloves for any signs of degradation or perforation.
-
Lab Coat: A fully buttoned lab coat should be worn to protect street clothes and skin from contamination.
-
Protective Clothing: For tasks with a high likelihood of dust generation, consider wearing disposable coveralls.
-
Respiratory Protection
-
Rationale: To prevent the inhalation of fine dust particles.
-
Recommendation: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. If engineering controls (like a fume hood) are not sufficient to control airborne dust, a NIOSH-approved particulate respirator should be used.
The following table summarizes the recommended PPE for handling this compound:
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face | Chemical Safety Goggles / Face Shield | OSHA 29 CFR 1910.133 or EN166 |
| Hand | Nitrile or PVC Gloves | Check Manufacturer's Compatibility Chart |
| Body | Fully-Buttoned Lab Coat / Disposable Coveralls | N/A |
| Respiratory | Particulate Respirator (if needed) | NIOSH-approved |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidental release. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain dust.
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the previous section.
-
Material Dispensing: Use a scoop or spatula to transfer the powder. Avoid pouring, which can generate airborne dust.
-
Weighing: If weighing is required, do so within a ventilated enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Container Sealing: Immediately after dispensing, securely seal the primary container of this compound.
Experimental Use
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is necessary, do so in a well-ventilated area and monitor the temperature closely to prevent decomposition.
-
Post-Handling: After handling is complete, decontaminate the work area by wiping it down with an appropriate cleaning agent.
The following diagram illustrates the safe handling workflow for this compound:
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: Responding to Spills and Exposures
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Cleanup
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For a solid spill, gently sweep up the material and place it into a labeled, sealable container for disposal.[2] Avoid actions that could generate dust.
-
Decontamination: Clean the spill area with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a crucial final step in the handling process.
Waste Collection
-
Segregation: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Container Type: Use a sealable, compatible waste container.[3]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.
Disposal Protocol
-
Consult Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.
-
Waste Vendor: Arrange for pickup and disposal by a licensed hazardous waste vendor.
-
Avoid Sewers: Do not dispose of this compound down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe handling of this compound is not just a matter of following procedures but of fostering a deep-seated culture of safety within the laboratory. By understanding the potential hazards, diligently using the correct PPE, adhering to a structured operational plan, and being prepared for emergencies, researchers can protect themselves and their colleagues while advancing their vital work. This guide serves as a foundational resource, but it is incumbent upon each laboratory to integrate these principles into their specific safety protocols and training programs.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Urea. Retrieved from [Link]
-
Evergreen Maritime. (2025, July 7). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
